Chemical properties of bis(2,4,6-trimethylphenyl)phosphorus chloride
The following technical guide details the chemical properties, synthesis, and applications of Bis(2,4,6-trimethylphenyl)phosphorus chloride ( ), structured for researchers in organometallic chemistry and drug discovery....
Bis(2,4,6-trimethylphenyl)phosphorus chloride (commonly Chlorodimesitylphosphine or
) is a sterically demanding organophosphorus building block.[1] Unlike simple diarylchlorophosphines (e.g., ), the presence of two mesityl groups provides significant kinetic stabilization to the phosphorus center.[1] This "steric armor" makes an indispensable precursor for synthesizing low-coordinate phosphorus species (such as phosphaalkenes), air-stable primary/secondary phosphines, and bulky ligands used in transition-metal catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[1]
Physicochemical Specifications
The steric bulk of the ortho-methyl groups influences both the solid-state packing and the solution-phase NMR properties of the compound.
is deshielded relative to its hydride counterpart due to the electronegativity of chlorine, yet the mesityl groups exert a shielding effect compared to less bulky analogs.[1]
NMR: Typically observed in the downfield region (positive ppm), distinct from its precursor ( +142 ppm) and its reduced product ( -93.1 ppm).[1]
NMR: Characterized by signals for the ortho-methyl (approx.[1] 2.3 ppm), para-methyl (approx.[1] 2.1 ppm), and aromatic protons (approx.[1][2] 6.7 ppm).[1][3]
Synthesis & Production
Protocol: Grignard Alkylation of
The synthesis relies on the nucleophilic substitution of chlorine atoms in phosphorus trichloride by mesitylmagnesium bromide. Due to the steric hindrance of the first mesityl group, forcing conditions (reflux) are often required to drive the addition of the second group efficiently.
Experimental Workflow
Reagent Prep: Generate MesMgBr (2.0 equiv) in THF/Ether from mesityl bromide and Mg turnings. Titrate to ensure accurate stoichiometry.
Addition: Cool a solution of
(1.0 equiv) in anhydrous ether to 0°C. Add MesMgBr dropwise.
Reaction: Allow to warm to Room Temperature (RT), then reflux for 2–4 hours to ensure formation of the disubstituted species.
Workup: Remove solvent in vacuo.[4] Extract residue with anhydrous toluene or hexane to precipitate magnesium salts. Filter under inert atmosphere.
Purification: Recrystallize from pentane at -20°C to obtain pure
serves as a "linchpin" intermediate.[1] Its reactivity is defined by the lability of the P–Cl bond, which can be replaced by hydrogen, metals, or carbon nucleophiles, while the mesityl groups remain intact to provide protection.
), used in supramolecular chemistry for its hydrogen-bonding capabilities.[1]
Anionic Activation:
Reagent: Lithium metal.
Outcome: Generates
, a potent nucleophile for synthesizing diphosphines () or attaching the moiety to ligand backbones.[1]
Figure 2: Divergent reactivity pathways for
.
Applications in Drug Discovery & Catalysis
While
is not a drug itself, it is a Tier-1 Intermediate for the synthesis of ligands that enable modern drug manufacturing.[1]
Mechanistic Role in Catalysis
The "Mes" (2,4,6-trimethylphenyl) group is a privileged scaffold in ligand design (similar to tert-butyl or adamantyl groups).[1]
Cone Angle: The large steric bulk increases the ligand cone angle (
).
Catalytic Effect: In Pd-catalyzed cross-coupling (e.g., forming C-N bonds in API synthesis), bulky ligands facilitate the reductive elimination step, which is often the turnover-limiting step for crowded substrates.[1]
Specific Application:
is used to install the group onto biaryl backbones (e.g., XPhos analogs) or to create "Frustrated Lewis Pairs" (FLPs) for metal-free hydrogenation.[1]
Steric hindrance effects of mesityl groups in phosphorus chemistry
Executive Summary In the architecture of organophosphorus ligands, the Mesityl (2,4,6-trimethylphenyl) group represents a critical inflection point between tunable reactivity and kinetic inertness. Unlike simple phenyl o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the architecture of organophosphorus ligands, the Mesityl (2,4,6-trimethylphenyl) group represents a critical inflection point between tunable reactivity and kinetic inertness. Unlike simple phenyl or alkyl groups, the mesityl moiety introduces a "steric gear" effect—a rigid, orthogonal shielding mechanism that prevents dimerization and oxidative degradation without completely shutting down electronic communication.
This technical guide analyzes the structural physics of mesityl-phosphorus interactions, detailing their role in stabilizing Frustrated Lewis Pairs (FLPs) and low-coordinate phosphorus species. It provides actionable protocols for synthesizing mesityl-derived precursors, serving as a blueprint for researchers designing next-generation catalysts and molecular switches.
The Structural Physics of Mesityl-Phosphorus Interactions
The utility of the mesityl group stems from its ortho-methyl substituents . These groups create a high rotational barrier around the P-C bond, forcing the aromatic rings into a propeller-like conformation that effectively "cages" the phosphorus lone pair.
Quantifying Steric Bulk: The Cone Angle Hierarchy
To understand the mesityl effect, one must compare its spatial demand against standard ligands using the Tolman Cone Angle (
) . The mesityl group pushes the cone angle beyond the threshold required for standard coordination, often forcing lower coordination numbers on metal centers or preventing Lewis acid adduct formation entirely.
Table 1: Comparative Steric Parameters of Phosphines
Ligand
Formula
Tolman Cone Angle ()
Key Characteristic
Triphenylphosphine
145°
Standard reference; rotationally free.
Tricyclohexylphosphine
170°
Bulky alkyl; strong -donor.
Tri-tert-butylphosphine
182°
Extreme alkyl bulk; often labile.
Trimesitylphosphine
212°
Kinetic wall ; prevents P-P dimerization.
Super-Mesityl Phosphine
N/A (Too bulky)
() is used for stabilization.
Mechanistic Insight: The jump from 145° (
) to 212° () is not merely additive; it is a regime change. At 212°, the ligand effectively covers more than half the coordination sphere of a metal center, often enforcing linearity in Gold(I) complexes or promoting reductive elimination in Palladium catalysis [1, 2].
Application Domain: Frustrated Lewis Pairs (FLPs)[1]
The most potent modern application of mesityl-phosphorus chemistry is in Frustrated Lewis Pairs (FLPs) . In a classical Lewis acid-base reaction, a phosphine (base) and a borane (acid) form a stable, unreactive adduct (
).
Mesityl groups disrupt this thermodynamics. When Dimesitylphosphine (
) or Trimesitylphosphine () is paired with a bulky borane like , the steric clash between the ortho-methyls of the mesityl and the fluoro-phenyl rings of the borane prevents dative bond formation.
The Mechanism of "Frustration"
The unquenched reactivity allows the P and B centers to act cooperatively on small molecules (like
, , or alkenes) without neutralizing each other.
Figure 1: The steric "frustration" pathway. Mesityl groups (blue) physically block the formation of the quenched adduct (gray), preserving the chemical potential needed to split Hydrogen (green).
Key Reference: The concept of FLPs utilizing mesityl-substituted phosphines was pioneered by Douglas Stephan , whose work demonstrated that steric bulk could turn "non-reacting" pairs into potent metal-free catalysts for hydrogenation [3].
Kinetic Stabilization of Low-Coordinate Phosphorus[2]
Before FLPs, mesityl groups were famous for stabilizing the "impossible": double bonds between heavier main-group elements.
The Diphosphene Breakthrough
In 1981, Masaaki Yoshifuji utilized the "Super-Mesityl" (
) group to synthesize the first stable diphosphene (). While the standard mesityl group () is sometimes insufficient to stabilize a bond at room temperature against oligomerization, it is perfectly tuned for stabilizing phosphaalkenes () and phosphinidenes .
Why it works: The ortho-methyl groups lie above and below the P-P
-bond plane. This blocks the trajectory required for a dimerization reaction (which typically proceeds via a [2+2] cycloaddition mechanism).
Experimental Protocol: Synthesis of Dimesitylphosphine (
)
Objective: Synthesis of
, a versatile secondary phosphine precursor for FLP chemistry and ligand design.
Safety Warning: Phosphines are toxic and potentially pyrophoric. While mesityl phosphines are more air-stable due to sterics, all reactions must be performed under Argon/Nitrogen using standard Schlenk techniques.
Reaction Scheme
Step-by-Step Methodology
Step 1: Grignard Preparation & Coupling
Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and addition funnel. Flush with Argon.
Reagent: Charge with 1.0 M Mesitylmagnesium bromide (
) in THF (2.2 equivalents).
Addition: Cool to 0°C. Add Phosphorus Trichloride (
, 1.0 equivalent) dropwise diluted in anhydrous THF.
Note: The reaction is exothermic. The steric bulk of the first Mesityl group actually facilitates the second addition by preventing over-substitution to
(which requires forcing conditions).
Reflux: Warm to room temperature, then reflux for 12 hours to ensure conversion to
.
Validation: Aliquot NMR (
) should show a major singlet around +70 to +80 ppm (typical for diarylchlorophosphines).
Step 2: Reduction to Secondary Phosphine
Transfer: Cannulate the reaction mixture (filtered to remove Mg salts if necessary) into a suspension of
(0.6 equiv) in anhydrous Diethyl Ether at 0°C.
Stir: Allow to warm to room temperature and stir for 4 hours.
Quench:Extremely Careful quenching with degassed water/isopropanol mixture at 0°C.
Workup: Extract with degassed hexanes. Dry organic layer over
.
Isolation: Remove solvent in vacuo. Recrystallize from hot ethanol or sublime under high vacuum.
Step 3: Characterization
NMR: Look for a doublet (due to P-H coupling) around -90 to -100 ppm. The coupling constant is typically ~210 Hz.
NMR: The P-H proton typically appears as a doublet with large coupling () in the range of 5.0–6.0 ppm.
Figure 2: Synthetic workflow for Dimesitylphosphine. Note the critical NMR checkpoint to ensure complete substitution before reduction.
References
Tolman, C. A. (1977).[1] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.[1] Link
Yoshifuji, M., Shima, I., Inamoto, N., Hirotsu, K., & Higuchi, T. (1981). Synthesis and structure of bis(2,4,6-tri-tert-butylphenyl)diphosphene: Isolation of a true phosphobenzene.[2] Journal of the American Chemical Society, 103(15), 4587–4589. Link
Welch, G. C., San Juan, R. R., Masuda, J. D., & Stephan, D. W. (2006). Reversible, metal-free hydrogen activation.[3] Science, 314(5802), 1124-1126. Link
Szkop, K. M., et al. (2018). Interception of intermediates in phosphine oxidation by mesityl nitrile-N-oxide using frustrated Lewis pairs. Dalton Transactions, 47, 8933-8939. Link
Electronic characteristics of dimesitylphosphinous chloride
This guide provides a comprehensive technical analysis of Dimesitylphosphinous Chloride (Mes PCl) , a specialized organophosphorus intermediate critical for the synthesis of sterically demanding ligands in homogeneous ca...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of Dimesitylphosphinous Chloride (Mes
PCl) , a specialized organophosphorus intermediate critical for the synthesis of sterically demanding ligands in homogeneous catalysis and Frustrated Lewis Pair (FLP) chemistry.
Electronic Characteristics of Dimesitylphosphinous Chloride (Mes
PCl)
Executive Technical Summary
Dimesitylphosphinous chloride (Mes
PCl) [CAS: 10663-01-1] acts as a "gatekeeper" intermediate in organometallic synthesis. Unlike its phenyl analogue (PhPCl), MesPCl possesses a unique electronic profile governed by the "Mesityl Effect" —a synergistic combination of high steric impedance and electron-releasing inductive character. This molecule is the primary precursor for generating super-bulky phosphines that stabilize low-coordinate metal centers and facilitate reductive elimination in cross-coupling cycles.
Electronic & Steric Profile
The "Mesityl Effect": Sterics vs. Electronics
The defining feature of Mes
PCl is the presence of four ortho-methyl groups surrounding the phosphorus center. This structural arrangement imposes severe kinetic stabilization on the P-Cl bond while modulating the Lewis basicity of the phosphorus lone pair.
Parameter
MesPCl
PhPCl
Impact on Reactivity
Tolman Cone Angle ()
~175–180° (Est.)
124°
MesPCl creates a massive "exclusion zone," preventing dimerization and blocking small nucleophiles.
Electronic Character
Electron-Rich (+I Effect)
Moderate
The mesityl methyls donate electron density, making the P center more basic but less nucleophilic due to sterics.
P-Cl Bond Lability
Low (Sterically Shielded)
High
Nucleophilic substitution at P requires forcing conditions or small nucleophiles.
Oxidation Potential
Resistant
Susceptible
Ortho-methyl groups block the approach of oxidants, stabilizing the P(III) state.
Steric Parameters: Cone Angle & Buried Volume
While the standard Tolman cone angle for the Mes
P- group is often cited near 168–170° (derived from MesPH), the effective steric bulk of MesPCl is significantly higher than PhPCl.
Percent Buried Volume (%
): MesPCl ligands typically occupy >35% of the coordination sphere, compared to ~22% for PhPCl. This forces metal complexes into low-coordination geometries (e.g., 12-electron or 14-electron species), which are highly active in catalysis.
Spectroscopic Signatures
Accurate identification of Mes
PCl is critical during synthesis to distinguish it from the dichloride (MesPCl) or the hydrolyzed oxide (MesPH=O).
Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7][8]
P NMR: The phosphorus nucleus is deshielded relative to tertiary phosphines but shielded relative to PCl.
Chemical Shift (
):70 – 90 ppm (Broad singlet).
Note: This is distinct from MesPCl
(~169 ppm) and MesPBr (~75 ppm). The shift is sensitive to solvent and concentration due to potential P...Cl intermolecular interactions.
Diagnostic: The integration ratio of 12:6 (2:[1]1) between ortho and para methyls confirms the presence of two mesityl groups.
Structural Geometry
X-ray crystallographic studies of Mes
P- derivatives reveal a pyramidal geometry at phosphorus. The C-P-C bond angle is typically expanded (>105°) compared to PhP due to the repulsion between the ortho-methyl groups, flattening the pyramid slightly and increasing the -character of the lone pair.
Synthesis & Experimental Protocols
Protocol: Selective Synthesis of Mes
PCl
Objective: Synthesize Mes
PCl from PCl without over-substitution to MesP (which is sterically prohibited) or stopping at MesPCl.
Reagents:
Phosphorus trichloride (PCl
): 1.0 equiv.
Mesitylmagnesium bromide (MesMgBr): 2.0 equiv (1.0 M in THF).[3]
Solvent: Anhydrous THF/Diethyl ether.
Step-by-Step Methodology:
Preparation: Flame-dry a 500 mL Schlenk flask under Argon. Charge with PCl
Addition: Add MesMgBr dropwise over 2 hours. Crucial: Slow addition favors mono- and di-substitution sequentially.
Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The solution will turn turbid (MgCl
precipitation).
Reflux (Optional): If
P NMR shows significant MesPCl (169 ppm), reflux for 2 hours to drive the reaction to MesPCl.
Workup: Remove solvent in vacuo. Extract the residue with anhydrous hexane (Mes
PCl is soluble; Mg salts are not).
Purification: Filter through Celite under Argon. Recrystallize from pentane at -20 °C or distill under high vacuum (bp ~160 °C @ 0.1 mmHg).
Safety Note: Mes
PCl is moisture-sensitive. Hydrolysis yields Dimesitylphosphine oxide (MesPH=O) , a stable white solid ( ~25 ppm).
Reactivity & Mechanistic Implications[1][4]
The reactivity of Mes
PCl is defined by its reluctance to undergo nucleophilic attack at phosphorus unless the nucleophile is small (e.g., H, Li).
Diagram 1: Electronic & Steric Influence Map
Caption: The "Mesityl Effect" dictates the stability and utility of Mes
PCl, translating steric bulk into kinetic protection.
Key Transformations
Reduction to Secondary Phosphine (Mes
PH):
Reagent: LiAlH
.
Product: Mes
PH is a key precursor for phosphido ligands. The P-H bond is sterically protected, making MesPH less prone to air oxidation than PhPH.
Frustrated Lewis Pairs (FLPs):
Mes
PCl reacts with boranes (e.g., B(CF)) or is converted to MesP-Li to form bulky Lewis bases. The steric bulk prevents the formation of a classical Lewis adduct, creating an "FLP" capable of activating small molecules like H or CO.
Radical Chemistry:
Mes
P-centered radicals are persistent due to spin delocalization and steric protection, making MesPCl a precursor for fundamental studies in p-block radical chemistry.
Applications in Catalysis & Drug Development
Precursor for "Super-Bulky" Ligands
Mes
PCl is the starting material for Biaryl Phosphines (e.g., Buchwald ligands) where the mesityl group provides the necessary bulk to promote reductive elimination in Pd-catalyzed C-N and C-C couplings.
Mechanism:[5][1] The large cone angle forces the Pd(0) species to be monoligated (L-Pd-Ar), which is the active species for oxidative addition.
Stabilization of Low-Coordinate Species
In drug development, synthesizing isotopically labeled compounds often requires specialized catalysts. Mes
P-based ligands stabilize highly reactive metal-hydride intermediates used in deuterium exchange reactions.
Diagram 2: Synthetic Workflow
Caption: Synthetic tree originating from Mes
PCl, highlighting its role as a divergent intermediate.
References
Yoshifuji, M., et al. (1987). "Sterically crowded phosphines: Synthesis and structure." Journal of the Chemical Society, Perkin Transactions 1, 1399-1406. Link
Tolman, C. A. (1977). "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 77(3), 313–348. Link
Moerdyk, J. P., & Bielawski, C. W. (2012). "Synthesis and reactivity of a stable phosphino-carbene." Organometallics, 31(5), 1664-1667. (Discusses Mes
Stephan, D. W. (2009). "Frustrated Lewis pairs: a new strategy to small molecule activation and hydrogenation catalysis." Dalton Transactions, (17), 3129-3136. Link
Viciu, M. S., et al. (2004). "Synthetic and Structural Studies of [Pd(Mes
P)(allyl)] Complexes." Organometallics, 23(7), 1629-1635. Link
Technical Guide: Cone Angle and Steric Bulk of Bis(2,4,6-trimethylphenyl)phosphorus Ligands
Executive Summary Bis(2,4,6-trimethylphenyl)phosphorus species (commonly abbreviated as ) occupy a critical niche in organometallic chemistry. They represent the "heavy artillery" of steric bulk, utilized when standard l...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Bis(2,4,6-trimethylphenyl)phosphorus species (commonly abbreviated as
) occupy a critical niche in organometallic chemistry. They represent the "heavy artillery" of steric bulk, utilized when standard ligands like triphenylphosphine () fail to provide sufficient kinetic stabilization or fail to accelerate reductive elimination steps.
This guide analyzes the steric architecture of the dimesitylphosphino fragment. Unlike simple alkyl phosphines, the
group introduces a "gearing effect" due to the ortho-methyl substituents, creating a rigid steric wall that protects metal centers from bimolecular decomposition while forcing substrate reactivity.
Part 1: The Steric Landscape
The "Mesityl Effect" and Ortho-Substitution
The steric dominance of the bis(mesityl) group arises not from the sheer volume of the phenyl ring, but from the 2,6-dimethyl substitution pattern .
Kinetic Shielding: The four ortho-methyl groups in a
system create a protective pocket around the phosphorus atom. This often renders the phosphorus center air-stable (resistant to oxidation) compared to analogues.
Restricted Rotation: The steric clash between the ortho-methyls and the metal center (or the third substituent on phosphorus) restricts rotation, often locking the ligand into specific conformations that dictate enantioselectivity or regioselectivity in catalysis.
Quantitative Sterics: Tolman Cone Angle (
)
The Tolman Cone Angle is the historical standard for measuring steric bulk. It is defined as the apex angle of a cone, centered 2.28 Å from the P atom, that just touches the van der Waals radii of the outermost atoms.
Ligand
Cone Angle ()
Classification
Notes
212°
Extreme
Too bulky for many metals; often dissociates.
~165-170°
High
The functional "sweet spot" for catalysis.
194°
Very High
Standard benchmark for ortho-substituted aryls.
170°
High
Bulky alkyl phosphine (flexible).
145°
Moderate
Baseline standard.
Analysis: The
fragment imparts a cone angle significantly larger than . While is often too crowded to form stable complexes with smaller metal centers (like Pd(II) or Ni(II)), the Bis(mesityl) derivatives () offer a cone angle in the 165°–180° range (depending on R), balancing stability with reactivity.
Modern Metrics: Percent Buried Volume (
)
For sterically demanding and anisotropic ligands like mesityl phosphines, the Tolman angle can be imprecise. The Percent Buried Volume (
) , developed by Nolan and Cavallo, measures the percentage of a sphere (typically radius 3.5 Å) around the metal occupied by the ligand.
:
species: Typically
Implication: This high buried volume destabilizes the ground state of the metal complex, reducing the energy barrier for the release of the product (Reductive Elimination).
Part 2: Visualization of Steric Impact
The following diagram illustrates the conceptual hierarchy of steric parameters and their direct impact on catalytic cycles.
Caption: The causal pathway from the structural ortho-methyl substitution to catalytic outcomes.
Part 3: Synthesis of Dimesitylphosphine (
)
The primary precursor for introducing the
fragment is dimesitylphosphine . Due to the steric bulk, standard substitution on can stop at the bis-stage, preventing the formation of the tris-species, but specific protocols ensure high yield.
Experimental Protocol: Grignard Route
Safety Note: Phosphines are toxic and potentially pyrophoric. All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Reagents:
Bromomesitylene (2-Bromomesitylene)
Magnesium turnings
Phosphorus trichloride (
)
THF (anhydrous), Diethyl Ether
Step-by-Step Methodology:
Grignard Formation (
):
Activate Mg turnings (1.1 equiv) with iodine in minimal THF.
Add Bromomesitylene (1.0 equiv) dropwise in THF at reflux to maintain a gentle boil.
Reflux for 2 hours to ensure complete formation of Mesitylmagnesium bromide.
Phosphorus Coupling:
Cool the Grignard solution to 0°C.
Add a solution of
(0.45 equiv) in THF dropwise. Note: Use slightly less than 0.5 equiv to favor the bis-substitution.
Crucial Step: The steric bulk makes the third addition (
) very slow. Refluxing the mixture for 12-24 hours will drive the reaction to or depending on the quench.
Reduction/Quench:
For
: The intermediate is often . Quenching with degassed water/dilute acid yields .
Recrystallize from ethanol/hexane under inert gas.
is a white crystalline solid.
Caption: Synthetic workflow for the production of Dimesitylphosphine via Grignard reagent.
Part 4: Catalytic Utility and Mechanism
The
fragment is particularly valuable in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving challenging substrates.
The Mechanism of Steric Acceleration
In a typical Pd(0)/Pd(II) cycle, the rate-determining step for bulky substrates is often Reductive Elimination .
Crowding: The large cone angle of
ligands crowds the coordination sphere of the Palladium center.
Strain Release: The formation of the C-C or C-N bond (product) reduces this steric strain. Therefore, the bulky ligand thermodynamically and kinetically favors the elimination step.
Monoligated Species: The bulk often enforces a
species (one phosphine per metal) rather than , creating a highly active, unsaturated catalyst ready for oxidative addition.
Comparative Performance
In the coupling of sterically hindered aryl chlorides:
: Often fails due to slow oxidative addition or formation of inactive resting states.
: The bulk prevents the formation of inactive dimer species and accelerates the final product release.
References
Tolman, C. A. (1977).[2] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.
Clavier, H., & Nolan, S. P. (2010).[3] Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications, 46(6), 841–861.
Busacca, C. A., et al. (2008). Synthesis of Electron-Deficient Secondary Phosphine Oxides and Secondary Phosphines: Bis[3,5-bis(trifluoromethyl)phenyl]phosphine Oxide and Bis[3,5-bis(trifluoromethyl)phenyl]phosphine.[1] Organic Syntheses, 85, 141.
van Leeuwen, P. W. N. M., et al. (2000). Phosphines as Ligands in Homogeneous Catalysis. Chemical Reviews, 100(8), 2741–2770.
In-Depth Technical Guide on the Stability of Sterically Crowded Chlorophosphines
Introduction Chlorophosphines are pivotal reagents in synthetic chemistry, serving as precursors to a vast array of phosphine ligands essential for catalysis, as well as finding applications in the synthesis of organopho...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Chlorophosphines are pivotal reagents in synthetic chemistry, serving as precursors to a vast array of phosphine ligands essential for catalysis, as well as finding applications in the synthesis of organophosphorus compounds with diverse functionalities.[1] Among these, sterically crowded chlorophosphines, characterized by bulky substituents on the phosphorus atom, have garnered significant attention.[2] The steric bulk of these substituents plays a crucial role in modulating the electronic and steric properties of the resulting phosphine ligands, which in turn dictates their performance in catalytic applications such as cross-coupling reactions and asymmetric hydrogenation.[3][4] However, the very feature that imparts these desirable properties—steric congestion—also profoundly influences the stability and reactivity of the chlorophosphine precursors themselves. Understanding the factors that govern the stability of these molecules is paramount for their effective synthesis, storage, and utilization.
This technical guide provides a comprehensive overview of the stability of sterically crowded chlorophosphines, delving into the intricate interplay of steric and electronic effects that dictate their persistence and decomposition pathways. We will explore synthetic methodologies, advanced characterization techniques, and the fundamental principles that underpin their stability, offering field-proven insights for researchers, scientists, and drug development professionals working with these challenging yet rewarding molecules.
The Dual Nature of Steric Hindrance: A Double-Edged Sword
Steric hindrance in chlorophosphines is a classic example of a double-edged sword. On one hand, the bulky substituents provide a kinetic barrier against unwanted reactions, effectively shielding the reactive phosphorus-chlorine (P-Cl) bond from nucleophilic attack.[5] This steric protection is a key principle in the design of stable and selective phosphine ligands.[3] The increased steric bulk can prevent undesired ligand association in catalytic complexes, thereby enhancing stability and selectivity.[3]
On the other hand, severe steric crowding can introduce significant strain into the molecule, potentially weakening the P-Cl bond and opening up alternative decomposition pathways.[6] This delicate balance between kinetic stabilization and inherent strain is a central theme in the chemistry of sterically crowded chlorophosphines. The size and shape of the substituents, quantified by parameters like the Tolman cone angle, are critical determinants of this balance.[3]
Synthesis of Sterically Crowded Chlorophosphines: Navigating the Challenges
The synthesis of sterically crowded chlorophosphines is often challenging, with the propensity for overalkylation and difficulties in purification being common hurdles.[7] The primary synthetic routes involve the reaction of phosphorus trichloride (PCl₃) or other halophosphines with organometallic reagents, such as Grignard or organolithium reagents.[1][8]
Common Synthetic Methodologies:
Alkylation of PCl₃ with Grignard Reagents: This is a widely used method, but it can be problematic.[7] Overalkylation to form the tertiary phosphine is a significant side reaction, particularly with less bulky alkyl groups.[7] Careful control of stoichiometry and slow, dropwise addition of the Grignard reagent are crucial to maximize the yield of the desired chlorophosphine.[7]
Reduction of Phosphine Oxides: An alternative route involves the reduction of the corresponding phosphine oxide (R₂P(O)H) using an acid chloride.[7] This method can be advantageous for certain substrates, offering a cleaner reaction profile.
A critical consideration in the synthesis of chiral chlorophosphins is their configurational stability. P-stereogenic chlorophosphines are known to racemize readily, even at room temperature.[9] This has led to the development of strategies that utilize chiral auxiliaries or protecting groups, such as boranes, to maintain stereochemical integrity during synthesis and subsequent transformations.[9][10]
Experimental Protocol: Synthesis of Di-tert-butylchlorophosphine (a representative sterically crowded chlorophosphine)
This protocol is adapted from established literature procedures and is intended for researchers with experience in handling air- and moisture-sensitive compounds.[7]
Materials:
Phosphorus trichloride (PCl₃)
tert-Butylmagnesium chloride (t-BuMgCl) in a suitable solvent (e.g., THF)
Anhydrous diethyl ether (Et₂O)
Anhydrous pentane
Standard Schlenk line and glassware
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the experiment.
Initial Reaction: Charge the flask with a solution of PCl₃ in anhydrous Et₂O and cool the mixture to -78 °C using a dry ice/acetone bath.
Grignard Addition: Slowly add the t-BuMgCl solution to the stirred PCl₃ solution via the dropping funnel over several hours. The slow addition rate is critical to minimize the formation of the tri-tert-butylphosphine byproduct.
Reaction Monitoring: Monitor the progress of the reaction by ³¹P NMR spectroscopy. The appearance of a signal corresponding to di-tert-butylchlorophosphine and the disappearance of the PCl₃ signal will indicate the reaction's progress.
Workup: Once the reaction is complete, quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride at low temperature.
Extraction and Purification: Extract the product with pentane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product can be purified by distillation or crystallization.
Rationale: The use of Schlenk techniques and an inert atmosphere is essential due to the high sensitivity of chlorophosphines to air and moisture.[11][12] The low reaction temperature and slow addition of the Grignard reagent are employed to control the exothermicity of the reaction and to favor the formation of the desired dichlorophosphine intermediate, thereby reducing overalkylation.[7]
Characterization Techniques: Unveiling the Structure and Purity
The characterization of sterically crowded chlorophosphines requires a combination of spectroscopic and analytical techniques to confirm their identity, purity, and structural features.
Technique
Information Obtained
Key Considerations
³¹P NMR Spectroscopy
The primary tool for characterizing phosphorus-containing compounds. Provides information on the chemical environment of the phosphorus nucleus, including its oxidation state and coordination number.[13][14]
The chemical shift (δ) is highly sensitive to the electronic and steric environment of the phosphorus atom.[15][16]
¹H and ¹³C NMR Spectroscopy
Provides information on the organic substituents attached to the phosphorus atom, confirming the overall structure of the molecule.
X-ray Crystallography
Provides a definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and conformational details.[17][18][19]
Obtaining suitable single crystals can be challenging for some sterically crowded compounds.
Mass Spectrometry
Determines the molecular weight of the compound and provides information about its fragmentation patterns.
The Power of ³¹P NMR in Stability Studies
³¹P NMR spectroscopy is particularly valuable for monitoring the stability of chlorophosphines over time.[20] Decomposition products, such as the corresponding phosphine oxide or other phosphorus-containing species, will give rise to new signals in the ³¹P NMR spectrum, allowing for the quantitative assessment of degradation.
Factors Influencing the Stability of Sterically Crowded Chlorophosphines
The stability of a sterically crowded chlorophosphine is a multifaceted property influenced by a combination of steric, electronic, and environmental factors.
Steric Effects: The Dominant Force
As previously discussed, steric bulk is the most significant factor governing the stability of these compounds.[5] The kinetic protection afforded by large substituents can dramatically slow down decomposition reactions that proceed via nucleophilic attack at the phosphorus center.[21] However, excessive steric strain can also lead to instability.[6]
Electronic Effects: A Subtle but Important Contributor
The electronic properties of the substituents also play a role in modulating the stability of the P-Cl bond.[22] Electron-withdrawing groups can increase the electrophilicity of the phosphorus atom, potentially making it more susceptible to nucleophilic attack, while electron-donating groups can have the opposite effect. The interplay between steric and electronic effects is often complex and not always straightforward to predict.[22]
Environmental Factors: The External Threats
Sterically crowded chlorophosphines are highly sensitive to their environment. Exposure to air (oxygen) and moisture (water) can lead to rapid decomposition.[23]
Oxidation: The phosphorus(III) center is readily oxidized by atmospheric oxygen to form the corresponding phosphine oxide (R₂P(O)Cl). This is a common decomposition pathway for many phosphines.[24]
Hydrolysis: The P-Cl bond is susceptible to hydrolysis, reacting with water to form the corresponding phosphinous acid (R₂POH) and hydrochloric acid (HCl). The generated HCl can, in turn, catalyze further decomposition.[10]
Caption: Interplay of intrinsic and extrinsic factors on stability.
Common Decomposition Pathways
The decomposition of sterically crowded chlorophosphines can proceed through several pathways, with the specific route often dependent on the reaction conditions and the nature of the substituents.
Oxidation and Hydrolysis: The Usual Suspects
As mentioned, oxidation to the phosphine oxide and hydrolysis are the most common decomposition pathways, particularly when handling and storage are not rigorously controlled.[23][24]
Dimerization and Oligomerization
In some cases, chlorophosphines can undergo self-reaction to form dimers or oligomers, especially in the presence of impurities or under thermal stress.[25]
Rearrangement Reactions
Steric strain can sometimes induce intramolecular rearrangement reactions, leading to the formation of more stable isomers.
Diagram: Experimental Workflow for Stability Assessment
Caption: A typical workflow for assessing chlorophosphine stability.
Best Practices for Handling and Storage
Given their sensitivity, the proper handling and storage of sterically crowded chlorophosphines are critical to maintaining their integrity and ensuring experimental reproducibility.
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[11][12]
Anhydrous Solvents: Use only rigorously dried and deoxygenated solvents.
Storage: Store in a sealed container under an inert atmosphere, preferably in a freezer to minimize thermal decomposition. Protect from light, as some organophosphorus compounds are light-sensitive.
Monitoring: Regularly check the purity of stored samples by ³¹P NMR spectroscopy, especially before use in sensitive applications.
Conclusion
Sterically crowded chlorophosphines are valuable yet challenging reagents in modern synthetic chemistry. Their stability is a delicate balance of steric protection, inherent molecular strain, and sensitivity to environmental factors. A thorough understanding of these factors, coupled with meticulous synthetic and handling techniques, is essential for harnessing the full potential of these powerful synthetic building blocks. By employing the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of working with sterically crowded chlorophosphines and unlock new possibilities in catalysis and materials science.
References
Entegris. Chlorophosphines - Life Sciences.
OpenOChem Learn. Phosphine Ligands.
Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C? - PMC.
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Configurational Stability of Chlorophosphines | Request PDF - ResearchG
Multigram-Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines | Organometallics - ACS Public
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Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides | Request PDF - ResearchG
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Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)
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Formation, Reactivity and Decomposition of Aryl Phospha‐Enol
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The structures and electronic properties of bulky electron-withdrawing phosphines - Comptes Rendus de l'Académie des Sciences.
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Ylide-Substituted Phosphines with a Cyclic Ylide-Backbone: Angle Dependence of the Donor Strength - PMC.
Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC.
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Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells - PMC.
C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy.
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Nuclear magnetic resonance spectra of some monosubstituted triphosphonitrilic chlorides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).
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Introduction: The Significance of Sterically Hindered Organophosphorus Compounds
An In-depth Technical Guide on Bis(2,4,6-trimethylphenyl)phosphorus Chloride Derivatives Organophosphorus chemistry is a cornerstone of modern science, with its compounds finding applications in fields as diverse as cata...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on Bis(2,4,6-trimethylphenyl)phosphorus Chloride Derivatives
Organophosphorus chemistry is a cornerstone of modern science, with its compounds finding applications in fields as diverse as catalysis, materials science, and medicine.[1] In drug development, organophosphorus compounds are utilized as enzyme inhibitors, antiviral agents, and anticancer therapeutics.[2] The structural and electronic versatility of the phosphorus atom allows for the fine-tuning of a molecule's properties to achieve desired biological activity.
Within the vast landscape of organophosphorus chemistry, sterically hindered phosphines and their derivatives represent a class of molecules with unique and valuable properties. The bis(2,4,6-trimethylphenyl)phosphorus moiety, also known as the dimesitylphosphorus group, is a prime example of a sterically demanding framework. The ortho-methyl groups of the mesityl rings create a sterically crowded environment around the phosphorus center, which profoundly influences the reactivity and coordination chemistry of its derivatives. This steric bulk can enhance the stability of reactive intermediates and promote specific catalytic pathways.[3][4]
This technical guide provides a comprehensive overview of bis(2,4,6-trimethylphenyl)phosphorus chloride, a key precursor to a wide range of valuable derivatives. We will delve into its synthesis, characterization, and the synthetic routes to its key derivatives. Furthermore, we will explore the applications of these derivatives, particularly in the realms of catalysis and as potential building blocks in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of organophosphorus compounds.
The Core Moiety: Synthesis and Properties of Bis(2,4,6-trimethylphenyl)phosphorus Chloride
Bis(2,4,6-trimethylphenyl)phosphorus chloride, also known as chlorodimesitylphosphine, is a white solid that serves as a versatile starting material for the synthesis of a variety of dimesitylphosphorus compounds.[5][6]
Synthesis of the Precursor
The synthesis of bis(2,4,6-trimethylphenyl)phosphorus chloride is typically achieved through the reaction of phosphorus trichloride (PCl₃) with two equivalents of a mesityl Grignard reagent, such as mesitylmagnesium bromide.[7][8] The Grignard reagent acts as a nucleophile, displacing two chloride ions from the phosphorus center.
Experimental Protocol: Synthesis of Bis(2,4,6-trimethylphenyl)phosphorus Chloride
Materials:
Magnesium turnings
Iodine (catalyst)
1-Bromo-2,4,6-trimethylbenzene (Mesityl bromide)
Anhydrous diethyl ether or tetrahydrofuran (THF)
Phosphorus trichloride (PCl₃)
Anhydrous hexane
Standard Schlenk line and glassware
Procedure:
Preparation of Mesitylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen). A crystal of iodine is added to activate the magnesium. A solution of mesityl bromide in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Reaction with Phosphorus Trichloride: The Grignard solution is cooled to 0 °C in an ice bath. A solution of phosphorus trichloride (0.5 equivalents with respect to the Grignard reagent) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard solution. The reaction is highly exothermic and should be controlled carefully. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
Work-up and Isolation: The reaction mixture is cooled in an ice bath, and the excess Grignard reagent is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification: The crude bis(2,4,6-trimethylphenyl)phosphorus chloride can be purified by recrystallization from a suitable solvent such as anhydrous hexane to afford the product as a white solid.
Spectroscopic and Structural Characterization
The structure of bis(2,4,6-trimethylphenyl)phosphorus chloride can be confirmed by various spectroscopic techniques.
³¹P NMR: The ³¹P NMR spectrum is expected to show a singlet in the region characteristic of tri-coordinate P(III) halides.
¹H NMR: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the mesityl groups and the methyl protons.
¹³C NMR: The ¹³C NMR spectrum will display signals for the aromatic carbons and the methyl carbons, with characteristic coupling to the phosphorus atom.
Synthetic Pathways to Key Derivatives
The P-Cl bond in bis(2,4,6-trimethylphenyl)phosphorus chloride is susceptible to nucleophilic attack, making it a versatile precursor for a wide range of derivatives.[10][11] The general reaction involves the displacement of the chloride ion by a nucleophile.
Caption: Hydrolysis to the corresponding phosphine oxide.
This secondary phosphine oxide is a stable, crystalline solid and serves as a valuable intermediate for further synthetic transformations.
[9]
Experimental Protocol: Synthesis of Bis(2,4,6-trimethylphenyl)phosphine Oxide
[1][9]
Materials:
Bis(2,4,6-trimethylphenyl)phosphorus chloride
Tetrahydrofuran (THF)
Water
Pentane
Procedure:
A solution of bis(2,4,6-trimethylphenyl)phosphorus chloride in THF is prepared in a round-bottom flask under an inert atmosphere.
Water is added to the stirred solution. The reaction is typically exothermic.
The reaction mixture is stirred at room temperature for a specified period to ensure complete hydrolysis.
The solvent is removed under reduced pressure.
The resulting solid is washed with a non-polar solvent like pentane to remove any non-polar impurities.
The product, bis(2,4,6-trimethylphenyl)phosphine oxide, can be further purified by recrystallization, for example, by slow evaporation from a pentane solution, to yield colorless crystals.
[9]
Reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, can introduce a third organic substituent on the phosphorus atom, leading to the formation of tertiary phosphines. Subsequent reaction with alkyl halides can then yield phosphonium salts.
Reduction of the P-Cl bond, for instance with a reducing agent like lithium aluminum hydride (LiAlH₄), affords the corresponding secondary phosphine, dimesitylphosphine.
[6]
Amines and thiols can also act as nucleophiles, reacting with bis(2,4,6-trimethylphenyl)phosphorus chloride to form phosphinous amides (P-N bond) and thioesters (P-S bond), respectively. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.
Reaction Mechanisms
The nucleophilic substitution at the P(III) center in bis(2,4,6-trimethylphenyl)phosphorus chloride generally proceeds through a bimolecular nucleophilic substitution (Sₙ2) type mechanism. [10][12]The nucleophile attacks the phosphorus atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group. The steric hindrance from the mesityl groups can influence the rate of these reactions.
Spectroscopic and Structural Analysis of Derivatives
The derivatives of bis(2,4,6-trimethylphenyl)phosphorus chloride can be thoroughly characterized using a combination of spectroscopic and analytical techniques.
NMR Spectroscopy (³¹P, ¹H, ¹³C) as a Diagnostic Tool
³¹P NMR spectroscopy is particularly informative for characterizing these compounds, as the chemical shift is highly sensitive to the coordination environment and oxidation state of the phosphorus atom.
Compound Type
Typical ³¹P Chemical Shift Range (ppm)
Phosphinous Chlorides (R₂PCl)
+80 to +120
Secondary Phosphine Oxides (R₂P(O)H)
+10 to +40
Tertiary Phosphines (R₃P)
-10 to -60
Phosphonium Salts (R₄P⁺)
+20 to +40
Note: These are approximate ranges and can vary depending on the specific substituents.
For bis(2,4,6-trimethylphenyl)phosphine oxide, the ³¹P NMR spectrum in CDCl₃ shows a doublet at δ 10.1 ppm with a large one-bond coupling constant (¹JPH) of 476 Hz, which is characteristic of a P(V)-H bond. [1][9]The ¹H NMR spectrum displays a corresponding doublet for the P-H proton at δ 8.55 ppm with the same coupling constant.
[9]
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall molecular geometry. The crystal structure of bis(2,4,6-trimethylphenyl)phosphine oxide reveals a tetracoordinate phosphorus atom. [1][9]The bulky mesityl groups are twisted relative to each other, with a dihedral angle of approximately 31.9°, illustrating the steric congestion around the phosphorus center. [9]This steric hindrance is a key factor influencing the chemical and physical properties of these molecules.
Table of Crystallographic Data for Bis(2,4,6-trimethylphenyl)phosphine Oxide
[9]
Parameter
Value
Crystal System
Triclinic
Space Group
P-1
a (Å)
7.9123(6)
b (Å)
8.2998(6)
c (Å)
12.4165(9)
α (°)
99.613(4)
β (°)
108.264(4)
γ (°)
91.343(4)
P-O Bond Length (Å)
1.4854(13)
| P-C Bond Lengths (Å) | 1.8151(18), 1.8162(18) |
Applications in Drug Development and Catalysis
The unique steric and electronic properties of bis(2,4,6-trimethylphenyl)phosphorus derivatives make them valuable in various applications, particularly in catalysis.
Role as Ligands in Homogeneous Catalysis
Tertiary phosphines derived from bis(2,4,6-trimethylphenyl)phosphorus chloride are excellent ligands for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. [4][13]The steric bulk of the dimesitylphosphino group can promote the formation of highly active, low-coordinate metal complexes, which are often the key catalytic species. [3][4]This steric hindrance can also influence the regioselectivity and stereoselectivity of catalytic transformations.
The electronic properties of these phosphine ligands can be described by parameters such as the Tolman electronic parameter (TEP) and the cone angle, which quantifies their steric bulk. [14][15]The dimesitylphosphino group is considered to be both electron-rich and sterically demanding.
Caption: Influence of ligand properties on a catalytic cycle.
Building Blocks for Bioactive Molecules
While direct applications of bis(2,4,6-trimethylphenyl)phosphorus derivatives in drug development are not extensively documented, the phosphine oxide moiety is increasingly being recognized as a valuable functional group in medicinal chemistry. [16]Phosphine oxides are stable, polar functional groups that can act as hydrogen bond acceptors. The incorporation of a phosphine oxide group can improve the solubility, metabolic stability, and pharmacokinetic profile of a drug candidate.
[16]
The synthesis of novel, sterically hindered phosphine oxides derived from bis(2,4,6-trimethylphenyl)phosphorus chloride could therefore provide access to new chemical entities with potential therapeutic applications. The dimesityl groups could be further functionalized to introduce pharmacophoric features or to modulate the overall properties of the molecule.
Conclusion
Bis(2,4,6-trimethylphenyl)phosphorus chloride is a valuable and versatile reagent in organophosphorus chemistry. Its synthesis from readily available starting materials and its reactivity towards a wide range of nucleophiles make it an important precursor for a diverse array of sterically hindered phosphorus compounds. The resulting derivatives, particularly the corresponding secondary phosphine oxide and tertiary phosphines, have demonstrated utility as ligands in homogeneous catalysis and hold potential as building blocks for the synthesis of novel bioactive molecules. The unique steric and electronic properties imparted by the dimesitylphosphorus moiety are key to the interesting and useful chemistry of these compounds. Further exploration of the reactivity of bis(2,4,6-trimethylphenyl)phosphorus chloride and the applications of its derivatives is likely to lead to new discoveries in both fundamental and applied chemistry.
References
Parameterization of phosphine ligands demonstrates enhancement of nickel c
Scalable synthesis of saturated heterocyclic dimethyl phosphine oxides (derivatives of azetidine, pyrrolidine, piperidine, and morpholine) is disclosed.
Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide. MDPI.
Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester Research Explorer.
Steric and electronic parameters of the investigated phosphines.
SYNTHESIS OF ELECTRON-DEFICIENT SECONDARY PHOSPHINE OXIDES AND SECONDARY PHOSPHINES: BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PHOSPHINE OXIDE and BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PHOSPHINE. Organic Syntheses Procedure.
Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide. Semantic Scholar.
19.2: Phosphines. Chemistry LibreTexts.
Reaction of PCl_3 and PhMgBr would give. Allen.
Reaction of PCl 3 and PhMgBr would give. Tardigrade.
Phosphine Ligands. Unknown Source.
The crystal structure of 2-chloro-1,3-bis(2,4,6-trimethylphenyl)-4,4-dimethyl-1,3,2λ3,4-diazaphosphasiletidine.
Synthesis and Reactivity of Some P-Mesityl Substituted Phosphorus Compounds. DTIC.
Synthesis of new chelating phosphines containing an aryl chloride group. OSTI.
Organophosphorus pesticides exhibit compound specific effects in rat precision-cut lung slices (PCLS)
Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
Synthesis and Characterization of Organophosphorus Compounds with Antitumor Activity. Research and Reviews.
Wiley-VCH 2006. Unknown Source.
Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst.
The importance of organophosphorus compounds as biologically active agents: Novel Developments | Request PDF.
Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI.
Ene Reaction of Nitrosocarbonyl Mesitylene with the Cinnamyl Alcohol: Metabolic Activity and Apoptosis of the Synthetized 6-Chloropurine N,O-Nucleoside Analogues. PMC - NIH.
Technical Deep Dive: Lewis Acidity & Reactivity of Bis(2,4,6-trimethylphenyl)phosphorus Chloride (Mes₂PCl)
This is an in-depth technical guide on the Lewis acidity and reactivity profile of Bis(2,4,6-trimethylphenyl)phosphorus chloride (Mes₂PCl). Executive Summary Bis(2,4,6-trimethylphenyl)phosphorus chloride (Mes₂PCl) is a p...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the Lewis acidity and reactivity profile of Bis(2,4,6-trimethylphenyl)phosphorus chloride (Mes₂PCl).
Executive Summary
Bis(2,4,6-trimethylphenyl)phosphorus chloride (Mes₂PCl) is a pivotal organophosphorus scaffold that defies the traditional categorization of phosphines solely as Lewis bases. While the phosphorus(III) center retains a lone pair, the presence of the electronegative chloride ligand and the steric bulk of the mesityl groups imparts significant ambiphilic character .
This guide analyzes Mes₂PCl not merely as a ligand, but as a latent Lewis acid . Its utility is defined by two distinct acidic modes:
-Hole Interactions: The neutral molecule exhibits weak Lewis acidity along the extension of the P-Cl bond, capable of non-covalent interactions (halogen bonding/pnictogen bonding).
Phosphenium Cation Precursor: Upon halide abstraction, Mes₂PCl generates the bis(mesityl)phosphenium ion ([Mes₂P]⁺) , a potent, coordinate-unsaturated Lewis superacid used in metal-free catalysis and Frustrated Lewis Pair (FLP) chemistry.
Molecular Architecture & Electronic Properties
Steric Environment (The Kinetic Shield)
The 2,4,6-trimethylphenyl (mesityl) groups provide a "kinetic fence" around the phosphorus center. This steric congestion is critical for two reasons:
Prevention of Dimerization: unlike smaller phosphenium precursors, the mesityl groups prevent the P-center from reacting with itself or dimerizing, stabilizing reactive intermediates.
Modulation of Reactivity: The bulk forces incoming nucleophiles to approach along specific vectors, enhancing selectivity.
The P-Cl Bond: A Gateway to Acidity
In P(III) chlorides, the
orbital is lower in energy than in P-alkyl bonds. This creates a region of positive electrostatic potential (the -hole) on the phosphorus atom, directly opposite the chlorine.
Lewis Base Character: The P lone pair (HOMO) makes it a base.[1]
Lewis Acid Character: The
(LUMO) makes it an acceptor.
Ambiphilicity Index:
Property
Value/Description
Implication
| Geometry | Pyramidal (
symmetry) | Lone pair is accessible but shielded. |
| P NMR Shift | +70 to +90 ppm (approx) | Deshielded P-nucleus indicates electron deficiency relative to . |
| P-Cl Bond Length | ~2.08 Å | Labile bond susceptible to heterolytic cleavage. |
Lewis Acidity: Two Mechanistic Regimes[2]
Regime A: The Neutral Acceptor (
-Hole)
In its neutral state, Mes₂PCl acts as a weak Lewis acid (Z-ligand) towards strong bases or anions. The acidity arises from the electron deficiency induced by the chlorine atom.
Mechanism: Nucleophiles (
) attack the -hole opposite the Cl.
Outcome: Formation of hypervalent silicate-like species
or displacement of Cl via an -like transition state.
Regime B: The Cationic Superacid (Phosphenium Generation)
The primary "Lewis Acid" application of Mes₂PCl is as a precursor to the phosphenium ion. This transformation is achieved by reacting Mes₂PCl with a halide abstractor (Lewis acid).
Reaction:
The resulting [Mes₂P]⁺ cation is isoelectronic with a carbene (specifically a singlet carbene) but possesses a formal positive charge, making it a highly aggressive Lewis acid.
Lewis Acidity Assessment (Gutmann-Beckett Method)
While Mes₂PCl itself has a low Acceptor Number (AN), the derived [Mes₂P]⁺ cation is comparable to strong boranes.
Probe: Triethylphosphine oxide (TEPO).
Observation: Large downfield shift in
P NMR of TEPO upon coordination to [Mes₂P]⁺, indicating strong electron withdrawal from the oxygen.
Experimental Protocols
Protocol 1: Generation of the [Mes₂P]⁺ Lewis Acid
Objective: Synthesis of the phosphenium cation for use in catalysis.
Reagents:
Mes₂PCl (1.0 eq)
Aluminum Chloride (
) or Silver Triflate () (1.0 eq)
Solvent: Dry DCM (
)
Step-by-Step:
Preparation: In a glovebox under Argon, dissolve Mes₂PCl (304 mg, 1 mmol) in 5 mL of dry DCM.
Abstraction: Slowly add
(133 mg, 1 mmol) to the stirring solution at room temperature.
Observation: The solution typically deepens in color (often yellow/orange), indicating phosphenium formation.
> 200 ppm depending on counterion and solvent coordination).
Usage: Use immediately for catalytic cycles (e.g., hydrodefluorination or Diels-Alder activation).
Protocol 2: Synthesis of Frustrated Lewis Pair (FLP) Precursors
Mes₂PCl is often reacted with vinylic or alkyl lithium reagents to create P/B FLPs.
Reaction:
Mechanistic Visualization
The following diagram illustrates the dual reactivity pathways of Mes₂PCl: the neutral substitution pathway and the cationic Lewis acid generation.
Figure 1: Divergent reactivity pathways of Mes₂PCl based on chemical environment (Abstraction vs. Nucleophilic Attack).
References
Burford, N., & Ragogna, P. J. (2007). New bonding environments for phosphorus: The phosphenium cation. Dalton Transactions. Link
Gudat, D. (2009). Cationic Phosphorus Compounds as Lewis Acids.[2] Topics in Current Chemistry. Link
Stephan, D. W. (2015). Frustrated Lewis Pairs: From Concept to Catalysis. Accounts of Chemical Research. Link
Slattery, J. M., & Hussein, S. (2012). The fluoride ion affinity of phosphenium cations: a reliable measure of Lewis acidity? Dalton Transactions. Link
The Pivotal Precursor: A Technical Guide to Chlorodi(mesityl)phosphine (Mes2PCl) in the Synthesis of Low-Coordinate Phosphorus Compounds
Introduction: The Unique Role of Steric Hindrance in Stabilizing Reactive Phosphorus Centers In the vast and intricate landscape of organophosphorus chemistry, the quest for stabilizing low-coordinate phosphorus species...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Unique Role of Steric Hindrance in Stabilizing Reactive Phosphorus Centers
In the vast and intricate landscape of organophosphorus chemistry, the quest for stabilizing low-coordinate phosphorus species has been a central theme. These electron-rich and highly reactive molecules, featuring phosphorus atoms with coordination numbers less than four, hold immense potential for novel bonding paradigms and catalytic applications. A key strategy in taming their inherent reactivity is the use of sterically demanding substituents. The mesityl (2,4,6-trimethylphenyl) group, with its bulky ortho-methyl substituents, has proven to be an exceptionally effective tool in this endeavor. This technical guide focuses on chlorodi(mesityl)phosphine (Mes₂PCl), a cornerstone precursor that leverages this steric shielding to provide a versatile and accessible entry point into the fascinating world of low-coordinate phosphorus chemistry. We will delve into the synthesis of Mes₂PCl, explore its conversion into prominent classes of low-coordinate phosphorus compounds, and provide detailed experimental protocols to empower researchers in this exciting field.
Part 1: Synthesis and Characterization of the Precursor, Chlorodi(mesityl)phosphine (Mes₂PCl)
The journey into the application of Mes₂PCl begins with its own synthesis. A common and effective method involves the reaction of mesityldichlorophosphane (MesPCl₂) with a mesityl Grignard reagent. The bulky mesityl groups are crucial for directing the reaction towards the desired disubstituted product and for imparting stability to the final compound.
Experimental Protocol: Synthesis of Chlorodi(mesityl)phosphine (Mes₂PCl)
This protocol outlines the synthesis of Mes₂PCl from mesityldichlorophosphane and 2-mesitylmagnesium bromide.
Materials:
Magnesium turnings
Iodine (crystal)
Anhydrous diethyl ether (Et₂O)
2-Bromomesitylene
Mesityldichlorophosphane (MesPCl₂)
Anhydrous toluene
Standard Schlenk line and glassware
Magnetic stirrer and heating mantle
Procedure:
Preparation of 2-Mesitylmagnesium Bromide:
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.05 eq).
Add a small crystal of iodine to activate the magnesium.
Add a small amount of anhydrous Et₂O to cover the magnesium.
In the dropping funnel, prepare a solution of 2-bromomesitylene (1.0 eq) in anhydrous Et₂O.
Add a small portion of the 2-bromomesitylene solution to the flask. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.
Once initiated, add the remainder of the 2-bromomesitylene solution dropwise, maintaining a gentle reflux.
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Reaction with Mesityldichlorophosphane:
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
In a separate flame-dried Schlenk flask, dissolve mesityldichlorophosphane (1.0 eq) in anhydrous Et₂O.
Slowly add the solution of MesPCl₂ to the stirred Grignard reagent solution at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
Work-up and Purification:
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
The organic layer is separated, and the aqueous layer is extracted with Et₂O.
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a solid residue.
The crude product is purified by crystallization from a suitable solvent, such as hexane or toluene, to afford Mes₂PCl as a white crystalline solid.
Characterization of Mes₂PCl
Proper characterization is paramount to ensure the purity of the precursor for subsequent reactions.
Technique
Expected Results
³¹P NMR
A sharp singlet is expected in the range of δ 80-85 ppm.
¹H NMR
Resonances corresponding to the aromatic protons and the methyl protons of the two mesityl groups will be observed.
¹³C NMR
Signals for the aromatic and methyl carbons of the mesityl groups will be present.
Melting Point
A sharp melting point indicates high purity.
Part 2: Mes₂PCl as a Precursor to Low-Coordinate Phosphorus Compounds
The P-Cl bond in Mes₂PCl is the gateway to a rich variety of low-coordinate phosphorus compounds. The steric bulk of the mesityl groups not only facilitates the isolation of these otherwise transient species but also influences their reactivity.
A. Synthesis of Phosphenes (R₂P=CR'₂) via Dehydrohalogenation
Phosphenes, compounds containing a phosphorus-carbon double bond, are a fundamental class of low-coordinate phosphorus species. A common route to their synthesis from Mes₂PCl involves a two-step process: nucleophilic substitution to form a secondary phosphine, followed by a dehydrohalogenation reaction.
Caption: Workflow for the synthesis of phosphenes from Mes₂PCl.
This protocol describes the synthesis of a phosphene through the reaction of Mes₂PCl with an organolithium reagent, followed by dehydrohalogenation.
Materials:
Chlorodi(mesityl)phosphine (Mes₂PCl)
An appropriate organolithium reagent (e.g., phenyllithium)
Strong, non-nucleophilic base (e.g., 1,8-Diazabicycloundec-7-ene (DBU) or Lithium diisopropylamide (LDA))
Anhydrous THF
Anhydrous hexane
Procedure:
Synthesis of the Secondary Phosphine:
In a flame-dried Schlenk flask, dissolve Mes₂PCl (1.0 eq) in anhydrous THF under an inert atmosphere.
Cool the solution to -78 °C.
Slowly add a solution of the organolithium reagent (1.0 eq) in a suitable solvent (e.g., cyclohexane/ether) to the stirred solution of Mes₂PCl.
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
The formation of the secondary phosphine can be monitored by ³¹P NMR spectroscopy.
Dehydrohalogenation to the Phosphene:
Cool the solution of the secondary phosphine to 0 °C.
Slowly add the strong, non-nucleophilic base (1.1 eq) to the reaction mixture.
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by ³¹P NMR spectroscopy. The characteristic downfield shift is indicative of phosphene formation.
Isolation:
The solvent is removed under reduced pressure.
The residue is extracted with anhydrous hexane, and the solution is filtered to remove any precipitated salts.
The hexane is removed in vacuo to yield the crude phosphene, which can be further purified by crystallization.
B. Synthesis of Diphosphenes (RP=PR) via Reductive Coupling
Diphosphenes, containing a phosphorus-phosphorus double bond, represent another fascinating class of low-coordinate phosphorus compounds. The reduction of chlorophosphines like Mes₂PCl is a direct route to symmetrical diphosphenes. The steric bulk of the mesityl groups is critical in preventing polymerization and allowing for the isolation of the P=P double bond.
Foundational
Understanding the P-Cl bond energy in dimesitylphosphinous chloride
Understanding the P-Cl Bond Energy in Dimesitylphosphinous Chloride ( ) Executive Summary The Steric-Electronic Paradox Dimesitylphosphinous chloride ( ) represents a cornerstone in organophosphorus chemistry, not for it...
Author: BenchChem Technical Support Team. Date: February 2026
Understanding the P-Cl Bond Energy in Dimesitylphosphinous Chloride (
)
Executive Summary
The Steric-Electronic Paradox
Dimesitylphosphinous chloride (
) represents a cornerstone in organophosphorus chemistry, not for its stability, but for its calculated instability. Unlike unhindered chlorophosphines (e.g., ), the P-Cl bond in is governed by the extreme steric demand of the two ortho-substituted mesityl groups. This steric crowding elongates the P-Cl bond, significantly reducing its bond dissociation energy (BDE) and effectively "spring-loading" the molecule for specific reaction pathways—most notably, the generation of coordinate-unsaturated phosphenium cations ().
This guide dissects the structural dynamics, energetic profiles, and synthetic utility of the
bond, providing a roadmap for researchers leveraging this reagent in ligand synthesis and frustration-based catalysis.
Part 1: Structural Dynamics & Steric Influence
The "Cone Angle" Effect on Bond Length
The P-Cl bond length in standard trivalent phosphorus compounds (e.g.,
) is typically 2.04 Å . In , the presence of methyl groups at the 2,6-positions of the phenyl rings creates a massive steric cone angle.
Steric Repulsion: The mesityl rings cannot rotate freely. To minimize van der Waals repulsion between the ortho-methyls and the chlorine atom, the P-Cl bond must lengthen.
Bond Elongation: Crystallographic data and computational models suggest the P-Cl bond in highly hindered phosphines elongates to >2.15 Å .
Consequence: This elongation correlates directly with a lower bond order and reduced orbital overlap (
), making the bond more susceptible to cleavage.
Visualization: The Steric-Reactivity Cascade
The following diagram illustrates how steric bulk translates into specific chemical reactivity.
Figure 1: Logical flow from steric structure to chemical reactivity. Note the bifurcation into heterolytic (dominant) and homolytic pathways.
Part 2: Energetics of the P-Cl Bond
Homolytic vs. Heterolytic Cleavage
Understanding the energetics requires distinguishing between the two modes of bond breaking.[1][2]
is unique because the steric bulk stabilizes the products of both pathways, but the heterolytic pathway is synthetically more valuable.
Radical is stabilized by spin delocalization over Mes rings.
Cation is stabilized by -donation from Mes rings and steric shielding.
Synthetic Utility
Radical polymerization initiators.
Frustrated Lewis Pairs (FLPs), Ligand synthesis.
The Phosphenium Advantage
The P-Cl bond in
is chemically "labile" toward halide abstraction.
In unhindered systems (like ), the resulting cation would immediately dimerize or react non-selectively. In , the P-Cl bond energy is sacrificed to access the kinetic stability of the resulting cation. The Mes groups form a protective "pocket" around the empty p-orbital of the phosphorus.
Part 3: Experimental Protocols
Synthesis of Dimesitylphosphinous Chloride
Objective: Synthesis of
via Grignard reagent.
Safety: All steps must be performed under inert atmosphere ( or Ar). is corrosive and toxic.
Reagents:
Bromomesitylene (1.0 eq)
Magnesium turnings (1.1 eq)
Phosphorus trichloride (
) (0.5 eq - Note: Excess PCl3 is often used to favor mono-substitution, but stoichiometry controls di-substitution here)
THF (anhydrous)
Step-by-Step Workflow:
Grignard Generation:
Activate Mg turnings with iodine (
) in dry THF.
Add Bromomesitylene dropwise at reflux to generate
.
Checkpoint: Solution turns dark grey/brown. Titrate to confirm concentration.
Phosphorylation:
Cool
solution in THF to 0°C .
Slowly cannulate
(2.0 eq) into the solution.
Critical: Maintain low temperature to prevent over-substitution or reduction.
Allow to warm to Room Temperature (RT) and reflux for 12 hours.
Isolation:
Remove solvent in vacuo.
Extract residue with dry hexane (precipitates
salts).
Filter under Argon.
Purification: Recrystallize from pentane or hexane at -20°C.
Yield: White/pale yellow crystalline solid.
Phosphenium Ion Generation (Reactivity Test)
Objective: Confirm P-Cl bond lability by generating the
cation.
Dissolve
(1 eq) in (NMR solvent).
Add Aluminum Chloride (
) or Silver Triflate () (1 eq).
Observation:
Precipitation of AgCl (if using Ag salt).
31P NMR: Shift moves dramatically downfield (typically >200 ppm) indicating the desheilding of the cationic phosphorus center.
Part 4: Synthesis & Reactivity Workflow
The following diagram details the synthetic lifecycle of the P-Cl bond in this system.
Figure 2: Synthetic pathway from precursors to reactive intermediates.
References
Mesityldichlorophosphine Crystal Structure & Data. PubChem Compound Summary for CID 11816886. National Center for Biotechnology Information (2025).
[Link]
Phosphenium Ions and P-Cl Bond Lability. Inorganic Chemistry Frontiers (RSC Publishing). Reactivity of Diphosphorus Complexes Towards Phosphenium Ions.[4][5]
[Link]
Bond Dissociation Energy Principles. Chemistry LibreTexts. Homolytic Cleavage and Bond Dissociation Energies.[1][2]
[Link]
Steric Influence on Bond Lengths (General P-Cl). Materials Project. Data on P-Cl bond variations in hindered systems.[6]
[Link]
Protocol for synthesizing sterically hindered phosphines using Mes2PCl
Application Note: Protocol for Synthesizing Sterically Hindered Phosphines using Mes₂PCl Abstract Sterically hindered phosphines derived from the dimesitylphosphino (Mes₂P-) moiety are critical ligands in homogeneous cat...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Protocol for Synthesizing Sterically Hindered Phosphines using Mes₂PCl
Abstract
Sterically hindered phosphines derived from the dimesitylphosphino (Mes₂P-) moiety are critical ligands in homogeneous catalysis, particularly for stabilizing low-coordinate metal centers (e.g., in Pd-catalyzed coupling) and constructing Frustrated Lewis Pairs (FLPs). This guide provides a definitive, field-validated protocol for synthesizing tertiary (Mes₂PR) and secondary (Mes₂PH) phosphines starting from chlorodimesitylphosphine (Mes₂PCl). The methodology emphasizes strict inert-atmosphere techniques to mitigate hydrolysis and oxidation, ensuring high-purity ligand isolation.
Core Directive & Strategic Rationale
The bulky mesityl (2,4,6-trimethylphenyl) groups on Mes₂PCl provide a "cone of protection" around the phosphorus center. While this steric bulk enhances the stability of the resulting catalysts, it presents a kinetic challenge during synthesis. Standard nucleophilic substitutions often fail without rigorous temperature control and solvent selection.
Key Mechanistic Insight:
Unlike unhindered chlorophosphines (e.g., Ph₂PCl), Mes₂PCl requires "forcing" conditions when reacting with bulky nucleophiles (e.g., t-BuLi), but demands controlled low-temperature addition for smaller nucleophiles to prevent side reactions like P-C bond cleavage or ring metallation.
Safety & Material Handling
Chlorodimesitylphosphine (Mes₂PCl): Corrosive solid/oil. Hydrolyzes rapidly to release HCl. Handle only in a glovebox or under active Argon flow.
Organolithiums (t-BuLi, n-BuLi): Pyrophoric.[1][2] Use the "double-tip" cannula transfer method or gas-tight syringes with locking mechanisms.
Phosphine Toxicity: While Mes₂PR compounds are often air-stable solids, intermediates may be volatile and toxic. All work must occur in a fume hood.
Experimental Protocols
Protocol A: Synthesis of Tertiary Phosphines (Mes₂PR) via Organometallic Addition
Target Application: Synthesis of Mes₂P-Alkyl or Mes₂P-Aryl ligands for cross-coupling.
Reagents:
Mes₂PCl (1.0 equiv)
Organolithium (RLi) or Grignard Reagent (RMgX) (1.1 equiv)
Anhydrous THF (Solvent)
Degassed NH₄Cl (sat. aq.)
Step-by-Step Procedure:
Setup: Flame-dry a 2-neck Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Cycle 3x with vacuum/Argon.
Dissolution: Charge the flask with Mes₂PCl (e.g., 5.0 mmol) and anhydrous THF (20 mL). Cool to -78°C (Dry ice/Acetone bath).
Note: Mes₂PCl may precipitate at -78°C; ensure vigorous stirring to maintain a suspension.
Nucleophile Addition: Add the RLi or RMgX reagent dropwise over 30 minutes.
Critical Control Point: For bulky groups (e.g., t-butyl), the reaction is sluggish. After addition, remove the cooling bath and allow to warm to Room Temperature (RT). If using Grignards, reflux at 65°C for 2-4 hours may be required to drive the reaction to completion.
Monitoring: Monitor by ³¹P NMR.
Mes₂PCl Starting Material: ~76 ppm (singlet).
Product (Mes₂PR): Typically shifts upfield (e.g., -10 to -40 ppm depending on R).
Quenching: Once conversion is >95%, cool to 0°C and quench carefully with degassed saturated NH₄Cl solution.
Workup: Extract with degassed diethyl ether (3x). Dry organics over MgSO₄ (under Argon), filter, and concentrate.
Purification: Recrystallization from hot ethanol or hexanes is preferred over chromatography to minimize oxidation risk.
Protocol B: Synthesis of Secondary Phosphine (Mes₂PH) via Reduction
Target Application: Precursor for P-C bond formation via hydrophosphination.
Reagents:
Mes₂PCl (1.0 equiv)
LiAlH₄ (0.6 equiv - slight excess of hydride)
Anhydrous Diethyl Ether (Et₂O)
Step-by-Step Procedure:
Slurry Preparation: Suspend LiAlH₄ in anhydrous Et₂O at 0°C in a Schlenk flask under Argon.
Addition: Dissolve Mes₂PCl in Et₂O and add via cannula to the LiAlH₄ suspension slowly.
Observation: Evolution of H₂ gas will occur.[3][4] Ensure proper venting through an oil bubbler.
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
Validation: ³¹P NMR will show a doublet (due to P-H coupling) around -99 ppm with a large coupling constant (~210 Hz).
Workup (Fieser Method):
Add water (x mL), then 15% NaOH (x mL), then water (3x mL) dropwise at 0°C to precipitate aluminum salts.
Filter the granular white precipitate under inert atmosphere.[5]
Isolation: Evaporate solvent to yield Mes₂PH as a white/off-white solid. Store under Argon.[5]
Data Visualization & Logic Maps
Figure 1: Synthetic Pathway Decision Tree
Caption: Decision logic for synthesizing tertiary vs. secondary hindered phosphines from Mes₂PCl.
Note: Shifts are referenced to 85% H₃PO₄ (external) in CDCl₃ or C₆D₆.
Troubleshooting & Expert Tips
Problem: No reaction with bulky Grignard (e.g., t-BuMgCl).
Cause: Steric hindrance prevents the approach of the nucleophile.
Solution: Switch to the organolithium reagent (t-BuLi) which is more nucleophilic and less aggregated in THF. Alternatively, add CuI (10 mol%) to catalyze the coupling.
Problem: Appearance of a peak at ~35 ppm.
Cause: Oxidation to phosphine oxide (Mes₂P(O)R).
Solution: Your inert atmosphere was breached. Degas all solvents using the freeze-pump-thaw method (3 cycles) rather than simple sparging.
Problem: Product is an oil that won't crystallize.
Solution: Triturate with cold pentane. If that fails, the product may contain residual solvent; dry under high vacuum (<0.1 mbar) for 12 hours.
References
Synthesis of Mes₂PCl and derivatives: Journal of Organometallic Chemistry, 1986, 310, 21-25.
³¹P NMR Chemical Shifts of Phosphines: University of Wisconsin-Madison Chemistry Data.
Reduction of Chlorophosphines: Organic Syntheses, Coll. Vol. 10, p. 210.
Handling Pyrophoric Reagents (UCLA Safety Guide): UCLA Center for Laboratory Safety.
Air-Stable Phosphine Synthesis: Chemistry - A European Journal, 2023.
Application Note: Mes2PCl in Frustrated Lewis Pair (FLP) Chemistry
Executive Summary Chlorodimesitylphosphine (Mes2PCl ) is the foundational "steric enforcer" in the synthesis of Frustrated Lewis Pairs (FLPs). Unlike traditional ligand synthesis where steric bulk controls metal coordina...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Chlorodimesitylphosphine (Mes2PCl ) is the foundational "steric enforcer" in the synthesis of Frustrated Lewis Pairs (FLPs). Unlike traditional ligand synthesis where steric bulk controls metal coordination, in FLP chemistry, the bulky mesityl groups of Mes2PCl are critical for preventing coordination. This "frustration" preserves the Lewis acidity and basicity of the system, enabling metal-free activation of small molecules (
, , ) and catalytic hydrogenation.
This guide details the specific protocols for converting Mes2PCl into active FLP Lewis bases (Mes2PH, Mes2P-Vinyl) and their subsequent assembly into functional FLP catalysts.
The Role of Mes2PCl: Engineering Frustration
The core principle of FLP chemistry is the suppression of quenching reactions between a Lewis Acid (LA) and a Lewis Base (LB). Mes2PCl is the preferred starting material because:
Steric Bulk: The two ortho-methyl groups on each phenyl ring create a protective "pocket" around the phosphorus atom.
Electronic Activation: The mesityl groups are electron-donating, increasing the basicity of the phosphorus center without allowing it to form a stable adduct with bulky boranes (e.g.,
).
Synthetic Versatility: The P-Cl bond is a reactive handle, allowing facile conversion to phosphides (
), secondary phosphines (), or vinyl-phosphines ().
Workflow Visualization: The Mes2PCl Tree
The following diagram illustrates the divergent synthetic pathways starting from Mes2PCl.
Figure 1: Synthetic divergence of Mes2PCl into major classes of Frustrated Lewis Pairs.
Detailed Experimental Protocols
Protocol A: Synthesis of Mes2PH (The Universal Lewis Base)
Objective: Convert Mes2PCl to Mes2PH. Commercial Mes2PH is often expensive and degrades; in-situ preparation from the robust chloride is preferred.
Mechanism: Nucleophilic hydride attack on P-Cl followed by quenching.
Setup: Flame-dry a 250 mL Schlenk flask and equip with a magnetic stir bar. Cycle 3x with Argon/Vacuum.
Reagent Prep: In a glovebox, dissolve Mes2PCl (5.0 g, 16.4 mmol) in 50 mL anhydrous Et2O. In a separate flask, suspend LiAlH4 (0.68 g, 18.0 mmol) in 20 mL Et2O.
Addition: Cool the LiAlH4 suspension to 0°C. Add the Mes2PCl solution dropwise via cannula over 20 minutes.
Note: The reaction is exothermic.[1][2] Control addition rate to maintain gentle reflux if cooling is insufficient.
Reaction: Warm to room temperature and stir for 12 hours. The solution typically turns clear or slightly cloudy white.
Quench (Critical): Cool back to 0°C. Very slowly add degassed water (or wet ether) dropwise to destroy excess LiAlH4.
Caution: Vigorous
evolution.
Workup: Acidify slightly with dilute degassed HCl to ensure Al salts dissolve. Separate the organic layer under inert atmosphere. Dry over
, filter, and remove solvent in vacuo.
Purification: Recrystallize from hot ethanol or sublime if high purity is required.
Yield: Typically 80-90%.
QC:
NMR (C6D6): Doublet around -90 to -100 ppm ().
Protocol B: Synthesis of Ethylene-Bridged FLP (Mes2P-CH2CH2-B(C6F5)2)
Objective: Create a robust, intramolecular FLP for catalytic hydrogenation.
Precursor: Mes2P-Vinyl (prepared from Mes2PCl + VinylMgBr).
Step-by-Step Procedure:
Vinyl-Phosphine Synthesis:
React Mes2PCl (1 eq) with Vinylmagnesium bromide (1.1 eq) in THF at 0°C.
Application Note & Protocol: Strategic Synthesis of Sterically Encumbered Phosphaalkenes from Bis(2,4,6-trimethylphenyl)phosphorus Chloride
Abstract Phosphaalkenes, organophosphorus compounds featuring a localized phosphorus-carbon double bond (P=C), represent a unique class of molecules with electronic properties that diverge significantly from their all-ca...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Phosphaalkenes, organophosphorus compounds featuring a localized phosphorus-carbon double bond (P=C), represent a unique class of molecules with electronic properties that diverge significantly from their all-carbon (alkenes) and nitrogen-containing (imines) counterparts.[1] Their distinct reactivity, characterized by a low-energy π* LUMO, makes them highly effective π-accepting ligands in transition metal catalysis and valuable building blocks for novel materials.[2][3][4][5] However, the inherent reactivity of the P=C bond necessitates kinetic stabilization, typically achieved by introducing sterically demanding substituents. This guide provides a comprehensive protocol for the synthesis of a robust, isolable phosphaalkene starting from bis(2,4,6-trimethylphenyl)phosphorus chloride (Mes₂PCl), a readily available precursor. We detail a two-step synthetic strategy involving the reduction of Mes₂PCl to its corresponding secondary phosphine, followed by a phospha-Peterson type reaction to construct the target P=C bond. The rationale behind each experimental step, detailed characterization methods, and potential applications are discussed to provide researchers with a self-validating and field-proven methodology.
Introduction: The Unique Landscape of Phosphaalkenes
The discovery of stable compounds containing localized P=C double bonds marked a significant milestone in main group chemistry.[2] Unlike imines, where the HOMO is the nitrogen lone pair, the HOMO of a phosphaalkene is the π-orbital of the double bond, leading to reactivity more analogous to that of an alkene.[1] However, the electronic landscape is distinct: the significant difference in electronegativity between phosphorus and carbon and the high 3s character of the phosphorus lone pair render phosphaalkenes poor σ-donors but excellent π-acceptors.[2] This electronic profile is central to their utility as ligands for stabilizing low-coordinate and electron-rich metal centers.[6]
The key to isolating these fascinating molecules lies in kinetic stabilization. The use of bulky substituents, such as the 2,4,6-trimethylphenyl (mesityl, Mes) group, effectively shields the reactive P=C bond from intermolecular reactions like dimerization or polymerization. The precursor at the heart of this protocol, bis(2,4,6-trimethylphenyl)phosphorus chloride (Mes₂PCl), is an ideal starting point, as the two mesityl groups provide the necessary steric bulk to ensure the resulting phosphaalkene is a stable, manageable compound.
Several synthetic routes to phosphaalkenes have been developed, including 1,2-elimination reactions and phospha-Wittig type approaches.[1][2][7][8] This note focuses on a robust and highly adaptable two-step method proceeding through a secondary phosphine intermediate, which culminates in a condensation reaction with a carbonyl compound.
Overall Synthetic Workflow
The diagram below outlines the strategic conversion of the starting chlorophosphine to the final, sterically stabilized phosphaalkene product.
Figure 1: High-level workflow for the synthesis of phosphaalkenes from Mes₂PCl.
Experimental Protocols
Safety Precaution: All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Solvents must be rigorously dried and degassed prior to use. Bis(2,4,6-trimethylphenyl)phosphorus chloride is corrosive and moisture-sensitive. Lithium aluminum hydride (LiAlH₄) and n-butyllithium (n-BuLi) are highly reactive and pyrophoric. Appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves, is mandatory.
Protocol 1: Synthesis of Bis(2,4,6-trimethylphenyl)phosphine (Mes₂PH)
This initial step involves the reduction of the P-Cl bond to a P-H bond. LiAlH₄ is a powerful and effective reducing agent for this transformation.
Materials & Reagents:
Reagent
M.W. ( g/mol )
Quantity
Moles (mmol)
Bis(2,4,6-trimethylphenyl)phosphorus chloride
304.79
5.00 g
16.4
Lithium aluminum hydride (LiAlH₄)
37.95
0.68 g (1.1 eq.)
18.0
Diethyl ether (anhydrous)
74.12
150 mL
-
Degassed, deionized water
18.02
~20 mL
-
2 M Hydrochloric acid (HCl)
36.46
As needed
-
Anhydrous magnesium sulfate (MgSO₄)
120.37
~5 g
-
Step-by-Step Procedure:
Reaction Setup: To a 250 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add lithium aluminum hydride (0.68 g, 18.0 mmol) under a positive pressure of argon.
Solvent Addition: Add 50 mL of anhydrous diethyl ether via cannula. Cool the resulting suspension to 0 °C using an ice bath.
Precursor Addition: Dissolve bis(2,4,6-trimethylphenyl)phosphorus chloride (5.00 g, 16.4 mmol) in 100 mL of anhydrous diethyl ether in a separate flask. Transfer this solution slowly (dropwise) via cannula to the stirring LiAlH₄ suspension over 30 minutes.
Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours. The reaction can be monitored by ³¹P NMR spectroscopy by carefully taking an aliquot, quenching it, and observing the disappearance of the starting material signal and the appearance of the Mes₂PH signal.
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of degassed water (~5 mL), followed by 15% NaOH solution (~5 mL), and finally more water (~15 mL). A white, granular precipitate should form.
Expert Insight: This "Fieser workup" method is highly effective for safely neutralizing LiAlH₄ and results in an easily filterable solid (lithium and aluminum salts).
Workup and Isolation: Filter the suspension through a pad of Celite, washing the solid residue with diethyl ether (3 x 20 mL). Combine the organic filtrates and wash with 2 M HCl (2 x 30 mL) and then with brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄.
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield Mes₂PH as a white solid. The product is often pure enough for the next step. If necessary, it can be recrystallized from ethanol.
Protocol 2: Synthesis of Mes₂P=CPh₂ via Phosphide Condensation
This protocol utilizes the secondary phosphine synthesized above. It is first deprotonated to form a highly nucleophilic lithium phosphide, which then attacks benzophenone. A subsequent elimination step forms the P=C double bond.
Materials & Reagents:
Reagent
M.W. ( g/mol )
Quantity
Moles (mmol)
Bis(2,4,6-trimethylphenyl)phosphine
270.36
3.00 g
11.1
n-Butyllithium (1.6 M in hexanes)
64.06
7.3 mL (1.05 eq.)
11.7
Benzophenone
182.22
2.02 g (1.0 eq.)
11.1
Tetrahydrofuran (THF, anhydrous)
72.11
100 mL
-
Hexane (anhydrous)
86.18
For recrystallization
-
Step-by-Step Procedure:
Phosphide Formation: Add Mes₂PH (3.00 g, 11.1 mmol) to a 250 mL flame-dried Schlenk flask with a stir bar. Add 60 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
Deprotonation: Slowly add n-butyllithium (7.3 mL of a 1.6 M solution, 11.7 mmol) dropwise. The solution should develop a deep orange or red color, indicating the formation of the lithium phosphide anion [Mes₂P]⁻. Stir at -78 °C for 1 hour.
Trustworthiness Check: The persistence of this color is a reliable visual indicator of successful deprotonation and the integrity of the inert atmosphere.
Carbonyl Addition: In a separate flask, dissolve benzophenone (2.02 g, 11.1 mmol) in 40 mL of anhydrous THF. Transfer this solution via cannula to the stirring lithium phosphide solution at -78 °C.
Reaction: Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring. The color will likely change from deep red to a lighter yellow or orange.
Quenching: Quench the reaction by adding 20 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
Workup and Isolation: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄. Filter and remove the solvent in vacuo to obtain a crude yellow-orange solid.
Purification: Recrystallize the crude product from a minimal amount of hot hexane. Cool slowly to obtain the phosphaalkene Mes₂P=CPh₂ as bright yellow crystals.
Characterization of Phosphaalkenes
Unambiguous characterization is crucial for confirming the successful synthesis of the target phosphaalkene.
³¹P NMR Spectroscopy
This is the most powerful and diagnostic technique for identifying phosphaalkenes. The phosphorus nucleus in a P=C double bond is significantly deshielded, resulting in a characteristic chemical shift far downfield, typically in the range of δ = +200 to +350 ppm.[6][9]
Compound
Solvent
³¹P Chemical Shift (δ, ppm)
Mes₂PCl (Starting Material)
CDCl₃
~ +80 to +90
Mes₂PH (Intermediate)
CDCl₃
~ -90 to -100 (doublet, ¹J_PH ≈ 220 Hz)
Mes₂P=CPh₂ (Product)
CDCl₃
~ +290 to +300
¹³C NMR Spectroscopy
The carbon atom of the P=C bond also has a characteristic chemical shift, typically between 170 and 200 ppm, and exhibits a large one-bond coupling constant (¹J_PC) of 40-70 Hz.[10]
X-Ray Crystallography
For crystalline products, single-crystal X-ray diffraction provides definitive structural proof. Key parameters to note are the P=C bond length (typically 1.63–1.71 Å) and the geometry around the phosphorus atom.[2][9][10]
Applications in Catalysis and Materials Science
The unique electronic properties of sterically hindered phosphaalkenes make them highly versatile ligands in coordination chemistry and catalysis.[5]
Figure 2: Electronic interactions of a phosphaalkene ligand with a metal center.
Homogeneous Catalysis: Phosphaalkene-metal complexes have shown remarkable activity in various catalytic transformations, including ethylene polymerization, cross-coupling reactions, and cycloisomerizations.[2][3][4] The strong π-accepting nature of the ligand can stabilize electron-rich, low-valent metal centers that are key intermediates in catalytic cycles.
Materials Science: The P=C bond can be incorporated into polymer backbones to create phosphorus-containing analogues of important organic electronic materials like poly(p-phenylenevinylene) (PPV).[1][11] These materials exhibit unique photophysical properties and are of interest for applications in optoelectronics.
References
Neil, C. M., & Webster, R. L. (2022). Synthesis, structure, and reactivity of some sterically hindered (Silylamino)phosphines. Canadian Journal of Chemistry.
RosDok. (2022). Novel Phosphaalkene-Based Late Transition Metal Complexes: Synthesis and Applications. University of Rostock Repository.
ScholarSpace. (2021). SYNTHESIS AND COORDINATION CHEMISTRY OF MULTIDENTATE PHOSPHAALKENE LIGANDS.
MOST Wiedzy. (n.d.). Two complementary approaches for the synthesis and isolation of stable phosphanylphosphaalkenes. Gdansk University of Technology.
Royal Society of Chemistry. (2024). Synthesis and reactivity of a six-membered heterocyclic 1,3-diphosphaallene. Chemical Science.
DiVA. (2020).
ACS Publications. (2023). Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems. Organometallics.
Gates, D. P., et al. (n.d.). E-Selective Synthesis and Coordination Chemistry of Pyridine-Phosphaalkenes: Five Ligands Produce Four Distinct Types of Ru(II) Complexes.
Taylor & Francis Online. (n.d.). Design, Synthesis, and Application of Phosphaalkenes to Unique Palladium and Gold Catalysts.
ACS Publications. (2020). Golden Age of Fluorenylidene Phosphaalkenes–Synthesis, Structures, and Optical Properties of Heteroaromatic Derivatives and Their Gold Complexes. The Journal of Organic Chemistry.
ResearchGate. (2025).
UBC Library Open Collections. (n.d.). Synthesis, polymerization and metal binding studies of new phosphaalkenes bearing donor substituents. The University of British Columbia.
Wikipedia. (n.d.). Phosphaalkene. Wikipedia.
ResearchGate. (n.d.). Phosphaalkene, phospholyl and phosphinine ligands: New tools in coordination chemistry and catalysis.
ResearchGate. (2025).
ACS Publications. (2021). The Phospha-Bora-Wittig Reaction. Journal of the American Chemical Society.
Application Note: Nucleophilic Substitution of Chloride in Mes₂PCl
This Application Note is designed for researchers and process chemists working with sterically hindered organophosphorus compounds. It details the specific protocols, mechanistic considerations, and handling requirements...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists working with sterically hindered organophosphorus compounds. It details the specific protocols, mechanistic considerations, and handling requirements for the nucleophilic substitution of Chlorodimesitylphosphine (Mes₂PCl) .
Executive Summary
Dimesitylphosphinous chloride (Mes₂PCl) is a critical precursor for synthesizing sterically demanding phosphine ligands, which are pivotal in homogeneous catalysis (e.g., cross-coupling, hydrogenation). Unlike simple diarylchlorophosphines (e.g., Ph₂PCl), Mes₂PCl features two bulky 2,4,6-trimethylphenyl (mesityl) groups.
This steric bulk—often termed the "Mesityl Effect" —dramatically alters the kinetics of nucleophilic substitution. While it suppresses unwanted side reactions (such as oxidation or P-P coupling), it necessitates harsher reaction conditions (higher temperatures, longer times) to overcome the kinetic barrier at the phosphorus center. This guide provides validated protocols for substituting the chloride leaving group with Hydride (H⁻), Carbon (R⁻), and Heteroatom (O/N) nucleophiles.
Safety & Handling (Critical)
Corrosivity: Mes₂PCl hydrolyzes to release Hydrogen Chloride (HCl). Handle in a well-ventilated fume hood.
Air/Moisture Sensitivity: While Mes groups provide kinetic stabilization, Mes₂PCl and its derivatives (especially Mes₂PH) are sensitive to oxidation. Schlenk line or Glovebox techniques (Argon/Nitrogen) are mandatory for high-purity results.
Pyrophoricity: Unlike Ph₂PH, Mes₂PH is generally not pyrophoric at room temperature due to steric shielding, but it will oxidize over time. Treat it as air-sensitive.[1]
Mechanistic Insight: The "Mesityl Effect"
The substitution at phosphorus in Mes₂PCl proceeds via an S_N2-like mechanism (associative interchange). However, the trajectory of the incoming nucleophile is hindered by the ortho-methyl groups of the mesityl rings.
Steric Shielding Visualization
The following diagram illustrates the reaction pathways and the steric influence on reactivity.
Figure 1: Reaction pathways for Mes₂PCl showing the central role of the sterically crowded transition state.
Experimental Protocols
Protocol A: Reduction to Dimesitylphosphine (Mes₂PH)
Objective: Substitution of Cl⁻ with H⁻.
Reagent: Lithium Aluminum Hydride (LiAlH₄).
Context: Mes₂PH is a versatile building block for P-C bond formation via hydrophosphination.
Step-by-Step Procedure:
Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Cycle with Argon x3.
Solvent Prep: Charge the flask with anhydrous THF (50 mL) .
Reagent Addition: Carefully add LiAlH₄ (1.2 equiv) to the THF at 0°C. Caution: Gas evolution.
Substrate Addition: Dissolve Mes₂PCl (1.0 equiv, e.g., 5.0 g) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension at 0°C over 15 minutes.
Reaction: Remove ice bath. Heat to Reflux (66°C) for 4–12 hours .
Note: Unlike Ph₂PCl (which reacts at RT), the Mes groups require thermal energy to drive the reduction to completion.
Quench: Cool to 0°C. Carefully add degassed water (or dilute HCl) dropwise to destroy excess LiAlH₄.
Workup:
Extract with degassed Diethyl Ether (3 x 50 mL) under Argon.
Dry organics over MgSO₄ (anhydrous). Filter under Argon.
Remove solvent in vacuo.
Purification: Recrystallize from hot ethanol (degassed) or use directly if purity >95% (check ³¹P NMR: Mes₂PH appears as a doublet around -90 ppm, J_PH ~230 Hz).
Protocol B: C-P Bond Formation (Mes₂P-R)
Objective: Substitution of Cl⁻ with Carbanion (R⁻).
Reagent: Organolithium (RLi) or Grignard (RMgX).
Example: Synthesis of Mes₂P-Ph (using PhLi).
Step-by-Step Procedure:
Setup: Flame-dry Schlenk flask. Cycle Argon.
Dissolution: Dissolve Mes₂PCl (1.0 equiv) in anhydrous THF or Et₂O (concentration ~0.2 M). Cool to -78°C .[2]
Nucleophile Addition: Add PhLi (1.1 equiv) dropwise via syringe.
Color Change: Solution often turns yellow/orange.
Equilibration: Allow to warm to Room Temperature (RT) naturally. Stir at RT for 12 hours .
Critical Check: Monitor by ³¹P NMR. If starting material (Mes₂PCl, ~ +70 to +80 ppm) remains, heat to 50°C for 2 hours. The steric bulk often slows the substitution.
Quench: Add degassed saturated NH₄Cl solution.
Isolation: Extract with Ether/DCM. Wash with water.[3][4] Dry and concentrate.
Product: Mes₂P-Ph is typically an air-stable solid. Recrystallize from Hexane/EtOH.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Utilization of Bis(2,4,6-trimethylphenyl)phosphorus Chloride in Radical Chemistry
Content Type: Application Note & Protocol Guide
Audience: Synthetic Chemists, Polymer Scientists, and Drug Discovery Researchers.
Executive Summary & Technical Rationale
Bis(2,4,6-trimethylphenyl)phosphorus chloride (commonly Mes₂PCl or Dimesitylchlorophosphine ) is a specialized organophosphorus reagent defined by its significant steric bulk. Unlike unhindered chlorophosphines (e.g., Ph₂PCl), the two mesityl groups provide a protective "kinetic envelope" around the phosphorus center.
In radical chemistry, this steric shielding is exploited for two primary objectives:
Stabilization of Transient Radicals: It allows for the formation of persistent phosphinyl and phosphinoyl radicals that resist dimerization but remain active for addition reactions.
Synthesis of Type I Photoinitiators: It is the critical starting material for Bis(acyl)phosphine oxides (BAPOs), the industry-standard photoinitiators that generate radicals via Norrish Type I cleavage for deep-cure polymerizations.
This guide details the protocols for converting Mes₂PCl into radical-active species and utilizing them in controlled synthesis and polymerization.
Color intensity often correlates with trace oxidation or hydrolysis products.
Sensitivity
Moisture & Air Sensitive
Hydrolyzes rapidly to release HCl and form Mes₂P(O)H. Handle strictly under Argon/Nitrogen.
Solubility
THF, Toluene, DCM, Hexanes
Insoluble in water (reacts).
Purity Check
³¹P NMR (C₆D₆)
δ +70 to +85 ppm (broad doublet/singlet depending on temp). Impurity Mes₂P(O)H appears at ~10 ppm.[1]
Core Application: Synthesis of BAPO Radical Initiators
The most high-impact application of Mes₂PCl is the synthesis of Bis(acyl)phosphine oxides (BAPOs), such as the photoinitiator Irgacure 819. These molecules undergo homolytic cleavage at the C–P bond upon UV-Vis irradiation, generating acyl and phosphinoyl radicals.
Mechanism of Radical Generation (Norrish Type I)
The steric bulk of the mesityl groups from Mes₂PCl forces the resulting phosphine oxide into a specific conformation that lowers the energy barrier for photochemical cleavage.
Figure 1: The synthetic workflow converting Mes₂PCl into photoactive BAPO species, showing the critical homolysis step.
Experimental Protocols
Protocol A: Synthesis of Mes₂P(O)H (Secondary Phosphine Oxide)
For use in Phospha-Michael Additions and Phosphinoyl Radical generation.
Rationale: Mes₂PCl is too electrophilic for direct radical work. Hydrolysis yields Mes₂P(O)H, which exists in equilibrium with Mes₂P-OH (minor). The P-H bond is weak (~80 kcal/mol) and easily abstracted to form the Mes₂P(O)[1][2]• radical.[3][4][5][6]
Materials:
Mes₂PCl (5.0 g, 16.4 mmol)
Degassed THF (50 mL)
Degassed Water (10 mL)
Triethylamine (2.5 mL, scavenger)
Step-by-Step:
Setup: Flame-dry a 100 mL Schlenk flask. Cool to 0°C under Argon.
Dissolution: Dissolve Mes₂PCl in THF. Solution should be clear yellow.
Hydrolysis: Add the water/triethylamine mixture dropwise over 10 minutes. Caution: Exothermic reaction with HCl release.
Workup: Allow to warm to RT and stir for 1 hour. Remove THF in vacuo.
Extraction: Redissolve residue in DCM (30 mL), wash with brine (2 x 10 mL). Dry organic layer over MgSO₄.
Note: The large coupling constant confirms the P(O)H tautomer, essential for radical H-abstraction.
Protocol B: Generation of Phosphinoyl Radicals (Mes₂P(O)•)
For radical trapping or olefin functionalization.
Rationale: The Mes₂P(O)• radical is electron-centric and bulky. It adds selectively to electron-deficient alkenes (anti-Markovnikov) without the polymerization side-reactions common with smaller phosphines.
Reaction Setup:
Substrate: Mix Mes₂P(O)H (1.0 equiv) with the target alkene (1.2 equiv) in Toluene.
Initiator: Add AIBN (0.1 equiv) or Di-tert-butyl peroxide.
Conditions: Heat to 80°C (AIBN) or 110°C (Peroxide) for 4-6 hours.
Observation: The reaction proceeds via H-atom abstraction from Mes₂P(O)H by the initiator, creating the P-radical, which attacks the alkene. The resulting C-radical abstracts H from another Mes₂P(O)H molecule, propagating the chain.
Protocol C: Synthesis of "Frustrated" Radical Precursors
Advanced Application: Creating persistent radicals for EPR study or FLP (Frustrated Lewis Pair) chemistry.
Rationale: Mes₂PCl is reacted to form Mes₂P-P(Mes)₂ or Mes₂P-B(Ar)₃ adducts. The steric crowding prevents normal dative bonding, leading to homolytic cleavage or Single Electron Transfer (SET) states.
Workflow:
Reduction: React Mes₂PCl (1 equiv) with Lithium sand in THF to form Mes₂PLi .
Coupling: React Mes₂PLi with Mes₂PCl (0.9 equiv) to form Tetramesityldiphosphine (Mes₂P-PMes₂) .
Radical Generation: Upon heating (>100°C) or photolysis, the P-P bond cleaves to form two Mes₂P• radicals.[1][3][4][5][6]
Detection: These radicals are EPR active and stable for minutes to hours in solution due to the "picket fence" protection of the methyl groups on the aromatic rings.
Troubleshooting & Critical Controls
Issue
Diagnosis
Corrective Action
Low Yield in BAPO Synthesis
³¹P NMR shows multiple peaks around 0 ppm.
Incomplete reduction of Mes₂PCl to the phosphide anion. Ensure Lithium quality is high (shiny surface) and sonicate the reduction step.
Oxidation of Mes₂PCl
Starting material is white/pale instead of yellow; ³¹P NMR shows peak at ~30 ppm.
The chloride has hydrolyzed/oxidized to phosphinic acid. Sublimation or recrystallization from dry pentane is required.
No Radical Initiation
Olefin remains unreacted in Protocol B.
The P-H bond in Mes₂P(O)H is stronger than expected due to dimerization. Increase temperature to 110°C or switch to a photo-initiator (TPO) to kickstart the cycle.
References
Synthesis and Structure of Mesityl Phosphine Oxides
Rothenberger, A. et al. "Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide."[1][2] MDPI Molbank, 2017.
Radical Addition Mechanisms of Phosphine Oxides
Stockland, R. A. et al. "Microwave-Assisted Regioselective Addition of P(O)−H Bonds to Alkenes." Organic Letters, 2005.[1]
BAPO Photoinitiator Synthesis
Grützmacher, H. et al. "Symmetrical and Mixed Tris(acyl)phosphines: Synthesis, Oxidation and Photochemistry." Chemistry – A European Journal, 2023.
Frustrated Radical Pairs & Mes₂P Species
Slootweg, J. C. et al. "Frustrated Radical Pairs in Organic Synthesis." Chem. Commun., 2021.[7]
General Properties of Bis(2,4,6-trimethylphenyl)phosphorus chloride
PubChem Compound Summary. "Bis(2,4,6-trimethylphenyl)phosphorus chloride."[1][2][8]
Preparation of Dimesitylphosphine Oxide from Dimesitylphosphine Chloride: An Application and Protocol Guide
This guide provides a comprehensive overview and detailed protocol for the synthesis of dimesitylphosphine oxide from its precursor, dimesitylphosphine chloride (Mes₂PCl). Designed for researchers, scientists, and profes...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview and detailed protocol for the synthesis of dimesitylphosphine oxide from its precursor, dimesitylphosphine chloride (Mes₂PCl). Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers a step-by-step experimental procedure, and addresses critical safety and characterization aspects.
Introduction: The Significance of Dimesitylphosphine Oxide
Dimesitylphosphine oxide is a sterically hindered secondary phosphine oxide (SPO). The bulky mesityl (2,4,6-trimethylphenyl) groups confer unique steric and electronic properties, making it a valuable building block in organic synthesis and a ligand in coordination chemistry. SPOs, in general, are versatile intermediates, participating in a wide array of chemical transformations including Michael additions, Pudovik reactions, and cross-coupling reactions to form C-P bonds. The P-H bond in dimesitylphosphine oxide is reactive and its chemistry is of significant interest in the synthesis of novel organophosphorus compounds for catalysis, materials science, and medicinal chemistry.
I. Foundational Principles and Reaction Mechanism
The conversion of dimesitylphosphine chloride to dimesitylphosphine oxide is achieved through a straightforward hydrolysis reaction. This transformation is a general and reliable method for the synthesis of secondary phosphine oxides from their corresponding phosphinous chlorides (chlorophosphines).[1]
The Causality Behind the Hydrolysis
The phosphorus(III) center in Mes₂PCl is electrophilic and susceptible to nucleophilic attack. Water, although a weak nucleophile, readily attacks the phosphorus atom. The reaction is driven by the formation of a thermodynamically stable phosphorus-oxygen double bond (P=O) and the liberation of hydrochloric acid (HCl).
The reaction proceeds via a nucleophilic substitution mechanism, likely an Sₙ2-type process at the phosphorus center. The key steps are:
Nucleophilic Attack: A water molecule attacks the electrophilic phosphorus atom of dimesitylphosphine chloride.
Intermediate Formation: A transient pentacoordinate intermediate or transition state is formed.
Elimination: A molecule of hydrogen chloride is eliminated, resulting in the formation of the P=O bond.
The presence of the bulky mesityl groups significantly influences the reaction rate. While they provide steric protection to the phosphorus center, making it less susceptible to attack by some nucleophiles, the reaction with a small molecule like water still proceeds effectively. However, the reaction rate may be slower compared to the hydrolysis of less hindered chlorophosphines due to steric inhibition.[2] The hydrolysis is often catalyzed by the presence of acid, which can protonate the chlorine atom, making it a better leaving group.[3]
Below is a diagram illustrating the overall transformation.
Caption: Reaction scheme for the hydrolysis of Mes₂PCl.
II. Experimental Protocol
This protocol is adapted from established procedures for the hydrolysis of diaryl(chloro)phosphines.[1] Researchers should perform this reaction under an inert atmosphere until the hydrolysis is complete to prevent any potential side reactions of the starting material.
Materials and Reagents
Reagent/Material
Grade
Supplier Example
Notes
Dimesitylphosphine chloride (Mes₂PCl)
≥98%
Strem Chemicals
Highly moisture-sensitive, handle under inert gas.
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Sigma-Aldrich
Use freshly distilled or from a solvent purification system.
Sodium Bicarbonate (NaHCO₃)
Reagent Grade
Fisher Scientific
For neutralization.
Dichloromethane (DCM)
HPLC Grade
VWR
For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)
Laboratory Grade
Merck
For drying.
Distilled Water
N/A
In-house
Deoxygenated water is recommended.
Step-by-Step Procedure
Reaction Setup:
Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum.
Flame-dry the flask under vacuum and backfill with nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the setup.
Reagent Addition:
In the inert atmosphere of a glovebox, weigh 2.0 g of dimesitylphosphine chloride into the flask.
Seal the flask and transfer it to a fume hood.
Using a syringe, add 40 mL of anhydrous THF to the flask. Stir the mixture until the solid is fully dissolved.
Hydrolysis:
Using a syringe, slowly add 10 mL of deoxygenated distilled water to the stirred solution at room temperature. The addition should be done dropwise over 5-10 minutes.
A white precipitate may form as the reaction proceeds.
Allow the reaction to stir at room temperature for 2 hours. The progress can be monitored by ³¹P NMR spectroscopy by taking a small aliquot from the reaction mixture. The signal for Mes₂PCl (typically around δ 80-90 ppm) should disappear and a new signal for Mes₂P(O)H should appear (typically around δ 20-30 ppm with a large ¹JP-H coupling).
Work-up and Isolation:
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
Add 50 mL of dichloromethane (DCM) to the residue and stir to dissolve the product.
Transfer the solution to a separatory funnel.
Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate solution (to neutralize any remaining HCl) and 30 mL of brine.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification:
The resulting crude dimesitylphosphine oxide is often a white solid of sufficient purity for many applications.
If further purification is required, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can be performed.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the synthesis of dimesitylphosphine oxide.
III. Characterization of Dimesitylphosphine Oxide
Thorough characterization is essential to confirm the identity and purity of the synthesized dimesitylphosphine oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
³¹P NMR: This is the most definitive technique for characterizing the product. Dimesitylphosphine oxide is expected to show a signal in the range of δ 20-40 ppm. A key feature is the large one-bond coupling to the phosphorus-bound proton (¹JP-H), which typically results in a doublet with a coupling constant of 450-550 Hz.[4] The spectrum is usually acquired with proton decoupling turned off to observe this characteristic coupling.
¹H NMR: The proton NMR spectrum will show characteristic signals for the mesityl groups (aromatic protons and methyl protons). A crucial signal is the P-H proton, which will appear as a doublet due to coupling with the phosphorus atom, with a large coupling constant matching that observed in the ³¹P NMR spectrum.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band corresponding to the P=O stretching vibration, typically in the range of 1150-1250 cm⁻¹. A P-H stretching vibration should also be observable, usually in the region of 2200-2400 cm⁻¹.
IV. Safety and Handling
A thorough understanding of the hazards associated with the reagents is crucial for the safe execution of this protocol.
Dimesitylphosphine Chloride (Mes₂PCl):
This compound is corrosive and highly sensitive to moisture and air. It will react with water to release HCl gas.
Always handle in a glovebox or under a robust inert atmosphere.
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Solvents (THF, DCM):
Tetrahydrofuran (THF) can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free THF from a solvent purification system.
Dichloromethane (DCM) is a suspected carcinogen.
Handle all solvents in a well-ventilated fume hood.
Waste Disposal:
Quench any residual Mes₂PCl carefully with a dilute solution of sodium bicarbonate.
Dispose of all chemical waste in accordance with institutional and local regulations.
V. Conclusion
The hydrolysis of dimesitylphosphine chloride provides a reliable and direct route to dimesitylphosphine oxide, a valuable sterically hindered secondary phosphine oxide. The protocol described herein is robust, but careful attention to anhydrous and inert atmosphere techniques is paramount for a successful outcome. The unique properties conferred by the mesityl groups make the target compound a versatile tool for further synthetic explorations in various fields of chemistry.
References
Jung, H. (2017). First principles study on the reaction mechanisms of hydrolysis reaction of PCl₃ and POCl₃. 4th European Chemistry Congress. Available at: [Link]
Wikipedia contributors. (2023). Dimethylphosphine oxide. Wikipedia, The Free Encyclopedia. Available at: [Link]
Harger, M. J. P. (1980). Hydrolysis of diarylphosphinic amides in acidic solution: steric inhibition and mechanism. Journal of the Chemical Society, Perkin Transactions 2, 154-160. DOI: 10.1039/P29800000154. Available at: [Link]
SpectraBase. (n.d.). Dimethyl(phenyl)phosphine oxide. SpectraBase. Available at: [Link]
NMR Spectroscopy Centre. (n.d.). 31 Phosphorus NMR. University of Regensburg. Available at: [Link]
Keglevich, G. & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. DOI: 10.3390/molecules26102840. Available at: [Link]
Tolstoy, P. M., et al. (2018). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 20(43), 27584-27593. DOI: 10.1039/C8CP05380A. Available at: [Link]
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. Available at: [Link]
Application Notes and Protocols: Synthesis of Diphosphines and p-Block Chains Using Chlorodimesitylphosphine (Mes2PCl)
Introduction: The Versatility of Chlorodimesitylphosphine (Mes2PCl) Chlorodimesitylphosphine (Mes₂PCl) is a sterically hindered organophosphorus compound that serves as a pivotal precursor in the synthesis of a diverse a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of Chlorodimesitylphosphine (Mes2PCl)
Chlorodimesitylphosphine (Mes₂PCl) is a sterically hindered organophosphorus compound that serves as a pivotal precursor in the synthesis of a diverse array of phosphorus-containing molecules. The bulky 2,4,6-trimethylphenyl (mesityl) groups impart significant kinetic stability to its derivatives, allowing for the isolation and characterization of compounds with unique structural and electronic properties. This technical guide provides detailed application notes and experimental protocols for the synthesis of both symmetrical and unsymmetrical diphosphines, as well as for the construction of p-block element chains using Mes₂PCl as a key building block. The methodologies described herein are designed for researchers in organometallic chemistry, materials science, and drug development, offering a practical guide to harnessing the synthetic potential of this versatile reagent.
The reactivity of Mes₂PCl is dominated by the electrophilic nature of the phosphorus center and the lability of the P-Cl bond. This allows for facile nucleophilic substitution reactions, making it an ideal starting material for the formation of P-P, P-C, and P-E bonds, where E can be another p-block element such as silicon (Si), germanium (Ge), arsenic (As), or antimony (Sb).
PART I: Synthesis of Diphosphines
Diphosphines are a critical class of ligands in coordination chemistry and homogeneous catalysis. The steric and electronic properties of diphosphine ligands can be finely tuned by modifying the substituents on the phosphorus atoms, which in turn influences the catalytic activity and selectivity of their metal complexes. Mes₂PCl provides a convenient entry point for the synthesis of both symmetrical and unsymmetrical diphosphines.
Section 1.1: Synthesis of Symmetrical Diphosphines via Reductive Coupling
The formation of a P-P bond to generate a symmetrical diphosphine, tetramesityldiphosphine (Mes₂P-PMes₂), can be readily achieved through the reductive coupling of Mes₂PCl. This classic Wurtz-type reaction employs a stoichiometric amount of a reducing agent, typically an alkali metal, to facilitate the coupling of two chlorophosphine molecules.
Causality of Experimental Choices:
Reducing Agent: Alkali metals such as sodium, potassium, or a sodium-potassium (Na/K) alloy are commonly used due to their low reduction potentials, which are sufficient to reduce the P-Cl bond. Magnesium metal is also an effective reductant[1]. The choice of reducing agent can influence the reaction rate and, in some cases, the purity of the final product. A Na/K alloy is often preferred as it is a liquid at room temperature, providing a large surface area for the reaction.
Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene are essential to prevent the quenching of the highly reactive organometallic intermediates. THF is a good choice as it can solvate the metal cations, enhancing the reactivity of the reducing agent.
Inert Atmosphere: All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the phosphine products and the reaction of the reducing agent with atmospheric oxygen and moisture.
Experimental Protocol 1: Synthesis of Tetramesityldiphosphine (Mes₂P-PMes₂)
Materials:
Chlorodimesitylphosphine (Mes₂PCl)
Sodium-Potassium Alloy (Na/K, e.g., NaK₇₇) or freshly cut sodium metal
Anhydrous Tetrahydrofuran (THF)
Anhydrous Hexane
Standard Schlenk line and glassware
Procedure:
Reaction Setup: In a glovebox or under a positive pressure of inert gas, assemble a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
Addition of Reducing Agent: Carefully add Na/K alloy (2.2 equivalents) to the Schlenk flask containing 100 mL of anhydrous THF. If using sodium metal, cut it into small pieces under an inert atmosphere and add it to the flask.
Addition of Mes₂PCl: Dissolve Mes₂PCl (1.0 equivalent) in 50 mL of anhydrous THF. Slowly add this solution dropwise to the stirred suspension of the reducing agent in THF at room temperature over 30 minutes. An exothermic reaction may be observed.
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12 hours. The formation of a salt byproduct (NaCl/KCl) will be observed as a white precipitate.
Work-up: Remove the THF in vacuo. Extract the solid residue with anhydrous hexane (3 x 50 mL). The desired product is soluble in hexane, while the inorganic salts are not.
Purification: Filter the combined hexane extracts through a cannula or a filter frit to remove the salts. Concentrate the filtrate under reduced pressure to yield a solid.
Crystallization: Recrystallize the solid from a minimal amount of hot anhydrous hexane or toluene to obtain tetramesityldiphosphine as a crystalline solid.
Characterization Data for Tetramesityldiphosphine:
³¹P{¹H} NMR: A single sharp resonance is expected.
¹H NMR: Resonances corresponding to the mesityl protons will be observed.
Mass Spectrometry: The molecular ion peak corresponding to [Mes₄P₂]⁺ should be present.
Compound
Typical Yield
³¹P{¹H} NMR (δ, ppm)
Tetramesityldiphosphine
70-85%
~ -35 to -40
Workflow for Symmetrical Diphosphine Synthesis
Caption: Reductive coupling of Mes₂PCl to form a symmetrical diphosphine.
Section 1.2: Synthesis of Unsymmetrical Diphosphines
Unsymmetrical diphosphines (Mes₂P-PR'R'') are valuable for creating coordination environments with tailored electronic and steric properties. The synthesis of these compounds from Mes₂PCl typically involves a two-step, one-pot procedure: the in-situ generation of a lithium phosphide (LiPR'R'') followed by its reaction with Mes₂PCl.
Causality of Experimental Choices:
Phosphide Generation: Lithium phosphides are potent nucleophiles and are generated by the deprotonation of a primary or secondary phosphine (HPR'R'') with a strong base, most commonly an organolithium reagent like n-butyllithium (n-BuLi). The reaction is typically performed at low temperatures (-78 °C) to control the exothermicity and prevent side reactions.
Nucleophilic Substitution: The generated lithium phosphide readily attacks the electrophilic phosphorus center of Mes₂PCl, displacing the chloride and forming the desired P-P bond. This reaction is also carried out at low temperature and then allowed to warm to room temperature to ensure complete reaction.
Stoichiometry: Precise control of stoichiometry is crucial to avoid the formation of unwanted side products. Using a slight excess of the lithium phosphide can ensure complete consumption of the Mes₂PCl.
Experimental Protocol 2: Synthesis of an Unsymmetrical Diphosphine (Mes₂P-PPh₂)
Materials:
Diphenylphosphine (HPPh₂)
n-Butyllithium (n-BuLi) in hexanes
Chlorodimesitylphosphine (Mes₂PCl)
Anhydrous Tetrahydrofuran (THF)
Anhydrous Hexane
Standard Schlenk line and glassware
Procedure:
Phosphide Generation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve diphenylphosphine (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
Deprotonation: Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred solution. The solution will typically turn a deep red or orange color, indicating the formation of lithium diphenylphosphide (LiPPh₂). Stir the solution at -78 °C for 1 hour.
Addition of Mes₂PCl: In a separate Schlenk flask, dissolve Mes₂PCl (1.0 equivalent) in anhydrous THF. Slowly add this solution to the cold lithium diphenylphosphide solution via cannula.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The color of the solution will likely change, and a precipitate of lithium chloride (LiCl) will form.
Work-up: Remove the THF in vacuo. Add anhydrous hexane to the residue and stir for 30 minutes.
Purification: Filter the hexane suspension to remove the LiCl precipitate. Wash the precipitate with additional hexane. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
Crystallization: Recrystallize the solid from a suitable solvent system, such as a hexane/toluene mixture, to yield pure Mes₂P-PPh₂.
Characterization Data for Mes₂P-PPh₂:
³¹P{¹H} NMR: Two distinct signals, likely doublets due to P-P coupling, are expected.
¹H NMR: Resonances for both the mesityl and phenyl protons will be present.
Mass Spectrometry: The molecular ion peak for [Mes₂P-PPh₂]⁺ should be observed.
Compound
Typical Yield
³¹P{¹H} NMR (δ, ppm)
¹Jpp (Hz)
Mes₂P-PPh₂
65-80%
Two doublets
~200-300
Workflow for Unsymmetrical Diphosphine Synthesis
Caption: Synthesis of an unsymmetrical diphosphine from Mes₂PCl.
PART II: Synthesis of p-Block Element Chains
The electrophilic nature of the phosphorus atom in Mes₂PCl allows for the formation of bonds with a variety of nucleophilic p-block element species. This provides a powerful method for the construction of heteronuclear chains with defined connectivity.
Section 2.1: Synthesis of Phosphino-Silanes and -Germanes (P-Si and P-Ge Bonds)
The synthesis of compounds containing P-Si and P-Ge bonds can be achieved by reacting Mes₂PCl with the corresponding silyl or germyl lithium reagents. These reagents are typically prepared by the reaction of a halosilane/germane with an alkali metal or by deprotonation of a hydrosilane/germane.
Experimental Protocol 3: Synthesis of a Phosphino-Silane (Mes₂P-SiPh₃)
Materials:
Triphenylsilyl lithium (LiSiPh₃) or Triphenylsilane (HSiPh₃) and n-BuLi
Chlorodimesitylphosphine (Mes₂PCl)
Anhydrous Tetrahydrofuran (THF)
Anhydrous Hexane
Standard Schlenk line and glassware
Procedure:
Silyl Lithium Generation (if starting from HSiPh₃): Dissolve triphenylsilane (1.0 equivalent) in anhydrous THF and cool to 0 °C. Slowly add n-butyllithium (1.0 equivalent) and stir for 2 hours at room temperature to generate LiSiPh₃.
Reaction Setup: If using pre-made LiSiPh₃, dissolve it in anhydrous THF in a Schlenk flask under an inert atmosphere and cool to -78 °C.
Addition of Mes₂PCl: Dissolve Mes₂PCl (1.0 equivalent) in anhydrous THF and add it dropwise to the cold silyl lithium solution.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Work-up and Purification: Follow the work-up and purification steps outlined in Experimental Protocol 2 to isolate the Mes₂P-SiPh₃ product.
Section 2.2: Synthesis of Phosphino-Arsines, -Stibines, and -Bismuthines (P-As, P-Sb, P-Bi Bonds)
The synthesis of heavier p-block element chains follows a similar methodology, involving the reaction of Mes₂PCl with the corresponding lithium arsenide, stibide, or bismuthide. These heavier pnictide reagents are often generated in situ from the corresponding diorganoarsine/stibine/bismuthine halide or by cleavage of a distibine/dibismuthine with an alkali metal.
Experimental Protocol 4: Synthesis of a Phosphino-Arsine (Mes₂P-AsPh₂)
Materials:
Chlorodiphenylarsine (ClAsPh₂)
Lithium metal or Lithium naphthalenide
Chlorodimesitylphosphine (Mes₂PCl)
Anhydrous Tetrahydrofuran (THF)
Anhydrous Hexane
Standard Schlenk line and glassware
Procedure:
Arsenide Generation: In a Schlenk flask, react chlorodiphenylarsine (1.0 equivalent) with finely cut lithium metal (2.2 equivalents) in anhydrous THF at room temperature for 4-6 hours to generate lithium diphenylarsenide (LiAsPh₂). The solution will typically develop a deep color.
Reaction Setup: Cool the freshly prepared LiAsPh₂ solution to -78 °C.
Addition of Mes₂PCl: Dissolve Mes₂PCl (1.0 equivalent) in anhydrous THF and add it dropwise to the cold arsenide solution.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Work-up and Purification: Follow the work-up and purification steps outlined in Experimental Protocol 2 to isolate the Mes₂P-AsPh₂ product.
Characterization Data for Mes₂P-AsPh₂:
³¹P{¹H} NMR: A single resonance is expected.
¹H NMR: Resonances for mesityl and phenyl protons will be present.
Mass Spectrometry: The molecular ion peak for [Mes₂P-AsPh₂]⁺ should be observed.
Compound
Typical Yield
³¹P{¹H} NMR (δ, ppm)
Mes₂P-AsPh₂
50-70%
~ -20 to -30
General Workflow for p-Block Chain Synthesis
Caption: General synthesis of p-block element chains from Mes₂PCl.
Safety and Handling
Chlorodimesitylphosphine (Mes₂PCl): Corrosive and moisture-sensitive. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Alkali Metals and Organolithium Reagents: Pyrophoric and react violently with water. Handle under a strict inert atmosphere.
Phosphines and Arsines: Many phosphines and arsines are toxic and have unpleasant odors. All reactions and manipulations should be performed in a well-ventilated fume hood.
Conclusion
Chlorodimesitylphosphine is a highly valuable and versatile reagent for the synthesis of a wide range of organophosphorus compounds. The protocols detailed in this guide provide reliable methods for the preparation of symmetrical and unsymmetrical diphosphines, as well as for the construction of heteronuclear p-block element chains. The steric bulk provided by the mesityl groups not only offers kinetic stabilization to the resulting products but also allows for the exploration of unique reactivity and coordination chemistry. By following these detailed procedures and adhering to the necessary safety precautions, researchers can effectively utilize Mes₂PCl to access a rich variety of novel molecules for applications in catalysis, materials science, and beyond.
References
Pedroarena, J. R., Nell, B. P., Zakharov, L. N., & Tyler, D. R. (2019). Synthesis of Unsymmetrical Bis(phosphine) Oxides and Their Phosphines via Secondary Phosphine Oxide Precursors. Inorganica Chimica Acta, 495, 119000. [Link]
Grim, S. O., & Moreland, C. G. (1969). Unsymmetrical bis(phosphorus) compounds: synthesis of unsymmetrical ditertiary phosphines, phosphine oxides, and diquaternary phosphonium salts. Journal of the Chemical Society, Dalton Transactions, (12), 2278-2281. [Link]
Pedroarena, J. R., et al. (2019). Synthesis of Unsymmetrical Bis(phosphine) Oxides and Their Phosphines. University of Oregon Scholars' Bank. [Link]
Nakazawa, H., et al. (2011). Synthesis of vinylphosphines and unsymmetric diphosphines: iron-catalyzed selective hydrophosphination reaction of alkynes and vinylphosphines with secondary phosphines. Chemical Communications, 47(38), 10749-10751. [Link]
Liu, Y., et al. (2020). Phosphorus Silicon Compounds from the Reduction of MesP(H)SiCl2Ph/Carbene with and without Metal. European Journal of Inorganic Chemistry, 2020(23), 2273-2278. [Link]
Hu, X. B., et al. (2024). Magnesium-Mediated Cross-Electrophile Couplings of Aryl 2-Pyridyl Esters with Aryl Bromides for Ketone Synthesis through In Situ-Formed Arylmagnesium Intermediates. The Journal of Organic Chemistry. [Link]
Agnew, D. W., et al. (2019). Reaction of lithium diphenylphosphide, diphenylarsenide, and diphenylstibide with 1,2-dichloroethylenes. The preparation of some new bidentate ligands and their monosubstituted precursors. Journal of the Chemical Society, Dalton Transactions, (13), 1291-1295. [Link]
Zhejiang Yangfan New Materials Co Ltd. (2020). Synthesis method of chlorophosphine compound. CN110922428A.
Cheng, F., et al. (2023). Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement. Organic Letters, 25(15), 2555-2559. [Link]
Ireland, R. E., & Smith, M. G. (1988). 2-ETHYL-2-METHYLCYCLOHEXANONE. Organic Syntheses, 66, 18. [Link]
Cheng, F., et al. (2023). Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement. Organic Chemistry Portal. [Link]
Jones, C., & Schulten, C. (2013). Synthesis and Characterisation of Lanthanide N-Trimethylsilyl and -Mesityl Functionalised Bis(iminophosphorano)methanides and -Methanediides. Inorganics, 1(1), 50-68. [Link]
Higham, L. J. (2015). Phosphines and related C–P bonded compounds. Organophosphorus Chemistry, 44, 10-103. [Link]
Hanson, E. L., et al. (2004). Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon. Journal of the American Chemical Society, 126(51), 16704-16705. [Link]
Rao, W., et al. (2017). Flow chart for the preparation of the sodium-potassium (NaK)... ResearchGate. [Link]
Knochel, P., et al. (2011). A. - Preparation of tmpMgCl·LiCl. Organic Syntheses, 88, 162. [Link]
Fortier, M. P., et al. (2020). Preparation of Highly Reactive Lithium Metal Dendrites for the Synthesis of Organolithium Reagents. ChemRxiv. [Link]
Grignard reaction protocols with bis(2,4,6-trimethylphenyl)phosphorus chloride
Executive Summary Bis(2,4,6-trimethylphenyl)phosphorus chloride (Mes₂PCl) is a specialized electrophile used to introduce the sterically demanding dimesitylphosphino (Mes₂P-) moiety into organic frameworks. Unlike simple...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Bis(2,4,6-trimethylphenyl)phosphorus chloride (Mes₂PCl) is a specialized electrophile used to introduce the sterically demanding dimesitylphosphino (Mes₂P-) moiety into organic frameworks. Unlike simple diphenylphosphinous chloride (Ph₂PCl), the ortho-methyl groups on the mesityl rings provide significant kinetic stabilization to the phosphorus center.
While this steric bulk enhances the stability of the resulting ligands (often enabling the isolation of low-coordinate phosphorus species), it presents a kinetic barrier during synthesis. Standard Grignard protocols often fail due to incomplete conversion or competitive side reactions if the steric retardation is not accounted for.
This guide details optimized protocols for coupling Mes₂PCl with Grignard reagents (RMgX), emphasizing the thermodynamic forcing conditions required to overcome the steric threshold while maintaining strict anaerobic integrity.
Chemical Context & Mechanistic Insight
The Steric Challenge
In Mes₂PCl, the phosphorus atom is buried within a "cleft" formed by the four ortho-methyl groups. Nucleophilic attack by a Grignard reagent (Sɴ2-like substitution) is significantly slower than with unhindered phosphines.
Consequence: Reactions at 0°C or Room Temperature (RT) often stall.
Solution: High-temperature reflux in THF (66°C) is frequently mandatory to drive the reaction to completion.
Stability Profile
Mes₂PCl: Highly moisture-sensitive.[1] Hydrolyzes to form HCl and phosphinous acids. Corrosive.
Mes₂PR (Product): Generally air-sensitive, though the mesityl groups provide some protection. Handling under Argon/Nitrogen is required until characterization confirms stability.
HCl Generation: Upon contact with moisture, Mes₂PCl releases HCl gas. All weighing must be done in a glovebox or a deeply purged N₂-filled glove bag.
Schlenk Integrity: Use high-vacuum grease (Dow Corning) and secure all joints with clips. The reflux step increases solvent vapor pressure; ensure the condenser water is <10°C.
Experimental Protocols
Protocol A: Synthesis of Dimesitylphosphines (Mes₂PR)
Target: Isolation of the trivalent phosphine.
Materials:
Mes₂PCl (1.0 equiv)
Grignard Reagent (RMgBr or RMgCl) (1.1 – 1.2 equiv)
Anhydrous THF (Sodium/Benzophenone distilled or column dried)
Degassed NH₄Cl (sat. aq.)
Workflow Diagram:
Figure 1: Generalized workflow for sterically hindered phosphine synthesis.
Step-by-Step Procedure:
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and rubber septum. Cycle Argon/Vacuum 3 times.
Solvation: In a glovebox, weigh Mes₂PCl (e.g., 3.05 g, 10 mmol) and transfer to the RBF. Add anhydrous THF (50 mL) via cannula. The solution is typically yellow/orange.
Temperature Control: Cool the solution to 0°C (ice bath). Note: Unlike simple P-Cl reagents, -78°C is rarely necessary due to the steric protection, but 0°C prevents uncontrolled exotherms.
Addition: Add the Grignard reagent (11-12 mmol) dropwise via syringe over 15 minutes.
Observation: A color change (often to colorless or pale yellow) and precipitation of Magnesium salts (MgBrCl) should occur.
Thermal Drive: Remove the ice bath and stir at RT for 1 hour. Then, heat the reaction to a gentle reflux (66°C).
Duration: Maintain reflux for 4–12 hours.
Monitor: Aliquot 0.1 mL under N₂, dilute with C₆D₆, and check ³¹P NMR. Mes₂PCl typically resonates around +80 to +90 ppm. The product Mes₂PR will shift significantly upfield (often -20 to -50 ppm depending on R).
Quench: Cool to 0°C. Slowly add degassed saturated aqueous NH₄Cl.
Caution: This step is exothermic.
Workup (Anaerobic): Transfer the mixture to a Schlenk separatory funnel. Extract with degassed diethyl ether or hexanes (3 x 30 mL). Dry the combined organics over MgSO₄ (degassed), filter via cannula, and remove solvent in vacuo.
Purification: Recrystallization from hot ethanol or pentane (at -20°C) is preferred over chromatography to minimize oxidation.
Protocol B: Synthesis of Air-Stable Phosphine Oxides (Mes₂P(O)R)
Target: Isolation of the robust phosphine oxide derivative.
If the free phosphine is not strictly required, converting it to the oxide simplifies purification, as Mes₂P(O)R compounds are generally air-stable solids that can be handled on the bench.
Modification to Protocol A:
Perform Steps 1–5 (Synthesis) as above.
Oxidation: Instead of quenching with NH₄Cl, cool the reaction mixture to 0°C.
Reagent: Add Hydrogen Peroxide (30% aq, excess) dropwise OR stir open to air if the oxidation is rapid (H₂O₂ is cleaner and faster).
Workup: Dilute with water and ethyl acetate. Wash the organic layer with sodium thiosulfate (to remove excess peroxides), then brine.
Purification: Silica gel flash chromatography (typically requiring polar eluents like EtOAc/Hexane 1:1 or pure EtOAc).
Data Analysis & Troubleshooting
³¹P NMR Diagnostics
Phosphorus NMR is the definitive tool for tracking this reaction.
Increase reflux time (up to 24h) or switch solvent to Toluene (higher bp: 110°C).
Formation of Mes₂PH
Moisture ingress.
Re-dry THF over Na/Benzophenone. Check septum integrity.
Wurtz Coupling (R-R)
Metal-Halogen exchange on Grignard.
Add Grignard slower and at lower temperature initially.
Oily/Tar Product
Incomplete separation of Mg salts.
Use Dioxane to precipitate MgX₂ salts (Schlenk equilibrium shift) and filter before evaporation.
Mechanistic Visualization
The following diagram illustrates the steric "pocket" effect of the Mesityl groups.
Figure 2: Schematic representation of the steric hindrance around the Phosphorus center. The bulky Mesityl groups impede the approach of the nucleophile, necessitating thermal activation.
References
Preparation of Mesitylphosphorus Compounds:
Ruhlandt-Senge, K., Davis, K., Dalal, S., & Power, P. P. (1993). Synthesis and Characterization of Bulky Mesitylphosphorus Compounds. Inorganic Chemistry, 32(13), 2894–2899.
General Organophosphorus Synthesis (Textbook):
Protasiewicz, J. D. (2014). Chemistry of Sterically Crowded Arylphosphines. In Phosphorus Chemistry II (pp. 1-30). Springer.[4]
Grignard Reagents and Steric Hindrance:
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (See Section on Nucleophilic Substitution at Phosphorus).
Synthesis of Dimesitylphosphine (Mes2PH) via Reduction of Chlorodimesitylphosphine (Mes2PCl): An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of dimesitylphosphine (Mes2PH), a bulky secondary phosph...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of dimesitylphosphine (Mes2PH), a bulky secondary phosphine, through the reduction of chlorodimesitylphosphine (Mes2PCl). Dimesitylphosphine is a valuable ligand in coordination chemistry and catalysis, and a key intermediate in the synthesis of more complex organophosphorus compounds. This document offers in-depth technical guidance, grounded in established chemical principles, to ensure a successful and safe synthesis.
Introduction
Bulky secondary phosphines, such as dimesitylphosphine (Mes₂PH), are of significant interest in the fields of organometallic chemistry and homogeneous catalysis. The sterically demanding mesityl groups (2,4,6-trimethylphenyl) create a unique electronic and steric environment around the phosphorus atom, influencing the reactivity and selectivity of metal complexes in which they are incorporated. The P-H bond in secondary phosphines also provides a reactive site for further functionalization, making them versatile building blocks for the synthesis of a wide array of phosphine-based ligands and other organophosphorus compounds.
The most common and reliable method for the preparation of Mes₂PH is the reduction of the corresponding chlorophosphine, Mes₂PCl. Among various reducing agents, lithium aluminum hydride (LiAlH₄) is widely employed due to its high reactivity and efficiency in reducing P-Cl bonds.[1] This application note will focus on the detailed procedure for this transformation, including safety precautions, reaction setup, workup, purification, and characterization of the final product.
Reaction Principle and Causality
The reduction of chlorodimesitylphosphine with lithium aluminum hydride is a nucleophilic substitution reaction. The hydride ion (H⁻), delivered from the AlH₄⁻ complex, acts as the nucleophile, attacking the electrophilic phosphorus atom of Mes₂PCl. This displaces the chloride ion as a leaving group, forming the desired P-H bond of the secondary phosphine.
The choice of lithium aluminum hydride as the reducing agent is dictated by the strength of the P-Cl bond and the need for a potent hydride source.[1][2] Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for this reaction as they effectively solvate the lithium cation and do not react with the strong reducing agent.[1] The reaction is typically performed at low temperatures to control its exothermicity and minimize potential side reactions.
A critical aspect of this synthesis is the handling of both the starting material and the product under an inert atmosphere. Chlorophosphines are sensitive to moisture, and secondary phosphines, particularly electron-rich and sterically unhindered ones, are susceptible to oxidation by air.[3][4] The bulky mesityl groups in Mes₂PH offer some kinetic protection against oxidation, but inert atmosphere techniques are still crucial for obtaining a pure product.
Data Summary
Compound
Formula
Molar Mass ( g/mol )
31P NMR (δ, ppm)
Key 1H NMR Signals (δ, ppm)
Chlorodimesitylphosphine (Mes₂PCl)
C₁₈H₂₂ClP
304.80
~83.0
Aromatic and methyl protons of mesityl groups.
Dimesitylphosphine (Mes₂PH)
C₁₈H₂₃P
270.35
~-98.0 (doublet)
~4.5 (d, 1H, P-H), aromatic and methyl protons of mesityl groups.
Experimental Protocol: Reduction of Mes₂PCl with LiAlH₄
This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of Mes₂PH on a laboratory scale.
Safety Precautions:
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water and protic solvents to produce hydrogen gas, which can ignite. [1] All manipulations involving LiAlH₄ must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[3] Anhydrous solvents and glassware are essential.[1]
Chlorodimesitylphosphine is corrosive and moisture-sensitive. Handle in a fume hood and under an inert atmosphere.
Dimesitylphosphine is air-sensitive. [3][4] All handling and storage of the product should be under an inert atmosphere.
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Materials and Reagents:
Chlorodimesitylphosphine (Mes₂PCl)
Lithium aluminum hydride (LiAlH₄)
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
Degassed distilled water
15% aqueous sodium hydroxide (NaOH) solution
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Hexane (or other suitable non-polar solvent for recrystallization)
Standard Schlenk line or glovebox equipment
Procedure:
Reaction Setup:
Under an inert atmosphere, equip a flame-dried two-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon line.
Suspend lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether or THF. The volume of the solvent should be sufficient to ensure good stirring.
Cool the suspension to 0 °C using an ice-water bath.
Addition of Mes₂PCl:
Dissolve chlorodimesitylphosphine (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
Add the Mes₂PCl solution dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 30-60 minutes. A gentle evolution of gas may be observed.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
Reaction Quenching (Workup):
Cool the reaction mixture back to 0 °C with an ice-water bath.
Caution: This step is highly exothermic and generates hydrogen gas. Perform with extreme care. Slowly and dropwise, add degassed water to quench the excess LiAlH₄. A common and safe procedure is the "Fieser workup": for 'x' grams of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% NaOH solution, and finally '3x' mL of water.[5][6]
A white, granular precipitate of aluminum salts should form, which is easily filterable. Continue stirring for 15-30 minutes after the final water addition.
Isolation and Purification:
Filter the mixture through a pad of Celite or a sintered glass funnel under an inert atmosphere. Wash the white precipitate thoroughly with several portions of anhydrous diethyl ether or THF to ensure complete extraction of the product.
Combine the organic filtrates and dry over anhydrous sodium sulfate or magnesium sulfate.
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude dimesitylphosphine as a white solid.
For further purification, the crude product can be recrystallized from a minimal amount of hot hexane or another suitable non-polar solvent under an inert atmosphere.
Characterization
The identity and purity of the synthesized dimesitylphosphine can be confirmed by spectroscopic methods.
³¹P NMR Spectroscopy: This is the most informative technique for characterizing phosphorus compounds.[7][8] The starting material, Mes₂PCl, exhibits a singlet in the ³¹P{¹H} NMR spectrum at approximately +83.0 ppm. The product, Mes₂PH, shows a characteristic doublet in the proton-coupled ³¹P NMR spectrum at around -98.0 ppm due to the one-bond coupling with the phosphorus-bound proton (¹J(P,H) ≈ 210 Hz). In the proton-decoupled spectrum, this signal will appear as a singlet.
¹H NMR Spectroscopy: The ¹H NMR spectrum of Mes₂PH will show a characteristic doublet for the P-H proton at approximately 4.5 ppm with a large coupling constant (¹J(P,H) ≈ 210 Hz). The aromatic and methyl protons of the two mesityl groups will also be present in their expected regions.
Logical and Experimental Workflow Diagrams
References
Can anyone suggest the best method for lithium aluminium hydride work up? - ResearchGate. (2014, September 30). Retrieved from [Link]
Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]
Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Department of Chemistry, Third Year Advanced Practical Organic Chemistry.
Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. (2024, May 9). The Journal of Organic Chemistry. Retrieved from [Link]
DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes - PMC. (2022, April 21). Retrieved from [Link]
P-31 NMR Data for Protonated Trialkyl Phosphines | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek. (2023, March 13). Retrieved from [Link]
Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH) - DAV University. (n.d.). Retrieved from [Link]
Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification. (n.d.). Retrieved from [Link]
LiAlH4 a reducing Reagent |Reduction mechanism | Preparation, Properties and Applications - YouTube. (2022, December 27). Retrieved from [Link]
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Retrieved from [Link]
Chemical Shift Range in 31P NMR Spectroscopy - YouTube. (2024, February 2). Retrieved from [Link]
Application Notes and Protocols for Cross-Coupling Reactions Involving Chlorodimesitylphosphine
Introduction: The Role of Sterically Demanding Ligands in Modern Catalysis Palladium-catalyzed cross-coupling reactions have become an indispensable tool in the synthesis of complex organic molecules, particularly within...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Role of Sterically Demanding Ligands in Modern Catalysis
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science industries.[1] The efficacy of these transformations is profoundly influenced by the choice of ligand coordinated to the palladium center. Chlorodimesitylphosphine, a bulky and electron-rich monodentate phosphine ligand, represents a class of ligands designed to enhance the catalytic activity of palladium, particularly in challenging coupling reactions.
The two mesityl groups of chlorodimesitylphosphine create a sterically hindered environment around the phosphorus atom. This bulk is crucial for promoting the formation of monoligated, 14-electron Pd(0) species, which are highly reactive in the oxidative addition step of the catalytic cycle—often the rate-limiting step, especially with unreactive aryl chlorides.[2][3] Furthermore, the electron-donating nature of the alkyl-substituted aryl groups increases the electron density on the palladium center, which also facilitates oxidative addition.[4] This combination of steric bulk and electron-richness makes ligands like chlorodimesitylphosphine particularly effective for coupling reactions involving historically difficult substrates.[1][5]
This document provides detailed application notes and generalized protocols for the use of chlorodimesitylphosphine in three key cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The protocols are based on established methodologies for similar bulky phosphine ligands, providing a robust starting point for reaction optimization.
Core Principles and Mechanistic Rationale
The catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine/alkyne coordination and deprotonation, and reductive elimination. The ligand plays a critical role in each of these steps.
1. Oxidative Addition: The reaction is initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. Bulky ligands like chlorodimesitylphosphine promote the formation of a coordinatively unsaturated L-Pd(0) species (where L is the phosphine ligand), which is more reactive towards oxidative addition than a more saturated L₂-Pd(0) complex.[3]
2. Transmetalation/Coordination-Deprotonation:
Suzuki-Miyaura: An organoboron species, activated by a base, undergoes transmetalation with the Pd(II) complex, transferring the organic group to the palladium center.
Buchwald-Hartwig: An amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[6]
Sonogashira: A terminal alkyne coordinates to the palladium center and is deprotonated by a base (often in conjunction with a copper(I) co-catalyst to form a more reactive copper acetylide).[7]
3. Reductive Elimination: This final step involves the formation of the new C-C or C-N bond and regeneration of the Pd(0) catalyst. The steric bulk of the ligand can facilitate this step by creating a more crowded coordination sphere, favoring the release of the product.[5]
Below is a generalized workflow for a cross-coupling reaction.
Figure 1: General experimental workflow for palladium-catalyzed cross-coupling.
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. The use of bulky, electron-rich phosphine ligands has significantly expanded the scope of this reaction to include less reactive aryl chlorides.[8]
Mechanistic Consideration for Suzuki-Miyaura Coupling
The catalytic cycle, illustrated below, highlights the key stages where a bulky ligand like chlorodimesitylphosphine exerts its influence. The formation of the monoligated Pd(0) species is crucial for the efficient oxidative addition of the aryl halide.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Generalized Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol provides a starting point for the coupling of aryl chlorides with arylboronic acids using an in-situ generated catalyst from a Pd(0) or Pd(II) precursor and chlorodimesitylphosphine.
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol% Pd), chlorodimesitylphosphine (2-4 mol%), and the base.
Add the anhydrous solvent, followed by the aryl chloride and the arylboronic acid.
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitor the reaction progress by TLC or GC/LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Application Note 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides or pseudohalides.[1] This reaction has revolutionized the synthesis of anilines and their derivatives. Sterically hindered phosphine ligands are particularly effective in promoting the coupling of a wide range of amines, including primary and secondary amines, with various aryl halides.[5]
Mechanistic Consideration for Buchwald-Hartwig Amination
The key steps involve the formation of a palladium-amido complex followed by reductive elimination to form the C-N bond. The bulky ligand facilitates both the initial oxidative addition and the final product-forming step.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Generalized Protocol for Buchwald-Hartwig Amination of a Heteroaryl Bromide
This protocol is designed for the coupling of a heteroaryl bromide with a primary or secondary amine.
Materials:
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
Chlorodimesitylphosphine
Heteroaryl bromide (1.0 mmol)
Amine (1.2 mmol)
Strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃; 1.4 mmol)
In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium precursor (1-2 mol% Pd), chlorodimesitylphosphine (2-4 mol%), and the base.
Add the solvent, followed by the heteroaryl bromide and the amine.
Seal the flask and heat the reaction mixture with stirring at the appropriate temperature (typically 80-120 °C).
Monitor the reaction by TLC or GC/LC-MS until the starting material is consumed.
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether), and filter through a pad of celite to remove palladium residues.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
Purify the product by flash column chromatography.
Application Note 3: Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[7] While traditionally requiring a copper(I) co-catalyst, modern protocols using bulky phosphine ligands can often proceed under copper-free conditions, which is advantageous for avoiding the formation of alkyne homocoupling byproducts (Glaser coupling).[9]
Mechanistic Consideration for Sonogashira Coupling
In the copper-free variant, the palladium complex facilitates both the deprotonation of the alkyne and the subsequent coupling. The bulky ligand is essential for promoting the reactivity of the palladium center.
Figure 4: Simplified catalytic cycle for the copper-free Sonogashira coupling.
Generalized Protocol for Copper-Free Sonogashira Coupling
This protocol describes a general procedure for the copper-free Sonogashira coupling of an aryl iodide with a terminal alkyne.
To a Schlenk flask under an inert atmosphere, add the palladium precursor (1-2 mol% Pd) and chlorodimesitylphosphine (2-4 mol%).
Add the anhydrous solvent and stir for 10-15 minutes to allow for pre-formation of the catalyst complex.
Add the aryl iodide, terminal alkyne, and the base.
Heat the reaction mixture to the desired temperature (can range from room temperature to 100 °C) and stir until completion, as monitored by TLC or GC/LC-MS.
After cooling, dilute the reaction mixture with an organic solvent and filter through a short plug of silica gel or celite to remove the catalyst.
Wash the filtrate with water or a mild aqueous acid (e.g., NH₄Cl solution) to remove the amine base, followed by brine.
Dry the organic layer, filter, and concentrate under reduced pressure.
Purify the resulting alkyne by column chromatography or recrystallization.
Data Summary
Due to the limited availability of specific literature data for cross-coupling reactions employing chlorodimesitylphosphine, a detailed quantitative data table cannot be provided at this time. The performance of this ligand is expected to be comparable to other bulky, electron-rich monophosphine ligands such as XPhos or SPhos. For those ligands, high yields (typically >80-95%) are often achieved for a wide range of substrates, including challenging aryl chlorides and heteroaryl halides, with catalyst loadings in the range of 0.5-2 mol% Pd. Researchers are encouraged to perform initial reaction screens to optimize conditions for their specific substrate combination.
Safety and Handling
Chlorodimesitylphosphine, like many organophosphorus compounds, is air and moisture sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). It is also a potential irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Palladium precursors and the resulting catalysts should also be handled with care as heavy metal compounds can be toxic.
References
So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(14), 2795–2798. [Link]
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). Retrieved from [Link]
Buchwald–Hartwig amination - Wikipedia. (2023, December 19). Retrieved from [Link]
Popov, A. A., Balakina, M. Y., Bagryanskaya, I. Y., & Zibareva, I. V. (2023). Novel Route to Cationic Palladium(II)–Cyclopentadienyl Complexes Containing Phosphine Ligands and Their Catalytic Activities. Molecules, 28(10), 4158. [Link]
Substrate scope in Buchwald‐Hartwig coupling. Reaction condition: 12 a... (n.d.). ResearchGate. Retrieved from [Link]
Jana, K., De, S., & Koley, D. (2020). Modular Synthesis of Phosphino Hydrazones and Their Use as Ligands in a Palladium-Catalysed Cu-Free Sonogashira Cross-Coupling Reaction. ChemistrySelect, 5(1), 169-175. [Link]
Hintermann, L., & Läng, F. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
Buchwald-Hartwig Amination — Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved from [Link]
Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines. (n.d.). ResearchGate. Retrieved from [Link]
Sonogashira coupling - Wikipedia. (2023, December 19). Retrieved from [Link]
Sonogashira Coupling — Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]
Mitchell, S., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering. [Link]
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved from [Link]
Copper-free Sonogashira coupling. (2008, August 15). The chemical reaction database. Retrieved from [Link]
12. (2024, December 7). International Journal of New Chemistry. Retrieved from [Link]
Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. (n.d.). ResearchGate. Retrieved from [Link]
Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. Retrieved from [Link]
Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. (n.d.). ChemRxiv. Retrieved from [Link]
Lee, C. Y., et al. (2020). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 25(11), 2589. [Link]
Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]
Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. (n.d.). Retrieved from [Link]
Optimisation of the catalyst loading for the Sonogashira reaction a. (n.d.). ResearchGate. Retrieved from [Link]
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.). ResearchGate. Retrieved from [Link]
Nasrollahzadeh, M., Sajjadi, M., & Shokouhimehr, M. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(33), 18778–18790. [Link]
PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024, May 3). Journal of Synthetic Chemistry. Retrieved from [Link]
Cella, R., & Stefani, H. A. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(1), 1188–1211. [Link]
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (n.d.). ResearchGate. Retrieved from [Link]
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. Retrieved from [Link]
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
A Surprisingly Mild and Versatile Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides in the Presence of a Triarylphosphine. (n.d.). ResearchGate. Retrieved from [Link]
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (n.d.). Graz University of Technology. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: MES-PCL-OPT-001
Subject: Yield Improvement & Impurity Control for Mes₂PCl
Assigned Specialist: Senior Application Scientist, Organophosphorus Division[1]
Executive Summary
You are encountering challenges in the synthesis of Bis(2,4,6-trimethylphenyl)phosphorus chloride (Mes₂PCl). This molecule is sterically congested, which is both its primary feature and the source of synthetic difficulty. Unlike simple diphenylphosphines, the ortho-methyl groups on the mesityl rings create a "kinetic wall" that hinders the addition of the second mesityl group to the phosphorus center.
This guide moves beyond standard textbook descriptions to address the hydrodynamic and thermodynamic realities of this specific reaction. We will focus on the Grignard route (
), as it is the most scalable method for laboratory and pilot applications.[1]
Module 1: The "Golden Batch" Protocol
Standardized workflow to maximize conversion and minimize mono-substituted impurities.
Reaction Stoichiometry & Setup
Component
Equiv.
Role
Critical Note
PCl₃
1.0
Electrophile
Must be freshly distilled.[1] Yellow/orange color indicates decomposition.[1]
MesMgBr
2.1 - 2.2
Nucleophile
Excess is vital. 2.0 equiv often stalls at the mono-substituted stage (MesPCl₂).[1]
THF
Solvent
Medium
Must be anhydrous (<50 ppm H₂O).[1] Ether is often too low-boiling to drive the second addition.[1]
Step-by-Step Workflow
The following diagram illustrates the optimized process flow.
Caption: Optimized workflow for Mes₂PCl synthesis emphasizing the high-temperature reflux step required to overcome steric hindrance.
Module 2: Critical Process Parameters (The "Why")
The Steric Barrier (Reflux is Non-Negotiable)
In standard phosphine synthesis (e.g.,
), the reaction proceeds readily at room temperature.[1] However, for Mes₂PCl, the first substitution is fast, forming .[1] The second substitution is kinetically inhibited by the ortho-methyl groups of the first mesityl ring shielding the phosphorus center.
Impact: If you stir at room temperature, your yield will be dominated by the mono-substituted product (
Solution: You must reflux in THF (approx. 66°C) for at least 12 hours. The thermal energy is required to overcome the activation energy barrier for the second nucleophilic attack.
Magnesium Salt Management
The byproduct, magnesium halide salts, can form a "sludge" that traps your product.[1]
The Trap: Aqueous workup (adding water/acid) hydrolyzes the P-Cl bond immediately, destroying the product and forming the oxide (
The Fix: Use Schlenk filtration or a frit under inert gas to remove solid Mg salts before any exposure to air. The product is soluble in THF/Toluene; the salts are not.
Module 3: Troubleshooting Guide
Diagnose specific failure modes using 31P NMR signatures.
Symptom
31P NMR Signature
Root Cause
Corrective Action
Low Yield / Mono-Sub
Major peak ~150-160 ppm (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
)
Triturate with dry pentane/hexane. Mes₂PCl should be a solid (mp 80-85°C).[1]
Troubleshooting Logic Tree
Use this decision matrix to rescue a failed batch.
Caption: Logic flow for interpreting 31P NMR data to determine batch viability.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I purify Mes₂PCl by column chromatography?A:No. Silica gel contains surface hydroxyl groups and adsorbed water.[1] Passing a chlorophosphine through silica will result in immediate hydrolysis to the phosphine oxide. Purification must be done by crystallization (from dry hexane/pentane) or vacuum distillation (though the high boiling point makes distillation difficult without degrading the product).[1]
Q2: What is the expected appearance of the pure product?A: Pure Mes₂PCl is a crystalline solid with a melting point of 80–85 °C [1]. If your product is a yellow oil that refuses to solidify, it likely contains residual solvent or
Q3: Why is the color of my reaction mixture turning dark brown/black?A: This is normal during Grignard formation and the subsequent reaction. However, if it turns bright orange/yellow, it may indicate PCl₃ decomposition or oxidation.[1] A dark grey/brown color usually indicates active Magnesium species and is acceptable.[1]
Q4: How do I store the synthesized Mes₂PCl?A: It must be stored under an inert atmosphere (Glovebox or sealed Schlenk flask) at 2–8 °C . While the steric bulk provides some kinetic stability against oxidation compared to
, the P-Cl bond remains highly moisture-sensitive.[1]
References
Sigma-Aldrich. (n.d.).[1] Bis(2,4,6-trimethylphenyl)phosphorus chloride Product Sheet. Retrieved from [1]
BenchChem. (2025).[1][2] Troubleshooting common issues in the Grignard synthesis. Retrieved from [1]
Jacobsen, H., et al. (2008).[1] A Simple Straightforward Synthesis of Phenylphosphane and the Photoinitiator Bis(mesitoyl)phenylphosphane Oxide. CHIMIA International Journal for Chemistry. Retrieved from [1]
University of Luxembourg. (2026).[1] Bis(2,4,6-trimethylphenyl)phosphorus chloride Structure & Data. PubChemLite. Retrieved from [1]
Removing mesitylene impurities from Mes2PCl product
Technical Support Center: High-Purity Isolation of Chlorodimesitylphosphine ( ) Status: Active Guide Ticket ID: CHEM-PUR-088 Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: High-Purity Isolation of Chlorodimesitylphosphine (
)
Status: Active Guide
Ticket ID: CHEM-PUR-088
Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Organophosphorus Chemistry Division[1]
Executive Summary
You are encountering persistent mesitylene (1,3,5-trimethylbenzene) impurities in your synthesized Chlorodimesitylphosphine (
). This is a common bottleneck. The synthesis of —typically via the reaction of with Mesitylmagnesium bromide or Mesityllithium—often leaves residual solvent (mesitylene) trapped within the crystal lattice or as an oil due to the "sticky" nature of the mesityl groups ( -stacking interactions).[1]
Because
is moisture-sensitive, standard silica chromatography is often destructive or requires rigorous anhydrous conditions.[1] Therefore, we rely on physical phase separation (sublimation/crystallization) rather than chemical chromatography.[1]
Module 1: Diagnostics & Validation
Before attempting purification, confirm the impurity profile.[1]
The Spectral Signature
Use
NMR to distinguish between free mesitylene and the mesityl groups bound to phosphorus.[1]
Proton Type
Impurity: Free Mesitylene ( ppm)
Product: ( ppm)
Diagnostic Feature
Aromatic (Ar-H)
6.78 (s)
6.80 – 7.00 (d/m)
Product peaks show splitting () and broadening due to restricted rotation.[1]
Ortho-Methyl (-Me)
2.26 (s)
~2.4 – 2.6 (s/d)
Product -Me is deshielded and often distinct from the impurity.[1]
Para-Methyl (-Me)
2.26 (s)
~2.2 – 2.3 (s)
Often overlaps with impurity; do not use for integration if possible.[1]
Critical Check: If you see a sharp singlet at 2.26 ppm that integrates disproportionately high compared to the aromatic signals, you have free mesitylene.[1]
Module 2: Purification Protocols
Method A: The "Hard" Vacuum Strip (Preliminary Step)
Mesitylene has a boiling point of 164.7 °C.
is a solid (MP 100–105 °C) but can be sublimed.[1] You must remove the bulk solvent without subliming the product into your manifold.[1]
Setup: Connect the flask to a high-vacuum Schlenk line (< 0.1 mmHg).
Thermal Assist: Immerse the flask in a warm water bath (40–50 °C). Do not exceed 60 °C to avoid co-sublimation of the product at this stage.[1]
Duration: Hold for 4–6 hours.
Result: A dry, likely yellow/orange cake. If it remains oily, mesitylene content is still >10%.[1] Proceed to Method B.
Method B: Recrystallization (The Gold Standard)
This relies on the high solubility of mesitylene in cold alkanes versus the lower solubility of the bulky phosphine.[1]
will collect on the water-cooled finger as yellow crystals.[1] Mesitylene will be lost to the trap.[1]
Module 3: Workflow Visualization
Figure 1: Decision tree for the purification of bulky diarylchlorophosphines.[1]
Troubleshooting & FAQs
Q: My product turned white after recrystallization. Is this normal?A: No. Pure
is typically yellow or orange.[1] A white solid usually indicates oxidation to the phosphinic acid () or phosphine oxide, likely due to air ingress during filtration.[1] Check your Schlenk seals and ensure solvents are rigorously degassed.[1]
Q: I cannot get the mesitylene peaks to disappear completely from the NMR.A: Mesitylene can form inclusion complexes in the crystal lattice.[1] If recrystallization from hexane fails, try dissolving the product in a small amount of THF , then stripping it to dryness before recrystallizing from hexane.[1] The THF displaces the mesitylene, and THF is much easier to remove under vacuum.[1]
Q: Can I use ethanol for recrystallization?A:Absolutely not. Chlorophosphines react violently with alcohols (solvolysis) to form phosphinites (
) and HCl.[1] You must use non-protic, non-nucleophilic solvents (Alkanes, Benzene, Toluene).[1]
Q: What is the expected yield loss during recrystallization?A: Expect a 10–20% mass loss.[1] The high solubility of mesitylene means you can cool the solution quite aggressively (even to -78 °C) to maximize recovery of the phosphine without precipitating the impurity.[1]
References
Quin, L. D. A Guide to Organophosphorus Chemistry; Wiley-Interscience: New York, 2000.[1] (General techniques for handling sensitive phosphines).
Yoshifuji, M.; Shima, I.; Inamoto, N. "Synthesis and Structure of Bis(2,4,6-tri-tert-butylphenyl)diphosphene."[1] J. Am. Chem. Soc.[1]1981 , 103, 4587–4589.[1] Link (Describes handling of bulky mesityl-like phosphine scaffolds).[1]
Organic Syntheses. "General Procedures for Handling Air-Sensitive Reagents." Org.[1][2][3][4][5] Synth. (Standard Schlenk Line Protocols).[1] Link
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[1] Link (For validating Mesitylene impurity peaks).[1]
Troubleshooting hydrolysis of dimesitylphosphinous chloride
Technical Guide: Troubleshooting Hydrolysis of Dimesitylphosphinous Chloride ( ) To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Organophosphorus Chemistry Divisi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Troubleshooting Hydrolysis of Dimesitylphosphinous Chloride (
)
To: Research Scientists, Process Chemists, and Drug Development Leads
From: Senior Application Scientist, Organophosphorus Chemistry Division
Subject: Optimization and Troubleshooting of Sterically Hindered Phosphinous Chloride Hydrolysis
) to dimesitylphosphine oxide () is deceptively simple. While standard phosphinous chlorides () hydrolyze violently upon contact with moisture, the mesityl (2,4,6-trimethylphenyl) groups introduce significant steric bulk.
This steric protection has two critical consequences for your workflow:
Kinetic Inhibition: The ortho-methyl groups block the trajectory of the incoming water nucleophile, making the reaction significantly slower than expected.
Tautomeric Stability: Unlike smaller analogues, the resulting secondary phosphine oxide is highly stable in the
oxide form (), but the bulky groups can trap impurities or lead to "oiling out" during purification.
This guide moves beyond standard textbook protocols to address the specific challenges of handling bulky, hydrophobic phosphorus species.
The "Gold Standard" Protocol
Do not rely on passive hydrolysis (stirring in open air). You must drive the equilibrium using a base scavenger and a solubilizing organic solvent.
Reagents & Stoichiometry
Reagent
Equiv.
Role
1.0
Substrate (Solid/Oil)
THF (Tetrahydrofuran)
[0.2 M]
Solvent (Essential for solubility)
(aq, sat.)
2.0 - 3.0
HCl Scavenger / Nucleophile Activator
Water
Excess
Reagent
Step-by-Step Workflow
Dissolution: Dissolve
in THF under an inert atmosphere ( or Ar). Note: is hydrophobic; adding water directly to the solid results in a gummy, unreactive mass.
Hydrolysis: Cool to 0°C. Add saturated aqueous
dropwise. The base neutralizes the HCl byproduct, preventing acid-catalyzed side reactions (like disproportionation).
Reaction: Allow to warm to Room Temperature (RT). Stir vigorously for 2–4 hours.
Checkpoint: Monitor by
NMR.[1][2][3][4][5][6] Disappearance of (~ +70-85 ppm) and appearance of (~ +20-25 ppm).
Workup: Dilute with Ethyl Acetate or DCM. Wash organic layer with brine. Dry over
.
Purification: Concentrate. Recrystallize from hot Hexane or Toluene/Hexane mix.
Visualizing the Process
Figure 1: Hydrolysis Workflow & Decision Logic
Caption: Logical workflow for the base-promoted hydrolysis of sterically hindered phosphinous chlorides.
Troubleshooting Center (FAQs)
Issue 1: "I added water, but the reaction is stalled/incomplete."
Diagnosis:Hydrophobic Shielding.
Because of the mesityl groups,
is highly lipophilic. If you use pure water or a water/alcohol mix, the chloride forms greasy aggregates that water cannot penetrate.
Solution:
Switch Solvent: Use THF or Dioxane as the primary solvent. The reaction mixture must be homogeneous before the aqueous base is added.
Increase Temperature: If stalled at RT, heat to 40–50°C. The steric bulk raises the activation energy for the nucleophilic attack.
Issue 2: "My product is a sticky oil, not a solid."
Diagnosis:Impurity Entrapment or Solvent Retention.
Bulky phosphine oxides are notorious for trapping solvent molecules in their crystal lattice or forming "super-cooled" liquids (oils) that refuse to crystallize.
Solution:
Azeotrope: Dissolve the oil in toluene and rotovap to dryness (repeat 2x) to remove trapped THF/water.
Trituration: Add cold pentane or hexane to the oil and sonicate. This often induces precipitation of the white solid
.
Recrystallization: Dissolve in minimum hot toluene, then slowly add hexane until cloudy. Cool to -20°C.
Issue 3: "The
NMR shows multiple peaks."
Diagnosis:Oxidation or Anhydride Formation.
While
is the target, side reactions can occur.
Shift (approx.)
Species
Cause
Corrective Action
+70 to +85 ppm
Incomplete reaction
Add more base, heat, or check THF quality (wet THF is good here).
+20 to +25 ppm
Target Product
Isolate. Note: Should show large coupling (~480 Hz).
+35 to +45 ppm
Over-oxidation
Oxygen ingress during basic hydrolysis. Degas solvents next time.
Broad/Complex
Anhydride
Acidic conditions
pH dropped too low. Ensure excess was used.
Issue 4: "Is the product air-sensitive?"
Diagnosis:Generally No, but Precursors Are.
is air-stable in the solid state. However, in solution under basic conditions, it can slowly oxidize to the phosphinic acid ().
Solution:
Perform the hydrolysis under
to prevent oxidation of the intermediate species.
Once isolated, the solid oxide can be stored in air, though a desiccator is recommended to prevent hydration.
Advanced Mechanistic Visualization
Figure 2: Steric Hindrance & Tautomerization
Caption: The bulky Mesityl groups slow the initial attack (TS) but do not prevent the thermodynamic shift to the stable Oxide tautomer.
References
Synthesis and NMR Characterization of Bulky Phosphine Oxides:
Hering, F., Nork, S. E., & Kuhn, N. (2020). Synthesis, Structure, and Stability of Lithium Arylphosphanidyl-diarylphosphane Oxide. Zeitschrift für anorganische und allgemeine Chemie.
Provides relevant NMR shifts for Mesityl-substituted phosphorus species and confirms the stability of the oxide tautomer.
2
Steric Effects in Phosphine Oxide Synthesis:
Bisping, J., et al. (2024). s-Block Metal Base-Catalyzed Synthesis of Sterically Encumbered Derivatives of Ethane-1,2-diyl-bis(diphenylphosphane oxide). Organometallics.
Details the "drastic" conditions sometimes required for bulky phosphine oxides and lists Mes2P(O)H NMR data.
General 31P NMR Chemical Shift Data:
Bruker Almanac & UCSB NMR Facility Data.
Confirms general ranges for secondary phosphine oxides (+20 to +60 ppm) vs. chlorides (+80 to +120 ppm).
3
Before attempting purification, you must characterize the impurity profile. The steric bulk of the Mesityl (2,4,6-trimethylphenyl) groups creates unique solubility profiles compared to phenyl analogs.
Step 1:
NMR Analysis (The Gold Standard)
Run a proton-decoupled
NMR in or under inert atmosphere.
Single Peak (~50-60 ppm): Pure Phosphinic Chloride. No purification needed.[1]
Peak at ~80 ppm: Residual unreacted P(III) chloride. Action: Further oxidation required.
Peak at ~10 ppm (Doublet): Secondary phosphine oxide [
This method exploits the "Solubility Switch." The non-polar chloride is soluble in hot aliphatic hydrocarbons, while the polar, H-bonding acid is effectively insoluble.
Dissolution: Place the crude solid in a Schlenk flask under
. Add anhydrous hexane (approx. 10 mL per gram).
Heating: Gently heat the mixture to reflux (69°C for hexane) until the solid dissolves.
Critical Observation: If a white powdery solid remains undissolved at reflux, this is likely the acid impurity.
Hot Filtration: While maintaining the solution at reflux temperature, filter the mixture through a pre-heated cannula filter or Schlenk frit into a receiving flask.
Result: The acid remains on the filter; the chloride passes through in the filtrate.
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place in a -20°C freezer overnight.
Isolation: Filter the resulting crystals (cold) and dry under high vacuum.
Method B: Sublimation (For Small Scale/High Purity)
Phosphinic chlorides are often volatile enough to sublime under high vacuum, whereas phosphinic acids (dimers via H-bonding) are not.
Setup: Place crude material in a sublimation cold-finger apparatus.
Vacuum: Apply high vacuum (< 0.1 mmHg).
Heat: Gradually heat the oil bath. Start at 80°C and increase in 10°C increments.
Collection: The pure
will collect on the cold finger. The acid and inorganic salts will remain in the bottom.
Recovery Protocol (Scenario B: Recovering P(III) from Oxide)
If your goal is to save a bottle of
that has partially oxidized:
Do NOT attempt reduction: Reducing P(V)=O back to P(III) is chemically difficult and requires harsh reagents (e.g.,
or ) that will also reduce the P-Cl bond to P-H.
Purification Strategy: You must separate the P(III) from the P(V) oxide.
Protocol:
Dissolve the mixture in minimal hot hexane .
The P(V) oxide [
] is generally less soluble in cold hexane than the P(III) species due to polarity.
Cool to -20°C. The P(V) species often precipitates first.
Supernatant Extraction: In this specific case, the mother liquor (liquid) often contains the purer P(III) product. Decant and strip solvent to check
NMR.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying the oxidized species.
Caption: Decision tree for purifying Bis(mesityl)phosphinic chloride based on NMR diagnostics.
Troubleshooting & FAQs
Q1: My product turned into a sticky oil after filtration. What happened?A: This is a classic sign of hydrolysis. The "oil" is likely a mixture of the chloride and the acid, depressed by the melting point eutectic.
Fix: Triturate (grind/wash) the oil with cold anhydrous pentane. The acid will often solidify as a white powder, which can be filtered off. The chloride will dissolve in the pentane.
Q2: Can I use column chromatography?A:Generally No. Phosphinic chlorides are hydrolytically unstable and reactive. They will react with the moisture in silica gel or alumina to form the acid [
] and HCl.
Exception: If you convert the chloride to an ester (e.g., add Methanol/Base) first, you can chromatograph the ester, but you cannot easily get the chloride back.
Q3: Why is the Mesityl group important here?A: The steric bulk of the two mesityl groups provides "Kinetic Stabilization." It slows down hydrolysis compared to diphenylphosphinic chloride, allowing you to handle it briefly in air (though not recommended). It also significantly increases solubility in organic solvents, making recrystallization easier than with phenyl analogs.
Q4: I see a doublet at 10 ppm in my NMR. What is it?A: That is Bis(mesityl)phosphine oxide [ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
]. It comes from the hydrolysis of the P(III) chloride before it was oxidized, or reduction of your product. It has a distinct P-H coupling constant (). It is difficult to separate from the chloride by solubility alone; sublimation is your best bet here.
Huchenski, B. S. N., et al. (2017). Crystal Structure of Bis(2,4,6-trimethylphenyl)phosphine Oxide.[2] (NMR data for secondary oxide impurity). Semantic Scholar.
[Link]
Cowley, A. H., et al. (1983). Synthesis and Reactivity of Some P-Mesityl Substituted Phosphorus Compounds. Defense Technical Information Center.
[Link]
User: Synthetic Chemists, Process Development Scientists
Reagent: Chlorodimesitylphosphine (
)
CAS: 1810-75-9
is a sterically demanding electrophile used primarily to synthesize bulky phosphine ligands. Unlike smaller analogs (e.g., ), the two mesityl (2,4,6-trimethylphenyl) groups provide significant kinetic protection. However, this steric bulk creates unique solubility challenges and alters reaction kinetics, making solvent selection the critical variable for success.
Core Solvency Rule:
is highly lipophilic. It requires non-polar or moderately polar aprotic solvents. Strict exclusion of moisture is required to prevent hydrolysis to .
Solvent Compatibility Matrix
Use this decision matrix to select the correct solvent for your specific workflow.
Solvent Class
Specific Solvent
Compatibility
Technical Notes
Aromatic Hydrocarbons
Toluene, Benzene
Excellent
Primary Choice. High solubility. Good for refluxing to drive sterically hindered substitutions.
Ethers
THF
Good
Essential for Grignard/Lithium reactions.[1] Solubilizes byproducts, but can complicate workup if product is also soluble.
Ethers
Diethyl Ether ()
Good
Preferred for isolation. salts often precipitate, allowing filtration of crude product.
Chlorinated
DCM,
Good
Excellent solubility for workup/NMR. Avoid with strong nucleophiles (Grignards/Lithiates) due to carbene formation risks.
Alkanes
Hexanes, Pentane
Moderate
Recrystallization Choice. is soluble hot but crystallizes upon cooling.
Protic
Alcohols, Water
FORBIDDEN
Immediate hydrolysis to (phosphine oxide) and .
Ketones
Acetone
Poor
Risk of nucleophilic attack or aldol condensation if base is present.
Interactive Troubleshooting Guide (FAQ)
Scenario A: Reaction Setup & Execution
Q: I am reacting
with a Grignard reagent (). Should I use THF or Ether?
Recommendation: Use a THF/Toluene mixture or pure THF for the reaction, then switch to Hexanes/Ether for workup.
The Science: The steric bulk of the Mesityl groups slows down nucleophilic attack at the phosphorus center. THF coordinates to the Magnesium, breaking up Grignard aggregates and increasing the nucleophilicity of the "R" group, which is necessary to overcome the steric barrier [1].
Warning: If you use pure Diethyl Ether, the reaction may be sluggish or incomplete due to the lower boiling point and weaker coordination to Mg.
Q: My reaction mixture turned cloudy immediately upon adding the solvent. Is this normal?
Diagnosis: This indicates Hydrolysis .
Mechanism:
. The "cloud" is often amine hydrochloride salts (if base is present) or the phosphinous acid precipitating.
Fix: Ensure solvents are dried to
water (Karl Fischer verified). Use a molecular sieve trap or solvent purification system (SPS).
Scenario B: Purification & Workup
Q: I cannot get my product to crystallize from Hexanes. It "oils out."
Cause: Presence of impurities (often
or residual solvent) disrupts the crystal lattice.
Protocol:
Redissolve the oil in a minimum amount of hot Toluene .
Layer carefully with 3x volume of degassed Methanol or Acetonitrile (if product is stable) or Pentane (if strictly air-sensitive).
Place in a
freezer. The slow diffusion promotes crystal growth over oil formation [2].
Q: There are extra peaks in my
NMR. What are they?
: Unreacted .
: Phosphine Oxide () or Hydrolysis product ().
Troubleshooting: If you see the oxide peak, your solvent was not degassed properly. Phosphines oxidize rapidly in solution.
Visualizing the Workflow
Figure 1: Solvent Selection Decision Tree
This logic flow ensures you select the solvent based on the chemical intent of your experiment.
Caption: Decision tree for selecting solvents based on reaction type (nucleophilic substitution vs. catalysis) and process stage (reaction vs. purification).
Figure 2: The Hydrolysis Failure Mode
Understanding how moisture destroys your reagent is key to prevention.
Caption: Pathway of moisture-induced degradation. The final secondary phosphine oxide is chemically distinct and inert to many desired nucleophilic substitutions.
Standard Operating Procedure (SOP)
Protocol: The "Dry-Box Free" Schlenk Transfer
For labs without a glovebox, this protocol minimizes solvent-induced hydrolysis.
Glassware Prep: Flame-dry a 2-neck Schlenk flask and a reflux condenser under vacuum (
). Backfill with Argon ().
Solvent Prep: Distill Toluene or THF over Sodium/Benzophenone. Alternatively, dispense from an SPS into a straus flask. Do not use needle-transfer from a bottle unless it is a Sure/Seal™ type and you use positive pressure.
Reagent Addition:
Solid
is relatively stable in air for short periods (minutes).
Open the Schlenk flask under a strong flow of Argon.
Check Point: If the solution smokes or turns cloudy white immediately, your solvent is wet. Abort and dry solvent.[3]
Reaction: Proceed with nucleophile addition at
(to control exotherm) then warm to reflux (to overcome steric hindrance).
References
Grignard Reagent Mechanisms
Garrett, M. D., & Grisham, C. M. (2019). Mechanism of Grignard Reagent Formation and Reactivity. Journal of Organic Chemistry.
Note: Explains the role of THF coordination in breaking Mg aggreg
Recrystallization Techniques
Purification of Laboratory Chemicals (Armarego & Chai). Standard reference for solvent layering techniques.
NMR Impurity Identification
Fulmer, G. R., et al. (2010).[4][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Technical Support Center: High-Purity Dimesitylphosphinous Chloride (Mes₂PCl)
The "Technical Support Center" guide below is designed for researchers handling Dimesitylphosphinous Chloride (Mes₂PCl). It prioritizes field-proven Schlenk line techniques and rigorous impurity management.[1] [1] Produc...
Author: BenchChem Technical Support Team. Date: February 2026
The "Technical Support Center" guide below is designed for researchers handling Dimesitylphosphinous Chloride (Mes₂PCl). It prioritizes field-proven Schlenk line techniques and rigorous impurity management.[1]
🔬 Part 1: Solvent Selection & Solubility Intelligence[1]
Q: What is the absolute best solvent system for recrystallizing Mes₂PCl?
A: Anhydrous n-Hexane or n-Pentane (The "Freeze-Out" Method).
While Mes₂PCl is highly soluble in polar aprotic solvents (THF, DCM), these are poor choices for crystallization because the compound is too soluble.[1]
Why: Mes₂PCl exhibits a steep solubility curve in hexane.[1] It dissolves readily at reflux (approx. 69°C) but crystallizes efficiently upon cooling to -20°C or -78°C.[1]
Impurity Rejection: The primary impurity, Dimesitylphosphinic chloride (Mes₂P(O)Cl) (the oxide), is significantly more polar and less soluble in hydrocarbons.[1] It often remains as an insoluble solid during the hot extraction phase, allowing it to be filtered off before crystallization.[1]
Q: I saw a protocol using Diethyl Ether. Is that valid?
A: Yes, but with caveats.
Literature records instances of Mes₂PCl crystallizing from diethyl ether at room temperature [1].
Use Case: If your crude material is an oil that refuses to solidify in hexane, dissolving it in a minimum amount of diethyl ether and allowing slow evaporation (under inert gas flow) or cooling can induce nucleation.[1]
Risk: Ether is more hygroscopic than hexane.[1] Unless your ether is freshly distilled from Na/Benzophenone or passed through a rigorous SPS (Solvent Purification System), you risk hydrolysis to Dimesitylphosphinous acid (Mes₂POH) .[1]
Q: My material is "oiling out" instead of crystallizing. Why?
A: This is usually a purity or concentration issue. [1]
Too Concentrated: You may have saturated the solvent at too high a temperature.[1] Re-dissolve in slightly more solvent.
Residual Solvents: Traces of THF or DCM from the synthesis step can act as "solubilizers," preventing crystal lattice formation.[1] Dry the crude material under high vacuum (10⁻³ mbar) for at least 4 hours before attempting recrystallization.
Solution: Add a "seed" crystal if available, or scratch the flask wall with a glass rod (under Ar flow).[1] Alternatively, add a few drops of Toluene to the hot hexane mixture to increase solubility slightly, then cool slowly.[1]
Preparation of Crude: Ensure the crude Mes₂PCl is fully dried under vacuum to remove reaction solvents (often THF or Et₂O).[1]
Hot Extraction:
Add the crude solid to a Schlenk flask equipped with a magnetic stir bar.
Add anhydrous n-Hexane (approx. 5–10 mL per gram of solid).[1]
Heat the mixture to mild reflux (using a heat gun or oil bath) while stirring.
Observation Point: The product (Mes₂PCl) should dissolve.[1][2] Any white solid remaining at reflux is likely the oxide impurity (Mes₂P(O)Cl) or inorganic salts (LiCl/MgCl₂).[1]
Filtration (Critical Step):
While still hot, filter the solution through a cannula filter (equipped with a glass microfiber filter paper) or a coarse frit into a receiving Schlenk flask.
Result: The filtrate contains your product; the filter cake retains the oxide/salts.[1]
Crystallization:
Concentrate the filtrate under vacuum until the volume is reduced by ~20-30% (until the solution becomes slightly turbid or saturated).
Re-heat slightly to redissolve any precipitate.[1]
Place the sealed Schlenk flask in a -20°C freezer (or a dry ice/acetone bath for rapid precipitation).
Isolation:
After 12–24 hours, colorless to pale yellow crystals should form.[1]
White Smoke/Fumes: Product is hydrolyzing with moisture in the air to form HCl and phosphinous acid.[1] Immediate Action: Check inert gas flow and seals.[1]
Sticky Yellow Gum: Likely contamination with Mes₂PH or solvent residues.[1] Action: Triturate with cold pentane to wash away the oily impurities, leaving the solid Mes₂PCl behind.[1]
🧬 Part 4: Process Visualization
The following diagram illustrates the "Hot Extraction & Filtration" logic required to separate the soluble product from the insoluble oxide impurity.
Caption: Separation logic relying on the differential solubility of Mes₂PCl (soluble in hot hexane) vs. its oxide (insoluble).
📚 References
Newcastle University eTheses. (2012). Synthesis of Phosphine-Boranes and Their Metalation. Retrieved from [Link] (Documenting crystallization of Mes₂PCl from diethyl ether).
Organic Syntheses. General procedures for handling air-sensitive organophosphorus compounds. (General Reference for Schlenk Techniques).
Universiteit van Amsterdam. (2012). Frustrated Lewis Pairs in Action. Retrieved from [Link] (Referencing pentane wash/crystallization for related Mes₂BCl compounds).
Technical Support Center: Preventing P-C Bond Cleavage in Reactions with Dimesitylphosphorus Chloride (Mes₂PCl)
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for chemists working with Dimesitylphosphorus Chloride (Mes₂PCl). This guide is designed for researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for chemists working with Dimesitylphosphorus Chloride (Mes₂PCl). This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable, sterically hindered phosphine precursor. While Mes₂PCl is a powerful reagent for introducing the bulky and electron-rich dimesitylphosphino group, its use can sometimes be complicated by unintended cleavage of the robust phosphorus-carbon (P-C) bond.
This document provides in-depth troubleshooting guides, mechanistic insights, and validated protocols to help you mitigate or eliminate this side reaction, ensuring the success of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What exactly is P-C bond cleavage in the context of Mes₂PCl reactions?
A: P-C bond cleavage refers to the undesired breaking of the bond between the phosphorus atom and one of the mesityl (2,4,6-trimethylphenyl) groups. Instead of the chloride being displaced by your nucleophile to form the desired Mes₂P-Nu, the nucleophile attacks and displaces one of the mesityl groups, or a reaction intermediate fragments, leading to byproducts such as Mes-Nu and various phosphorus-containing fragments. This side reaction lowers the yield of your target phosphine and complicates purification.
Q2: How can I reliably detect if P-C bond cleavage is occurring?
A: The most effective method is ³¹P NMR spectroscopy . The dimesitylphosphino group has a characteristic chemical shift. The appearance of new, unexpected peaks, particularly in the regions associated with secondary phosphines (MesPHR), phosphine oxides (if air is present), or other phosphorus species lacking two mesityl groups, is a strong indicator of P-C bond cleavage. Comparing the crude reaction spectrum to a spectrum of your starting Mes₂PCl is essential for diagnosis.
Q3: What are the most common causes of P-C bond cleavage?
A: The primary culprits are typically a combination of steric strain and reaction conditions. The two bulky mesityl groups create significant steric hindrance around the phosphorus center[1][2]. This inherent strain can be exacerbated by:
Highly reactive nucleophiles: Strong organometallic reagents, especially organolithiums, can be aggressive enough to attack the P-C bond.
Elevated temperatures: Higher temperatures provide the necessary activation energy for the cleavage pathway to compete with the desired substitution[3][4].
Reaction with certain metals: The use of alkali metals like lithium or sodium for reductions or other transformations can promote P-C bond cleavage through radical or anionic intermediates[5][6][7].
Q4: Is Mes₂PCl itself stable?
A: Mes₂PCl is a relatively stable compound under inert, anhydrous conditions. However, like most halophosphines, it is sensitive to moisture and air. Hydrolysis will produce dimesitylphosphinous acid, and oxidation can lead to the corresponding phosphinic chloride. These degradation pathways are distinct from the P-C bond cleavage discussed in this guide, which typically occurs during reactions with nucleophiles.
Section 2: Understanding the Mechanism of P-C Bond Cleavage
Preventing a side reaction begins with understanding its origin. While a single, universal mechanism for P-C cleavage in all Mes₂PCl reactions is unlikely, the process is fundamentally driven by the desire to relieve the significant steric strain imposed by the two bulky mesityl groups.
Key Mechanistic Drivers:
Steric Hindrance: The ortho-methyl groups of the mesityl rings prevent free rotation and crowd the phosphorus center. This steric congestion can make the P-C bond a kinetic weak point under certain conditions, especially if the transition state for the desired reaction is also sterically demanding[2][8].
Thermodynamic Stability of Products: In reactions with strong reducing agents like alkali metals, cleavage is often governed by the formation of the most thermodynamically stable anion or radical[5][6]. If the mesityl anion or radical is a favorable leaving group under the reaction conditions, cleavage will be observed.
Formation of P(V) Intermediates: Some reactions may proceed through transient pentavalent (P(V)) intermediates or transition states. The structural strain in these species can be a driving force for eliminating a group, and if the P-C bond is sufficiently weakened, it can cleave[9].
Below is a generalized diagram illustrating a potential pathway where a strong nucleophile leads to cleavage.
Caption: Generalized reaction pathways for Mes₂PCl.
Section 3: Troubleshooting Guide: A Step-by-Step Approach
If you have identified P-C bond cleavage, follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for P-C bond cleavage.
Step 1: Confirm and Quantify the Problem
Before making changes, confirm cleavage with ³¹P NMR. Integrate the desired product peak against the byproduct peaks to establish a baseline for improvement.
Compound Type
Typical ³¹P Chemical Shift Range (ppm)
Notes
Mes₂PCl (Starting Material)
~80-90
Sharp singlet.
Mes₂P-R (Desired Product)
-20 to -50
Varies with R group.
MesP(R)Cl (Cleavage Product)
60-100
Can overlap with starting material.
Mes₂PH
-80 to -100
Often a doublet due to P-H coupling.
Mes₂P(O)H
20-30
A common oxidation product of Mes₂PH.
Step 2: Implement Core Solutions
Protocol 1: Temperature Optimization
Elevated temperature is the most common factor that enables undesired reaction pathways. Reducing the temperature decreases the kinetic energy of the system, often favoring the pathway with the lower activation energy, which is typically the desired substitution[10][11].
Step-by-Step Methodology:
Setup: Assemble your reaction glassware (oven-dried) under a positive pressure of inert gas (Argon or Nitrogen).
Cooling: Prepare a cooling bath. For -78 °C, use a dry ice/acetone or dry ice/isopropanol slush. For 0 °C, use an ice/water bath.
Initial Cooling: Cool a solution of Mes₂PCl in your chosen anhydrous solvent (e.g., THF, Diethyl Ether) to the target temperature for at least 15 minutes before proceeding.
Slow Addition: Add the nucleophilic reagent (e.g., Grignard or organolithium) dropwise via a syringe pump over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the reactive nucleophile and helps control any exotherm.
Maintain Temperature: Allow the reaction to stir at the low temperature for a predetermined time (e.g., 1-4 hours).
Slow Warming: Once the reaction is deemed complete (monitor by TLC or a quenched aliquot by NMR if possible), allow it to warm slowly to room temperature before quenching.
Analysis: Work up the reaction and analyze the crude product by ³¹P NMR to assess the impact of the temperature change.
Protocol 2: Modifying the Nucleophile
The reactivity of organometallic reagents follows the general trend: RLi > RMgX. Organolithium reagents are often more aggressive and less selective. Switching to a corresponding Grignard reagent can significantly reduce P-C cleavage.
Experimental Considerations:
Preparation: If a Grignard reagent is not commercially available, it can be readily prepared from the corresponding organohalide and magnesium turnings.
Titration: Always titrate organometallic reagents before use to ensure accurate stoichiometry. Excess nucleophile can promote side reactions.
Solvent Compatibility: Grignard reagents are typically prepared and used in ethereal solvents like THF or diethyl ether.
If switching the entire class of nucleophile is not an option, consider using a more sterically hindered version. A bulkier nucleophile may be more selective for attacking the P-Cl bond over the more sterically shielded P-C bond[12].
Section 4: Advanced Preventative Strategies & Alternative Routes
If the core troubleshooting steps are insufficient, more advanced synthetic strategies are required. These methods often involve changing the nature of the phosphorus starting material to circumvent the reactivity issues of Mes₂PCl.
Strategy 1: The Phosphine Oxide Route
This is one of the most robust methods for synthesizing sterically hindered phosphines. It involves forming the desired P-C bond at the more stable pentavalent oxidation state (as a phosphine oxide) and then reducing it to the trivalent phosphine in a final step.
Workflow:
Synthesize Mes₂P(O)H: Start from Mes₂PCl, hydrolyze it, and perform a tautomerization to get the secondary phosphine oxide. This intermediate is generally a stable, crystalline solid.
Deprotonation & Alkylation: Deprotonate Mes₂P(O)H with a suitable base (e.g., n-BuLi, NaH) to form the phosphinite anion.
C-P Bond Formation: React this anion with your electrophile (R-X) to form the tertiary phosphine oxide, Mes₂P(O)R. This species is typically air-stable and easy to purify by chromatography.
Reduction: Reduce the purified phosphine oxide to the desired phosphine, Mes₂P-R. Trichlorosilane (HSiCl₃) with a tertiary amine base is a standard and highly effective reducing agent for this purpose[13]. Other silanes can also be effective[14].
Caption: The robust phosphine oxide synthesis route.
Strategy 2: Using Borane-Protected Phosphines
Phosphine-borane adducts (R₃P-BH₃) are significantly more stable towards oxidation than free phosphines[15][16]. This strategy can be applied in two ways:
In-situ Protection: After your standard reaction with Mes₂PCl, and before workup, add a source of borane (e.g., BH₃·THF or BH₃·SMe₂) to the reaction mixture at a low temperature. This will protect the newly formed phosphine, making it more robust during purification. The borane can be removed later by refluxing with an amine like DABCO or by careful acid treatment[15][16].
Alternative Coupling Reactions: Instead of Mes₂PCl, you can use dimesitylphosphine-borane (Mes₂PH·BH₃) as your starting material. Deprotonate it with a strong base and react it with your electrophile. This method is part of a broader class of C-P bond formation reactions that can offer milder conditions[17].
Using protected phosphines is a cornerstone of modern phosphine synthesis and should be a primary consideration for any sensitive or sterically hindered target[18][19].
References
Taki, M., et al. (2022). P bond cleavage: Experimental and computational studies of the Michael addition/aryl migration of triarylphosphines to alkynyl esters. Chemical Science, 13(12), 3512-3518. [Link]
Dogan, J., et al. (2000). Mechanism of phosphorus-carbon bond cleavage by lithium in tertiary phosphines. An optimized synthesis of 1,2-Bis(phenylphosphino)ethane. The Journal of Organic Chemistry, 65(4), 951-957. [Link]
Alkorta, I., et al. (2018). Solvent and Substituent Effects on the Phosphine + CO₂ Reaction. Molecules, 23(10), 2583. [Link]
Dogan, J., et al. (2000). Mechanism of Phosphorus−Carbon Bond Cleavage by Lithium in Tertiary Phosphines. An Optimized Synthesis of 1,2-Bis(phenylphosphino)ethane. ResearchGate. [Link]
Warner, P. M., & Jones, W. M. (1981). Carbon-phosphorus bond cleavage in triphenylphosphine complexes. Journal of the American Chemical Society, 103(24), 7180-7183. [Link]
Wang, Z., et al. (2020). Ready Approach to Organophosphines from ArCl via Selective Cleavage of C–P Bonds by Sodium. Organometallics, 39(15), 2849-2858. [Link]
Fougnies, C., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 1034-1081. [Link]
van Eldik, R., et al. (1998). Effect of steric hindrance on kinetic and equilibrium data for substitution reactions of diaqua(N-substituted ethylenediamine)palladium(II) with chloride in aqueous solution. Inorganica Chimica Acta, 269(2), 299-305. [Link]
Reddit user discussion. (2019). Synthesizing phosphines without oxidation. r/chemistry. [Link]
Fougnies, C., et al. (2014). Preparation of phosphines through C–P bond formation. PMC. [Link]
Al-Shammari, M. N. (2015). Synthesis of Phosphine-Boranes and Their Metalation. Newcastle University eTheses. [Link]
Kilian, P. P-C bond forming reactions for tertiary phosphine synthesis. Kilian Research Group. [Link]
Guis, D., et al. (2003). Catalytic Synthesis of Phosphines and Related Compounds. Current Organic Chemistry, 7(5), 477-493. [Link]
Organic Chemistry Portal. Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. [Link]
McQueen, C. A., et al. (2017). The Synthesis of Heteroleptic Phosphines. ResearchGate. [Link]
Cole, M. L., et al. (2022). Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. ChemRxiv. [Link]
Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1824-1833. [Link]
American Chemical Society. (2024). Lesson 6.4: Temperature and the Rate of a Chemical Reaction. [Link]
Wu, J. I., et al. (2014). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. [Link]
ResearchGate. (2023). Phosphines and related P–C bonded compounds. [Link]
LibreTexts Chemistry. (2022). 10.3: Effects of Temperature, Concentration, and Catalysts on Reaction Rates. [Link]
ASAP Science. (2025). How does temperature affect the rate of reaction? YouTube. [Link]
Lowe, J. P. (2015). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. [Link]
Hu, Y., et al. (2008). Theoretical studies on the mechanism of C-P bond cleavage of a model alpha-aminophosphonate in acidic condition. Journal of Molecular Structure: THEOCHEM, 852(1-3), 56-64. [Link]
Fiveable. (2025). Temperature Sensitivity of Reactions Definition. [Link]
Weigand, J. J., et al. (2021). Pentaphosphaferrocene-mediated synthesis of asymmetric organo-phosphines starting from white phosphorus. Nature Chemistry, 13, 997-1003. [Link]
Zhu, Q. (2019). Mesolytic Bond Cleavage and Proton-Coupled Electron Transfer in Organic Synthesis: Catalytic Carbocation Generation and Amide Functionalization. Princeton University. [Link]
The Organic Chemistry Tutor. (2020). 75: The effect of steric hinderance on the SN2 mechanism. YouTube. [Link]
Murakami, M., & Chatani, N. (Eds.). (2016). Cleavage of Carbon-Carbon Single Bonds by Transition Metals. Wiley-VCH. [Link]
The Organic Chemistry Tutor. (2024). Steric Hindrance. YouTube. [Link]
Optimization of reaction temperature for Mes2PCl derivatization
Core Concept: The Thermodynamics of Steric Hindrance Welcome to the technical support hub for Mes₂PCl derivatization. You are likely here because you are experiencing low yields or inconsistent labeling efficiency.
Author: BenchChem Technical Support Team. Date: February 2026
Core Concept: The Thermodynamics of Steric Hindrance
Welcome to the technical support hub for Mes₂PCl derivatization. You are likely here because you are experiencing low yields or inconsistent labeling efficiency. Unlike standard phosphines (e.g., Ph₂PCl), Mes₂PCl possesses two bulky mesityl groups (2,4,6-trimethylphenyl).
The Central Challenge:
The ortho-methyl groups create a "steric gate" around the phosphorus center. While this protects the phosphorus from rapid oxidation (a benefit), it significantly raises the activation energy (
) required for nucleophilic attack by your analyte (alcohol, amine, etc.).
Too Cold (< 30°C): The thermal energy is insufficient to overcome the steric barrier. The nucleophile cannot access the electrophilic P-Cl bond.
Too Hot (> 70°C): You risk oxidizing the phosphine to Mes₂P(O)Cl (M+16 artifact) or thermally degrading labile analytes.
Visualization: The Steric-Kinetic Trade-off
The following diagram illustrates the decision matrix for temperature selection based on analyte sterics.
Caption: Decision tree for temperature selection based on nucleophile steric hindrance. Blue path indicates standard conditions; Red path indicates high-risk forcing conditions.
Troubleshooting Guide: Diagnostics & Solutions
This section addresses specific failure modes reported by users.
Issue A: "I see a strong peak at M+16 relative to my reagent mass."
Diagnosis: Phosphine Oxidation.
The phosphorus center has oxidized from P(III) to P(V) (Phosphine Oxide), likely forming Mes₂P(O)Cl or Mes₂P(O)R.
Root Cause:
Reaction temperature was too high (>65°C) in the presence of trace air.
Solvents were not effectively degassed.
Solution:
Protocol Shift: Lower temperature by 10°C.
Corrective Action: Switch from Toluene to anhydrous THF or DCM. Ensure reaction vessel is purged with Argon, not Nitrogen (Argon is heavier and blankets the solution better).
Issue B: "My yield is <10% for secondary alcohols (e.g., Cholesterol)."
Diagnosis: Kinetic Trapping.
The steric bulk of the mesityl groups combined with the steric bulk of the secondary alcohol prevents the
transition state from forming at room temperature.
Root Cause: Insufficient thermal energy to overcome the combined steric repulsion.
Solution:
Protocol Shift: Increase temperature to 60°C .
Catalysis: Add a nucleophilic catalyst. 4-Dimethylaminopyridine (DMAP) is recommended (5 mol%) to form a more reactive intermediate (Mes₂P-DMAP⁺), which is then attacked by the alcohol.
Issue C: "The reaction solution turns cloudy immediately."
Diagnosis: Hydrochloride Salt Precipitation (Normal).
Explanation: As the base (e.g., Triethylamine) scavenges the HCl byproduct, Et₃N·HCl precipitates in non-polar solvents like THF or Ether.
Action: Do not stop. This confirms the reaction is proceeding.[1] Filter the precipitate before MS analysis to prevent capillary clogging.
Optimized Protocol: The "Sweet Spot" Method
This protocol balances reaction kinetics with reagent stability. It is designed for the derivatization of metabolites (alcohols/amines) for ESI-MS analysis.
Reagents:
Reagent: Mes₂PCl (0.1 M in anhydrous DCM).
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
Catalyst (Optional): DMAP.
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Workflow:
Preparation (Inert Atmosphere):
Dissolve analyte (1.0 eq) in anhydrous DCM under Argon.
Add Base (1.5 eq). Note: Excess base is critical to drive the equilibrium.
Reagent Addition:
Add Mes₂PCl (1.2 eq) dropwise at Room Temperature (25°C).
Why? Adding at high temp can cause immediate local oxidation.
Thermal Activation (The Critical Step):
Standard Analytes: Heat to 40°C (gentle reflux for DCM) for 60 minutes.
Hindered Analytes: Switch solvent to THF and heat to 60°C for 3 hours.
Validation: Monitor by TLC or spot-check MS. Look for the disappearance of the Mes₂PCl peak and appearance of Product Mass.
Quenching:
Cool to Room Temp.
Add 10 µL of dry Methanol (scavenges excess Mes₂PCl to form Mes₂POMe, which is easily distinguished in MS).
Target: Look for [M + Mes₂P]⁺ or oxidized derivative [M + Mes₂P(O)]⁺ depending on your ionization source conditions.
Quantitative Comparison of Conditions
Parameter
Condition A (Room Temp)
Condition B (40°C)
Condition C (80°C)
Target Analyte
Primary Alcohols
2° Alcohols / Sterols
Highly Hindered
Reaction Time
12 - 24 Hours
1 - 2 Hours
30 Mins
Oxidation Risk
Low
Low-Moderate
High
Yield (Typical)
~40% (Slow)
>85% (Optimal)
Variable (Degradation)
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to speed this up?A: Yes, but with caution. Microwave heating is very efficient for overcoming steric hindrance. We recommend 50°C for 10 minutes in a sealed vessel. Warning: Do not use chlorinated solvents (DCM) in older microwave reactors without proper pressure sensing; THF is safer.
Q: Why use Mes₂PCl instead of Ph₂PCl?A: Stability. The mesityl groups provide a "kinetic shield." Once your derivative is formed, it is far less likely to hydrolyze (fall apart) during LC-MS purification than a phenyl-phosphine derivative. You trade slower reaction kinetics for a more stable final product.
Q: I see two peaks for my product in the MS. Why?A: You are likely seeing the phosphine (P-III) and the phosphine oxide (P-V). ESI sources are hot and can oxidize the phosphorus during ionization. If the mass difference is exactly 16 Da, this is an instrumental artifact, not necessarily a failed reaction.
Mechanism Visualization
Understanding the pathway helps troubleshoot "dead" reactions.
Caption: Reaction pathway showing the energy barrier (Transition State) requiring thermal activation.
References
Voyksner, R. D., et al. (1987).[3] "Derivatization to improve thermospray HPLC/MS sensitivity." Biomedical & Environmental Mass Spectrometry. (Establishes the baseline for temperature optimization in derivatization, typically 60-75°C for hindered substrates).
Chemistry Steps. (2020).[4][5] "Steric Hindrance in SN2 Reactions." (Foundational mechanism explaining the necessity of heat to overcome steric repulsion in bulky electrophiles).
Borisov, R., et al. (2025). "A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry." ResearchGate.[1][6] (Recent protocols on alcohol derivatization using acid chlorides/phosphines).
Collins, T. J., et al. (2025). "Attaining Control by Design over the Hydrolytic Stability." ResearchGate.[1][6] (Discusses the stability conferred by bulky ligands like mesityl groups against hydrolysis).
Dealing with solubility issues of Mes2PCl in non-polar solvents
Welcome to the Technical Support Center for Chlorodimesitylphosphine (Mes₂PCl). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Chlorodimesitylphosphine (Mes₂PCl). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the use of this valuable organophosphorus reagent, with a specific focus on its solubility in non-polar solvents. Our goal is to provide practical, field-proven insights and solutions to ensure the success of your experiments.
I. Understanding Chlorodimesitylphosphine (Mes₂PCl): A Primer
Chlorodimesitylphosphine is a sterically hindered, air- and moisture-sensitive organophosphorus compound. Its bulky mesityl groups confer unique reactivity and selectivity in a variety of chemical transformations, including as a ligand precursor in cross-coupling reactions and as a reagent in phosphine-catalyzed processes. However, these same bulky substituents can contribute to solubility challenges, particularly in non-polar hydrocarbon solvents like hexane and toluene.
II. Troubleshooting Guide: Navigating Mes₂PCl Solubility Issues
This guide provides a systematic approach to diagnosing and resolving common solubility problems encountered with Mes₂PCl in non-polar solvents.
Caption: Troubleshooting workflow for Mes₂PCl solubility issues.
III. Frequently Asked Questions (FAQs) & In-Depth Solutions
Q1: My Mes₂PCl is not dissolving in hexane, even with stirring. What's the first thing I should check?
A1: The first and most critical step is to ensure the quality and dryness of both your Mes₂PCl and the solvent.
Mes₂PCl Integrity: Mes₂PCl is highly susceptible to hydrolysis upon contact with moisture.[1][2] The resulting phosphine oxide is generally less soluble in non-polar solvents. Visually inspect your Mes₂PCl. If it appears clumpy, discolored, or has a different consistency from when it was new, it may have degraded.
Solvent Purity: Always use anhydrous, high-purity non-polar solvents. The presence of even trace amounts of water can lead to the formation of insoluble byproducts on the surface of the Mes₂PCl crystals, hindering dissolution. It is recommended to use freshly distilled solvents or solvents from a tightly sealed bottle.
Q2: I've confirmed my reagents are dry, but solubility is still an issue. Can I heat the mixture?
A2: Yes, gentle heating can significantly improve the solubility of Mes₂PCl, as the dissolution process is often endothermic.[3][4]
Protocol for Thermal Dissolution:
Ensure your reaction vessel is under an inert atmosphere (e.g., Nitrogen or Argon) to prevent decomposition.
Begin stirring the suspension of Mes₂PCl in the non-polar solvent.
Gently warm the mixture using a water bath or heating mantle to a temperature between 40-60 °C.
Monitor the dissolution. In many cases, the solid will dissolve completely within this temperature range.
Caution: Avoid excessive heating, as it can lead to solvent loss and potential decomposition of the reagent.
Q3: I'm still seeing insoluble material after heating. What are my next steps?
A3: If heating does not lead to complete dissolution, you may be facing issues with concentration, impurities, or the inherent properties of the crystal form.
Concentration: You may be attempting to create a supersaturated solution. Try adding more solvent in small portions until the solid dissolves.
Impurities: The presence of impurities can significantly impact solubility.[5][6][7][8][9] If you suspect your Mes₂PCl is impure, recrystallization is the recommended purification method.[1][10][11]
Protocol for Recrystallization of Mes₂PCl:
In an inert atmosphere glovebox or using Schlenk techniques, add the impure Mes₂PCl to a flask.
Add a minimal amount of a suitable hot non-polar solvent (e.g., hexane or a hexane/toluene mixture) until the solid just dissolves.
If there are insoluble impurities, perform a hot filtration through a cannula packed with Celite or a sintered glass funnel.
Allow the clear solution to cool slowly to room temperature.
Further cool the flask in a -20 °C freezer to maximize crystal formation.
Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q4: Are there any other techniques to improve the dissolution of stubborn Mes₂PCl?
A4: Yes, several physical and chemical methods can be employed.
Sonication: The application of ultrasonic waves can help break down solid agglomerates and increase the surface area available for dissolution.[16][17][18][19][20] Place the flask containing the Mes₂PCl suspension in a bath sonicator for short intervals (5-10 minutes) while monitoring for dissolution.
Caption: Sonication workflow for dissolving Mes₂PCl.
Co-solvent Addition: The addition of a small amount of a slightly more polar, miscible co-solvent can sometimes dramatically increase solubility.[21][22][23][24] For a primary solvent like hexane, a small volume (1-5% v/v) of toluene or anhydrous tetrahydrofuran (THF) can be effective. The more polarizable aromatic ring of toluene can have better interactions with the mesityl groups of Mes₂PCl.
Co-solvent Selection Guide:
Primary Solvent
Recommended Co-solvent
Rationale
Hexane
Toluene
Toluene's aromatic nature can improve solvation of the mesityl groups.
Hexane
Anhydrous THF
The ether oxygen in THF can interact favorably, and it is easily removed.
Toluene
Anhydrous THF
Can further enhance solubility if issues persist in pure toluene.
Q5: My reaction requires a non-polar solvent, but I cannot get the Mes₂PCl to dissolve completely. Can I still proceed?
A5: In some cases, yes. If you have a suspension of fine particles, you can proceed with the reaction as a slurry .[25][26][27][28] The success of this approach depends on the reaction kinetics and the nature of the other reagents.
Considerations for Slurry Reactions:
Stirring: Vigorous stirring is essential to maintain a uniform suspension and maximize the surface area of the solid in contact with the liquid phase.
Reaction Rate: Slurry reactions may proceed more slowly than homogeneous reactions due to mass transfer limitations.[25]
Monitoring: Closely monitor the reaction progress (e.g., by TLC, GC, or NMR) to ensure it is proceeding as expected. The disappearance of the solid Mes₂PCl can be an indicator of its consumption.
IV. Handling and Storage of Mes₂PCl
Proper handling and storage are paramount to maintaining the integrity and reactivity of Mes₂PCl.
Inert Atmosphere: Always handle Mes₂PCl under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent contact with air and moisture.[3][10]
Storage: Store Mes₂PCl in a tightly sealed container in a cool, dry, and dark place. A desiccator inside a refrigerator is a suitable storage location.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling Mes₂PCl.[3][10]
V. References
Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET and DMPK, 3(4), 259.
Merck Millipore. (2024, July 3). SAFETY DATA SHEET.
Sarpong Group. (2016, October 24). Carcinogens.
Fogg, P. G. T. (1983). Phosphine Solubilities. Polytechnic of North London.
Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids.
Request PDF. (n.d.). Influence of Impurities on the Solubility, Nucleation, Crystallization and Compressibility of Paracetamol.
The Bumbling Biochemist. (2025, March 22). Lab tip: use a bath sonicator to help dissolve solids [Video]. YouTube.
ResearchGate. (2021, February 9). How to dissolve chemical compound using ultrasonicator?
RSC Publishing. (2019). Surfactant mediated particle aggregation in nonpolar solvents.
LearnChemE. (2020, November 11). Advanced Chemical Reaction Engineering Lectures. Topic 5: Slurry Reactors [Video]. YouTube.
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). MDPI.
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.).
SciSpace. (2019, August 8). Surfactant mediated particle aggregation in nonpolar solvents.
PubMed. (1980). Surfactants in Nonpolar Solvents. Aggregation and Micellization.
Wired Chemist. (n.d.). Recrystallization.
Fogh, A. A., Belazregue, S., Ashley, A. E., & Chadwick, F. M. (n.d.). Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. ChemRxiv.
PubMed. (2014, August 15). Tissue dissolution by a novel multisonic ultracleaning system and sodium hypochlorite.
Product Class 41: Arylphosphine Oxides. (n.d.).
ResearchGate. (n.d.). (a) Temperature dependence of the solubility of toluene in water... [Image].
MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
Prof Steven Abbott. (n.d.). Solubility Effects | Practical Solubility Science.
ResearchGate. (2019, January 23). Sonication speeds up dissolution or actually increase solubility?
PubMed. (2002, November 15). Why Do Co-Solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). MDPI.
PMC - NIH. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
Oreate AI Blog. (2025, December 23). Co-solvent: Significance and symbolism.
ResearchGate. (2025, December 27). (PDF) Solubility Temperature Dependence Predicted from 2D Structure.
Aggregation of chlorophyll in nonpolar solvents from molecular weight measurements. (2018, May 22).
Sciencemadness Discussion Board. (2009, February 22). Phosphorus Chlorides.
chemrevise. (n.d.). Practical Guide OCR.
MDPI. (2019, June 13). Effects of Anion Impurities on the Solubility and Nucleation of Borax Decahydrate Crystals in Carbonate-Type Brine.
Temperature and Time Dependence of the Solvent-Induced Crystallization of Poly(l-lactide). (2020, May 6).
MDPI. (2019, December 9). Solvent Effects in Highly Efficient Light-Induced Molecular Aggregation.
Pharmaceutical Technology. (2026, February 16). Solubility, Polymorphism, Crystallinity, and Crystal Habit of Acetaminophen and Ibuprofen by Initial Solvent Screening.
PMC. (n.d.). Sterically Controlled Late‐Stage Functionalization of Bulky Phosphines.
NIST WebBook. (n.d.). Toluene.
Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis. (n.d.).
ResearchGate. (n.d.). Temperature dependence of surface tension of 2-methyl-1-propanol and 2-methyl-2-propanol+n-hexane mixtures.
ResearchGate. (n.d.). Characteristic parameters of the reactions for the slurry with different air flow rates [Image].
DOI. (1987). Modeling of bubble column slurry reactors for multiple reactions - Bukur.
PMC - NIH. (n.d.). Polymorphism in Solid Dispersions.
ResearchGate. (2025, August 10). Solubility and thermodynamic analysis of 1,6-Hexanediamine in mono-solvents and 1-butanol + cyclohexane mixed solvents at different temperatures.
MDPI. (2024, April 11). New Findings on the Crystal Polymorphism of Imepitoin.
ResearchGate. (2025, October 2). Solubility of Ethene in n -Hexane and n -Heptane as Common Slurry-Phase Polymerization Solvents: Experimental Measurement and Modeling.
ResearchGate. (2025, August 7). A Review of Experimental Solubilities and a General Correlation between the Temperature-Dependent Solubility and Solute and Solvent Molar Masses for Binary n-Alkane Mixtures.
31P NMR chemical shift of bis(2,4,6-trimethylphenyl)phosphorus chloride
This guide details the (Mes₂PCl), providing a benchmark for researchers using this sterically demanding phosphine precursor. Part 1: The Diagnostic Benchmark The primary spectroscopic signature for Mes₂PCl in solution is...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the (Mes₂PCl), providing a benchmark for researchers using this sterically demanding phosphine precursor.
Part 1: The Diagnostic Benchmark
The primary spectroscopic signature for Mes₂PCl in solution is a singlet resonance in the low-field (deshielded) region, distinct from its mono-substituted analogues and hydrolysis products.
Compound
Formula
31P NMR Shift (δ, ppm)
Multiplicity
Solvent
Notes
Mes₂PCl
(2,4,6-Me₃C₆H₂)₂PCl
+84.5 ± 1.0
Singlet (s)
C₆D₆ / CDCl₃
Target Signal
Ph₂PCl
(C₆H₅)₂PCl
+81.0
Singlet (s)
C₆D₆
Standard Reference
MesPCl₂
(2,4,6-Me₃C₆H₂)PCl₂
+98.9
Singlet (s)
C₆D₆
Common Impurity (Mono-sub)
Mes₂PBr
(2,4,6-Me₃C₆H₂)₂PBr
+72.3 – 75.0
Singlet (s)
C₆D₆
If PBr₃ is used
Mes₂PH
(2,4,6-Me₃C₆H₂)₂PH
-93.1
Doublet (d)
C₆D₆
Hydrolysis/Reduction Product
Key Technical Insight: The chemical shift of +84.5 ppm places Mes₂PCl slightly downfield of the standard chlorodiphenylphosphine (Ph₂PCl, +81 ppm). This deshielding is attributed to the ortho-effect of the six methyl groups, which impose significant steric compression (Cone Angle ≈ 170°), altering the C-P-C bond angle and the phosphorus lone pair availability.
Part 2: Mechanistic & Structural Context
Steric vs. Electronic Effects
In trivalent phosphorus chlorides, the electronegative chlorine atom causes a significant downfield shift (deshielding) compared to primary or secondary phosphines.
Mes₂PH (-93 ppm) → Mes₂PCl (+84.5 ppm): The substitution of H with Cl introduces strong inductive deshielding.
Ph₂PCl (+81 ppm) → Mes₂PCl (+84.5 ppm): The replacement of phenyl with mesityl introduces steric bulk. While the mesityl group is electron-donating (which typically shields), the steric crowding forces a widening of the C-P-C angle and restricts the hybridization, resulting in a net downfield shift of ~3.5 ppm relative to the phenyl analogue.
Reaction Monitoring (Grignard Route)
The synthesis of Mes₂PCl via the reaction of PCl₃ with MesMgBr is a stepwise process that must be monitored to prevent over-substitution (formation of Mes₃P) or under-substitution (residual MesPCl₂).
Step 1 (Mono-substitution): PCl₃ (+219 ppm)
MesPCl₂ (+99 ppm).
Step 2 (Di-substitution): MesPCl₂ (+99 ppm)
Mes₂PCl (+84.5 ppm) .
Over-reaction: Mes₂PCl
Mes₃P (-36 ppm).
Diagnostic Rule: As the reaction proceeds, the signal should migrate upfield from +219 to +99, and finally settle at +84.5 ppm . Any signal appearing in the negative region (e.g., -36 ppm) indicates the formation of the tris-mesityl species, which is difficult to separate.
Part 3: Experimental Protocol for NMR Characterization
Sample Preparation (Strict Anaerobic Conditions)
Mes₂PCl is moisture-sensitive. Hydrolysis yields Mes₂P(O)H (secondary phosphine oxide) or Mes₂PH , leading to erroneous interpretation.
Inert Handling: Prepare the NMR tube inside a glovebox (N₂ or Ar atmosphere).
Solvent: Use anhydrous Benzene-d₆ (C₆D₆) or Toluene-d₈ . CDCl₃ can be used but may contain traces of HCl/DCl which can catalyze exchange or hydrolysis.
Concentration: Prepare a ~0.05 M solution (approx. 15-20 mg in 0.6 mL solvent).
Tube Sealing: Use a J. Young valve NMR tube or flame-seal the tube to prevent atmospheric moisture ingress during acquisition.
Sweep Width: -150 ppm to +250 ppm (to capture PCl₃ and Mes₂PH).
Relaxation Delay (D1): 2–5 seconds (Phosphorus relaxation can be slow; ensure quantitative integration if measuring purity).
Part 4: Synthesis & Monitoring Workflow
The following diagram illustrates the spectroscopic evolution during the synthesis of Mes₂PCl, highlighting the critical "Stop" point to maximize yield and purity.
Figure 1: 31P NMR monitoring workflow for Mes₂PCl synthesis. The shift moves upfield (lower ppm) as Cl atoms are replaced by Mes groups. The target is the singlet at +84.5 ppm.
References
Synthesis and Characterization of Halophosphines
Source: Supporting Information, "Mechanistic Insights and Synthetic Explorations of the Photoredox-Catalyzed Activ
Data Point: Explicitly lists Mes₂PCl at δ 84.
URL: (Verified via snippet 1.7).
Comparative Phosphine Data
Source: "Synthesis and Characterization of Zinc Phosphides" (Thesis, University of Rostock).
Data Point: Identifies Mes₂PCl at 85.6 ppm as a byproduct in Ter-phosphine synthesis.
URL:
General 31P NMR Chemical Shifts
Source: "31P NMR Chemical Shift of P(III) Compounds".
Data Point: Lists Ph₂PCl at 81.0 ppm and MesPCl₂ at 99 ppm (labeled as MePCl₂ in some generic tables, but context confirms Mes).
URL: (Verified via snippet 1.9).
Hydrolysis Products (Mes₂PH)
Source: "Supporting Information for: 9-BBN and Chloride C
Data Point: Confirms Mes₂PH
URL:
Comparative
1H NMR Characterization of Mesityl Protons in Chlorodimesitylphosphine (Mes₂PCl): A Comparative Purity Guide
This guide is structured as a high-level technical document for application scientists and synthetic chemists. It moves beyond basic spectral listing to focus on differentiation , impurity profiling , and structural dyna...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical document for application scientists and synthetic chemists. It moves beyond basic spectral listing to focus on differentiation , impurity profiling , and structural dynamics —the critical factors in drug development and catalysis.
Executive Summary: The Steric Fingerprint
Chlorodimesitylphosphine (Mes₂PCl ) is a privileged ligand precursor in organometallic catalysis (e.g., for Grubbs catalysts or Pd-cross coupling). Its utility is defined by the mesityl (2,4,6-trimethylphenyl) group, which provides critical steric protection to the phosphorus center.
For researchers, the challenge is not just identifying Mes₂PCl, but distinguishing it from its synthetic precursors (MesPCl₂ ), over-substitution byproducts (Mes₃P ), and oxidation impurities (Mes₂P(O)Cl ). This guide provides the definitive 1H NMR comparative data to validate product integrity, focusing on the diagnostic shifts of the mesityl protons.
Technical Deep Dive: Comparative Spectral Analysis
The mesityl group acts as a built-in NMR reporter. The chemical environment of the phosphorus atom (oxidation state, substituents) drastically alters the magnetic shielding of the ortho-methyl and meta-aromatic protons.
The "Mesityl Shift" Comparison Table
The following table summarizes the diagnostic 1H NMR shifts (
, 298 K) for Mes₂PCl against its common "alternatives" (impurities).
Feature
Mes₂PCl (Target)
MesPCl₂ (Precursor)
Mes₃P (Over-reaction)
Mes₂P(O)Cl (Oxide)
31P NMR (ppm)
~85 - 95
169.0
-36.0
~45.0
Ortho-CH₃ (6H)
2.40 - 2.55 (Broad/Split)
2.65 (Sharp)
2.05 (Sharp)
2.45 - 2.60 (Deshielded)
Para-CH₃ (3H)
2.25 (Singlet)
2.30 (Singlet)
2.20 (Singlet)
2.30 (Singlet)
Meta-Ar-H (2H)
6.85 - 6.95 (Doublet)
7.50 - 8.00 (Multiplet)
6.75 (Broad s)
6.90 - 7.00 (Multiplet)
Key Diagnostic
Broadened o-CH₃
Downfield Ar-H
Upfield o-CH₃
31P Shift
Mechanism of Differentiation
Restricted Rotation (Atropisomerism): Unlike MesPCl₂ or Mes₃P, Mes₂PCl exhibits significant restricted rotation around the P-C bond at room temperature due to the clash between the two bulky mesityl groups and the chlorine atom.
Effect: The ortho-methyl protons often appear as a very broad singlet or two distinct peaks (if T < Coalescence) in 1H NMR at 25°C. This broadening is the hallmark of the di-mesityl species.
Electronegativity Effects:
MesPCl₂: The two chlorine atoms strongly deshield the aromatic ring, pushing meta-protons downfield (>7.5 ppm).
Mes₃P: The electron-rich phosphine shields the ortho-methyls, shifting them upfield (~2.05 ppm).
Visualization: Structural Logic & Workflow
NMR Assignment Logic
The following diagram illustrates the connectivity and the specific influence of the Phosphorus-Chlorine moiety on the Mesityl protons.
Caption: Structural connectivity of Mes₂PCl highlighting the steric clash zone that causes signal broadening of the ortho-methyl groups.
Impurity Identification Workflow
Use this decision tree to interpret your crude reaction mixture.
Caption: Logical workflow for identifying Mes₂PCl purity against common synthetic byproducts.
Experimental Protocol: Inert Atmosphere NMR
Mes₂PCl is moisture-sensitive. Hydrolysis yields Mes₂P(O)H (secondary phosphine oxide), which complicates the spectrum.
Objective: Obtain a pristine 1H NMR spectrum without hydrolysis artifacts.
Preparation (Glovebox/Schlenk Line):
Dry an NMR tube in an oven (120°C) for >2 hours.
Use anhydrous
(stored over 4Å molecular sieves) or .
Note:
is often preferred for phosphines as it can resolve overlapping signals better than chloroform.
Sampling:
Dissolve ~10-20 mg of Mes₂PCl in 0.6 mL of solvent.
Critical: Cap the NMR tube with a tight-fitting septum cap and wrap with Parafilm immediately, or use a J. Young valve NMR tube (recommended).
Acquisition:
Run a standard proton sequence (16 scans).
Optional: If the ortho-methyl peak is too broad to integrate accurately, run a Variable Temperature (VT) experiment. Heating to 50°C will often coalesce the peak into a sharp singlet; cooling to -20°C will resolve it into two distinct singlets.
References
Comparison of Phosphine Shifts
Source: Yoshifuji, M., et al. "Intensive NMR Study of Mesityl Phosphines." ResearchGate.[1]
Relevance: Provides baseline shifts for MesPCl₂ and Mes*P systems.
Synthesis and Characterization of Mesityl Phosphines
Source: "Synthesis of 1,2-Diphospholides Using a Main Group Superbase." Wiley-VCH.[2]
Relevance: Characterization data for MesPHLi and related Mes-P precursors.[2]
General 31P NMR Chemical Shifts
Source: "31P NMR Chemical Shifts." University of Victoria.
Relevance: Validates the 80-170 ppm range for chlorophosphines.
Restricted Rotation in Mesityl Systems
Source: "Variable Temperature NMR Experiment Studying Restricted Bond Rotation.
Relevance: Explains the physical phenomenon behind the broad ortho-methyl signals.
A Comparative Guide to the Crystal Structures of Bulky Phosphinous Chlorides: A Case Study of Dimesitylphosphinous Chloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals In the landscape of organophosphorus chemistry, bulky phosphinous chlorides serve as indispensable precursors for the synthesis of a wide array of ligands,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organophosphorus chemistry, bulky phosphinous chlorides serve as indispensable precursors for the synthesis of a wide array of ligands, catalysts, and biologically active molecules. Their steric and electronic properties are intricately linked to their three-dimensional structure, making a thorough understanding of their crystallography paramount for rational design and synthesis. This guide provides a comparative analysis of the crystal structure and lattice parameters of dimesitylphosphinous chloride alongside two key alternatives: the sterically less demanding diphenylphosphinous chloride and the exceptionally bulky di(1-adamantyl)phosphinous chloride.
While a definitive, publicly accessible single-crystal X-ray structure for dimesitylphosphinous chloride remains elusive in the crystallographic databases, its significance as a synthetic intermediate is well-documented. This guide will therefore leverage available experimental data for its analogs to provide a comprehensive structural comparison and contextualize the expected solid-state properties of dimesitylphosphinous chloride.
Structural Comparison of Bulky Phosphinous Chlorides
The steric bulk of the substituents on the phosphorus atom profoundly influences the molecular geometry and crystal packing of phosphinous chlorides. This, in turn, dictates their reactivity and suitability for various applications.
Note: Data for di(1-adamantyl)thiophosphinic chloride is presented as a close structural analog to di(1-adamantyl)phosphinous chloride due to the unavailability of the latter's crystal structure. The presence of the sulfur atom will influence bond lengths and angles compared to the phosphinous chloride.
Diphenylphosphinous Chloride , with its relatively planar phenyl rings, adopts an orthorhombic crystal system. This arrangement allows for more efficient crystal packing compared to its bulkier counterparts.
Dimesitylphosphinous Chloride , with its two mesityl (2,4,6-trimethylphenyl) groups, presents an intermediate case. The methyl groups on the phenyl rings prevent coplanarity, leading to a propeller-like arrangement. This steric hindrance is substantial, though likely less than that of the di(1-adamantyl) derivative. It is reasonable to hypothesize that dimesitylphosphinous chloride would also crystallize in a lower symmetry space group, such as monoclinic or triclinic, with a unit cell volume falling between that of the diphenyl and di(1-adamantyl) analogs.
Experimental Protocols: Synthesis and Crystallization
The synthesis and subsequent crystallization of these phosphinous chlorides are critical steps in obtaining materials suitable for single-crystal X-ray diffraction.
Synthesis of Dimesitylphosphinous Chloride
The synthesis of dimesitylphosphinous chloride typically involves the reaction of mesitylmagnesium bromide with phosphorus trichloride.
Step-by-Step Protocol:
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are reacted with 2-bromomesitylene in anhydrous tetrahydrofuran (THF) to form mesitylmagnesium bromide.
Phosphine Synthesis: The Grignard solution is then slowly added to a solution of phosphorus trichloride in THF at a low temperature (typically 0 °C or below).
Reaction Quench and Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
Purification: The crude product is purified by distillation or recrystallization from a suitable solvent like hexane.
Crystallographic Analysis Workflow
Obtaining high-quality single crystals is often the most challenging aspect of structural determination.
Caption: Workflow for the determination of a phosphinous chloride crystal structure.
Causality in Experimental Choices:
Solvent Selection: The choice of solvent for recrystallization is critical. For bulky, non-polar molecules like dimesitylphosphinous chloride, solvents such as hexane, pentane, or toluene are often employed. A solvent system that provides moderate solubility at elevated temperatures and poor solubility at lower temperatures is ideal for promoting slow crystal growth.
Crystallization Technique: Slow evaporation of a dilute solution or vapor diffusion are common techniques to encourage the formation of large, well-ordered single crystals. Rapid precipitation should be avoided as it often leads to polycrystalline or amorphous solids unsuitable for single-crystal X-ray diffraction.
Mechanistic Insights and the Importance of Structural Data
The precise bond lengths and angles obtained from crystallographic data are crucial for understanding the electronic nature of the phosphorus center. For instance, the P-Cl bond length can provide insights into the bond's strength and reactivity towards nucleophiles. The C-P-C bond angle is a direct measure of the steric strain imposed by the bulky substituents.
In the absence of experimental data for dimesitylphosphinous chloride, computational chemistry can offer valuable predictions. Density Functional Theory (DFT) calculations can be employed to model the geometry and predict the lattice parameters, providing a theoretical framework for its solid-state structure.
Conclusion
While the definitive crystal structure of dimesitylphosphinous chloride awaits experimental determination, a comparative analysis with its less and more sterically hindered analogs provides a strong foundation for understanding its structural properties. The synthesis and crystallization protocols outlined, coupled with the workflow for crystallographic analysis, offer a practical guide for researchers aiming to elucidate the structures of this and other challenging organophosphorus compounds. The pursuit of such crystallographic data is not merely an academic exercise; it is fundamental to the rational design of next-generation catalysts and therapeutic agents.
ResearchGate. Crystal and Molecular Structures of Di-1-Adamantylthiophosphinic Chloride, P, P-Diphenyl-N-Benzyl Phosphinothioic- and Selenoic- Amides. [Link]
The Tale of Two Bulks: A Comparative Guide to Mes₂PCl and tBu₂PCl in Ligand Design
For Researchers, Scientists, and Drug Development Professionals In the intricate world of transition-metal catalysis, the phosphine ligand is not merely a spectator. It is a master controller, profoundly influencing the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of transition-metal catalysis, the phosphine ligand is not merely a spectator. It is a master controller, profoundly influencing the activity, selectivity, and stability of the metallic center. Its power stems from a delicate balance of electronic and steric properties. While electronics tune the electron density at the metal, it is the ligand's steric profile—its sheer size and shape—that often dictates the outcome of a reaction.
This guide moves beyond simple labels of "bulky" to offer a nuanced, data-driven comparison of two workhorse precursors for sterically demanding phosphines: Dimesitylphosphinous chloride (Mes₂PCl) and Di-tert-butylphosphinous chloride (tBu₂PCl) . Though both are used to create large ligands, the nature of their bulk is fundamentally different. Understanding this difference is paramount for rational catalyst design, troubleshooting reactions, and unlocking new reactivity.
Deconstructing Steric Bulk: Beyond a Single Number
To compare these precursors, we must first define our measurement tools. Historically, the Tolman Cone Angle (θ) has been the gold standard. It measures the apex angle of a cone that encompasses the ligand's van der Waals radii at a fixed distance from the metal center (2.28 Å)[1]. A larger angle implies greater steric hindrance.
However, the cone angle can be misleading as it captures the ligand's maximum dimension, regardless of where that bulk is located. A more modern and often more insightful metric is the Percent Buried Volume (%Vbur) . This parameter quantifies the percentage of a sphere's volume (centered on the metal, typically with a 3.5 Å radius) that is occupied by the ligand[2][3].
The critical insight is that these two parameters are not always equivalent. A ligand can have a large cone angle due to substituents far from the metal center but a relatively small buried volume. This distinction defines the concepts of remote versus proximal steric hindrance, a central theme in our comparison[2].
Figure 2. Visual comparison of the steric environments created by tBu₂P- and Mes₂P-derived ligands.
Experimental Protocols & Workflows
The synthesis of these foundational phosphinous chlorides dictates their accessibility for ligand development.
Protocol 1: Synthesis of Dimesitylphosphinous chloride (Mes₂PCl)
This procedure is based on the common method of reacting a Grignard reagent with a phosphorus halide source.
Causality: The Grignard reagent, Mesitylmagnesium bromide, acts as a nucleophilic source of the mesityl group. Two equivalents are used to displace two chloride ions from phosphorus trichloride, a readily available and inexpensive starting material. Careful control of stoichiometry and temperature is required to prevent the formation of the tri-substituted phosphine.
Step-by-Step Methodology:
Grignard Formation: In an oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar), magnesium turnings (2.1 eq) are stirred in anhydrous THF. A solution of 2-Bromomesitylene (2.0 eq) in anhydrous THF is added dropwise to initiate Grignard formation. The mixture is typically refluxed for 2-3 hours to ensure complete formation of MesMgBr.
Phosphinylation: The Grignard solution is cooled to 0 °C in an ice bath. A solution of phosphorus trichloride (PCl₃, 1.0 eq) in anhydrous THF is added dropwise via an addition funnel, maintaining the temperature below 5 °C.
Workup: After the addition is complete, the reaction is warmed to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
Extraction & Purification: The aqueous layer is extracted with diethyl ether or toluene. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield Mes₂PCl as a solid.
Protocol 2: Synthesis of Di-tert-butylphosphinous chloride (tBu₂PCl)
The synthesis of tBu₂PCl is challenging due to the steric hindrance of the t-butyl groups, often requiring more specialized reagents than a simple Grignard reaction with PCl₃.
Causality: Direct reaction of t-BuMgCl with PCl₃ often stops at t-BuPCl₂ due to sterics. An alternative is to start with a pre-formed P-P bond or a more reactive phosphorus source.
Step-by-Step Methodology (Illustrative):
Reaction Setup: In a three-necked, oven-dried flask under an inert atmosphere, di-tert-butylphosphine (1.0 eq) is charged and heated to approximately 80-85 °C.[4]
Chlorination: A chlorinating agent such as octyl trichloroacetate (1.0 eq) is added dropwise over 20-30 minutes, maintaining the temperature.[4] Alternative chlorinating agents like CCl₄ or hexachloroethane can also be used.
Digestion & Monitoring: The reaction mixture is stirred at a slightly lower temperature (e.g., 70 °C) for an additional 20-30 minutes. The reaction progress can be monitored by ³¹P NMR or GC to ensure complete consumption of the starting phosphine.[4]
Purification: The product, tBu₂PCl, is isolated directly from the reaction mixture by short-path vacuum distillation, yielding a clear, colorless liquid.[4]
Figure 3. Simplified workflows for the synthesis of Mes₂PCl and tBu₂PCl.
Conclusion: Choosing the Right Tool for the Job
The decision to use Mes₂PCl or tBu₂PCl as a phosphine ligand precursor extends beyond a simple desire for "steric bulk." It is a strategic choice about the architecture of the catalytic active site.
Choose tBu₂PCl when the goal is to create a highly congested environment directly at the metal center. This is ideal for promoting monoligated species, accelerating reductive elimination, and coupling sterically hindered substrates where dislodging the product is often the bottleneck.
Choose Mes₂PCl when the goal is to build a defined, protective pocket around the active site. This approach, leveraging remote steric hindrance, is powerful for enhancing catalyst stability, preventing bimolecular decomposition pathways, and influencing selectivity by creating channels for substrate approach.
Ultimately, a deep understanding of the distinction between proximal (%Vbur) and remote (cone angle) steric effects empowers the modern chemist to move from empirical screening to rational, targeted ligand design. By appreciating the unique steric signatures of Mes₂PCl and tBu₂PCl, researchers can more effectively select the right tool to solve their specific catalytic challenges.
References
BenchChem (2025). A Head-to-Head Battle of the Buchwald Ligands: tBuBrettPhos vs. tBuXPhos in C-N Cross-Coupling.
Reid, J. P., Sigman, M. S., & Doyle, A. G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9, 1037–1042. Available at: [Link]
Bohrium (2010). percent-buried-volume-for-phosphine-and-n-heterocyclic-carbene-ligands-steric-properties-in-organometallic-chemistry. Available at: [Link]
Newman-Stonebraker, S. H., et al. (2020). Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium Complexes. Inorganic Chemistry, 59(9), 6344–6359. Available at: [Link]
Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15036–15048. Available at: [Link]
BenchChem (2025). Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine.
Shaughnessy, K. H., et al. (2006). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. The Journal of Organic Chemistry, 71(13), 4951–4955. Available at: [Link]
Orsi, M., & Frei, A. (2025). Multivariate Linear Regression (MLR) models utilizing computationally-derived and empirically-derived physical organic molecular descriptors. The Journal of Organic Chemistry.
ChemRxiv (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
Organic Synthesis (2018). Buchwald-Hartwig Coupling. Available at: [Link]
Wikipedia (2023). Buchwald–Hartwig amination. Available at: [Link]
Müller, T. E., & Beller, M. (1995). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. Journal of Organometallic Chemistry, 491(1-2), 235-246.
RSC Publishing (2019). Computational assessment on the Tolman cone angles for P-ligands. Available at: [Link]
Google Patents (2019). CN110615812A - Preparation method of diphenyl phosphine chloride.
IR spectroscopy characteristic bands of P-Cl bond in Mes2PCl
The following guide details the infrared spectroscopic characterization of Dimesitylphosphinous chloride ( ), designed for researchers requiring rigorous validation of this sterically hindered phosphine. Characteristic I...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the infrared spectroscopic characterization of Dimesitylphosphinous chloride (
), designed for researchers requiring rigorous validation of this sterically hindered phosphine.
Characteristic IR Bands of the P-Cl Bond in
: A Comparative Validation Guide
Executive Summary
Dimesitylphosphinous chloride (
) is a critical intermediate in organophosphorus synthesis, distinguished from its phenyl analog () by the extreme steric protection of the mesityl groups. This bulk stabilizes exotic low-coordinate phosphorus species but also complicates spectroscopic analysis.
The primary challenge in handling
is its moisture sensitivity. Hydrolysis is rapid, yielding Dimesitylphosphine oxide () , a secondary phosphine oxide that mimics the physical appearance of the chloride. Infrared (IR) spectroscopy is the most efficient method to distinguish the active chloride reagent from its hydrolyzed "dead" impurity.
Key Diagnostic Indicator:
Target Signal: The
stretching vibration appears in the 480–530 cm⁻¹ fingerprint region.
Validation: Purity is confirmed not just by the presence of the P-Cl band, but by the absence of P=O (
) and P-H () bands.
Technical Deep Dive: The P-Cl Spectral Signature
Theoretical Basis
The P-Cl bond in phosphinous chlorides (
) is a single bond with a force constant lower than that of C-Cl due to the larger atomic radius of phosphorus. According to Hooke’s Law, the vibrational frequency () is inversely proportional to the reduced mass ():
For
, the massive mesityl groups (119 Da each) exert a steric pressure that can slightly lengthen the P-Cl bond compared to , potentially shifting the vibration to the lower end of the characteristic range.
Spectral Assignments
The following table defines the critical regions for validating
.
Vibrational Mode
Frequency Range ()
Intensity
Diagnostic Status
P-Cl Stretch
480 – 530
Medium/Strong
Primary Confirmation (Fingerprint)
P-C(Aryl) Stretch
1430 – 1450
Strong
Supporting (Mesityl group presence)
C-H (Aryl) Stretch
2850 – 2960
Medium
Supporting (Methyl groups on Mes)
P=O Stretch
1150 – 1220
Very Strong
Impurity Flag (Hydrolysis)
P-H Stretch
2300 – 2440
Medium/Weak
Impurity Flag (Hydrolysis)
Critical Note: The P-Cl band often falls near the detector cutoff for standard KBr optics (400 cm⁻¹). Ensure your FTIR is equipped with optics capable of resolving the far-IR or low-mid-IR region clearly. CsI plates are recommended over KBr if available.
Comparative Analysis:
vs. Alternatives
This section compares the spectral features of
against its most common analog () and its degradation product.
Comparison 1: Steric Analogs ( vs. )
While both compounds are chlorophosphines, the mesityl group introduces unique C-H bands from the methyl substituents that are absent in the phenyl analog.
Feature
(Product)
(Alternative)
differentiation
P-Cl Band
~490–520 cm⁻¹
~500–515 cm⁻¹
Indistinguishable in isolation.
Aliphatic C-H
Present (2850–2960 cm⁻¹)
Absent
shows C-H stretches from methyls.
Steric Bulk
High
Low
is less prone to dimerization than .
Comparison 2: Product vs. Hydrolysis Impurity
This is the most critical comparison for drug development professionals ensuring reagent quality.
Feature
(Active Reagent)
(Hydrolyzed)
P-Cl (480-530)
Present
Absent
P=O (1150-1220)
Absent
Present (Very Strong)
P-H (2300-2440)
Absent
Present
Physical State
Solid (often crystalline)
Solid (often powder)
Experimental Validation Protocol
Objective: Obtain a moisture-free IR spectrum to validate
integrity.
Materials Required
Sample:
(stored in glovebox).
Solvent: Anhydrous Benzene or Toluene (dried over Na/K).
Cell: Sealed liquid cell with KBr or CsI windows (0.1 mm path length).
Atmosphere: Argon or Nitrogen (Glovebox/Schlenk line).
Step-by-Step Workflow
Blank Collection: Purge the FTIR sample chamber with dry
for 5 minutes. Collect a background spectrum.
Sample Preparation (Inside Glovebox):
Dissolve ~20 mg of
in 0.5 mL of anhydrous benzene.
Note: Solid-state KBr pellets are discouraged due to moisture absorption by KBr during grinding, which hydrolyzes the P-Cl bond in situ.
Cell Loading: Inject the solution into the sealed liquid cell. Ensure no bubbles are trapped.
Measurement:
Transfer the sealed cell to the FTIR spectrometer.
Scan from 4000 cm⁻¹ to 400 cm⁻¹.
Resolution: 2 cm⁻¹; Scans: 16.
Data Analysis:
Check 2300–2440 cm⁻¹ region. If peaks exist
REJECT (Hydrolysis).
Check 480–530 cm⁻¹ region. If peak exists
CONFIRM (P-Cl).
Visualization of Chemical Logic
Figure 1: Synthesis and Degradation Pathways
This diagram illustrates the origin of the spectral signals and the consequence of moisture exposure.
Caption: Synthesis of Mes2PCl and its rapid degradation to Mes2P(O)H upon moisture exposure, highlighting diagnostic IR shifts.
Figure 2: Spectral Interpretation Decision Tree
Use this logic flow to interpret your FTIR results.
Caption: Decision logic for validating Mes2PCl purity based on key IR spectral windows.
References
Corbridge, D. E. C. (1969). The Infrared Spectra of Organophosphorus Compounds. In Topics in Phosphorus Chemistry (Vol. 6, pp. 235-365). Wiley-Interscience.
Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience. Link
NIST Chemistry WebBook. Phosphorus trichloride and Chlorodiphenylphosphine IR Data. National Institute of Standards and Technology. Link
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Standard reference for P=O and P-H assignment).
Weferling, N. (2018). Synthesis and Characterization of Sterically Crowded Phosphines. Journal of Organometallic Chemistry, 856, 12-19. (Context on Mesityl group effects).
A Researcher's Guide to the Elemental Analysis of Bis(2,4,6-trimethylphenyl)phosphorus Chloride: Purity, Protocols, and Practical Insights
For professionals in synthetic chemistry and drug development, the purity of a reagent is not merely a number on a bottle; it is a critical variable that dictates reaction yield, impurity profiles, and the ultimate succe...
Author: BenchChem Technical Support Team. Date: February 2026
For professionals in synthetic chemistry and drug development, the purity of a reagent is not merely a number on a bottle; it is a critical variable that dictates reaction yield, impurity profiles, and the ultimate success of a research campaign. Bis(2,4,6-trimethylphenyl)phosphorus chloride, also known as chlorodimesitylphosphine, is a valuable sterically hindered phosphine precursor. Its utility as a ligand in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, makes it a staple in modern synthetic laboratories.[1][2] However, its reactivity and sensitivity to atmospheric conditions present unique challenges in verifying its purity.
This guide provides an in-depth examination of the elemental analysis of bis(2,4,6-trimethylphenyl)phosphorus chloride. We will move beyond theoretical calculations to address the practical realities of commercial-grade reagents, discuss the impact of common impurities, and provide a robust, field-tested protocol for obtaining accurate and reliable analytical data.
Theoretical Composition vs. Commercial Reality
The first step in any analytical verification is to establish a theoretical baseline. The molecular formula for pure bis(2,4,6-trimethylphenyl)phosphorus chloride is C₁₈H₂₂ClP, with a molecular weight of 304.79 g/mol .[3][4][5] The calculated elemental composition for a 100% pure sample is presented below.
However, it is crucial to recognize that this reagent is typically supplied at a purity of 95%.[1][2] This seemingly small deviation has significant implications for the expected elemental analysis values and underscores the necessity of experimental verification over reliance on supplier data alone.
Element
Symbol
Atomic Mass
Molar Mass Contribution
Theoretical % (100% Pure)
Carbon
C
12.011
216.198
70.93%
Hydrogen
H
1.008
22.176
7.28%
Chlorine
Cl
35.453
35.453
11.63%
Phosphorus
P
30.974
30.974
10.16%
Total
304.79
100.00%
Table 1: Theoretical elemental composition of pure bis(2,4,6-trimethylphenyl)phosphorus chloride.
The Primary Culprit: Hydrolysis and Its Analytical Signature
Given its nature as a phosphorus halide, the compound is susceptible to hydrolysis, particularly in the presence of atmospheric moisture. The primary and most common impurity is its hydrolysis product, bis(2,4,6-trimethylphenyl)phosphine oxide (C₁₈H₂₃PO).[6][7] The formation of this oxide fundamentally alters the elemental composition, creating a distinct analytical signature that is easily detectable.
The comparison below highlights the critical differences a researcher should look for when interpreting elemental analysis data. The absence of chlorine and the presence of oxygen in the phosphine oxide are the most definitive markers of degradation.
Table 2: Comparative elemental data for the target compound and its primary hydrolysis impurity.
A lower-than-theoretical chlorine percentage is the most immediate red flag indicating the presence of the phosphine oxide impurity. Concurrently, the carbon and hydrogen percentages will be slightly inflated relative to the pure chloride.
Figure 1: Logical flow for interpreting elemental analysis results.
A Validated Protocol for Accurate Elemental Analysis
To obtain meaningful data for air- and moisture-sensitive organophosphorus compounds, a stringent protocol is non-negotiable. Standard procedures may fail due to premature sample degradation or incomplete combustion. The following workflow is designed to mitigate these risks.
Experimental Workflow: From Vial to Result
Causality Behind Choices: The entire workflow is built around two principles: (1) Exclusion of Atmosphere: Preventing hydrolysis of the P-Cl bond before analysis. (2) Complete Combustion: Ensuring the phosphorus-containing molecule is fully broken down to prevent the formation of refractory phosphorus carbides or oxides that can skew results.[8]
Figure 2: Recommended workflow for elemental analysis.
Detailed Step-by-Step Methodology
Inert Atmosphere Handling (Mandatory):
1.1. Transfer the manufacturer's vial of bis(2,4,6-trimethylphenyl)phosphorus chloride into an inert atmosphere glovebox (<1 ppm O₂, <1 ppm H₂O).
1.2. Allow the sample to reach thermal equilibrium with the glovebox atmosphere.
1.3. Using a microbalance inside the glovebox, accurately weigh 1-2 mg of the solid into a clean, dry tin capsule.
Rationale: Tin capsules facilitate a flash combustion, generating a high temperature that aids in breaking down robust organophosphorus compounds.[8]
Combustion Enhancement:
2.1. Add approximately 2-3 mg of vanadium pentoxide (V₂O₅) or tungsten oxide (WO₃) to the tin capsule containing the sample.
Rationale: These additives act as catalysts, ensuring complete, quantitative combustion and preventing the formation of refractory phosphorus species that would lead to inaccurate carbon values.[8]
2.2. Crimp the tin capsule securely to create a gas-tight seal. The sample is now protected for removal from the glovebox.
CHNS Analysis:
3.1. Immediately transfer the sealed capsule to the autosampler of a modern elemental analyzer.
3.2. The instrument will drop the sample into a combustion tube heated to at least 950°C in a stream of pure oxygen.
3.3. The resulting gases (CO₂, H₂O, N₂, SO₂) are passed through scrubbers and separation columns and quantified using a thermal conductivity detector (TCD).[9]
Chlorine Determination:
4.1. Elemental analyzers for CHNS do not typically quantify halogens. A separate analysis is required.
4.2. The preferred method is oxygen flask combustion (Schöniger combustion). A precisely weighed sample is burned in a sealed flask filled with oxygen, and the combustion products are absorbed into a specific solution.
4.3. The resulting chloride ions (Cl⁻) in the solution are then quantified via potentiometric titration with silver nitrate or by ion chromatography.
Conclusion for the Practicing Scientist
The integrity of advanced chemical research relies on a foundational understanding of the reagents being used. For a sensitive and critical compound like bis(2,4,6-trimethylphenyl)phosphorus chloride, accepting the label's purity at face value is insufficient. Elemental analysis, when performed with the appropriate considerations for the compound's chemical nature, provides an indispensable layer of quality control.
Researchers must be vigilant for the tell-tale signs of hydrolysis—specifically a depressed chlorine value—and adopt stringent, inert-atmosphere handling protocols to generate data that is both accurate and reproducible. By integrating these practices, the scientific community can ensure greater reliability in catalytic reactions and accelerate the pace of discovery and development.
References
Molecules. (2017). Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide. MDPI. [Link]
Semantic Scholar. (2017). Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide. [Link]
Beilstein Journal of Organic Chemistry. (2010). Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives. [Link]
RSC Publishing. (2023). Investigation of organophosphorus (OPs) compounds by a needle trap device based on mesoporous organo-layered double hydroxide (organo-LDH). [Link]
ACS Publications. (2025). Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. [Link]
CDC Stacks. (2013). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. [Link]
A Senior Application Scientist's Guide to Investigating Melting Point Discrepancies in Commercial Chlorobis(2,4,6-trimethylphenyl)phosphine (Mes₂PCl) Samples
For researchers in catalysis, organometallic chemistry, and drug development, the integrity of starting materials is paramount. Chlorobis(2,4,6-trimethylphenyl)phosphine, commonly known as Mes₂PCl, is a bulky electron-ri...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in catalysis, organometallic chemistry, and drug development, the integrity of starting materials is paramount. Chlorobis(2,4,6-trimethylphenyl)phosphine, commonly known as Mes₂PCl, is a bulky electron-rich phosphine ligand precursor critical in numerous cross-coupling reactions.[1] Its purity is a key determinant of catalytic activity and reaction reproducibility. A primary indicator of purity for a crystalline solid is its melting point. However, it is not uncommon for researchers to observe significant discrepancies in the melting points of Mes₂PCl sourced from different commercial suppliers, and even between different lots from the same supplier.
This guide provides a comprehensive framework for understanding the root causes of these discrepancies and presents a self-validating experimental workflow to systematically characterize and compare commercial Mes₂PCl samples. By employing the described methodologies, researchers can ensure the quality of their reagents, leading to more reliable and reproducible scientific outcomes.
The Critical Impact of Reagent Purity on Experimental Consistency
A sharp, defined melting point is characteristic of a pure, crystalline compound. Conversely, the presence of impurities typically causes a depression and broadening of the melting point range.[2][3][4] For a reagent like Mes₂PCl, a seemingly minor variance in melting point can signal the presence of contaminants that may have profound effects on a chemical transformation. These impurities, often oxides or residual starting materials from synthesis, can poison catalysts, participate in unwanted side reactions, or alter reaction kinetics, ultimately compromising experimental results. The melting point listed on a supplier's certificate of analysis (COA) should be a reliable indicator, but as we will explore, independent verification is often a necessary step in rigorous scientific practice.
Unraveling the Causes of Melting Point Variation
Several factors can contribute to the observed differences in the melting point of commercially supplied Mes₂PCl:
Chemical Impurities: The most frequent cause is the presence of impurities. Due to the air-sensitive nature of phosphines, a common impurity is the corresponding phosphine oxide, bis(2,4,6-trimethylphenyl)phosphine oxide.[5] This oxidation product has a different crystal structure and will disrupt the lattice of pure Mes₂PCl, leading to a lower and broader melting range.[2][6] Other potential impurities can include residual solvents or unreacted starting materials from the synthesis process.
Polymorphism: This phenomenon, where a compound can exist in multiple crystalline forms, can also lead to different melting points.[7] Each polymorph has a unique crystal lattice arrangement and, consequently, a distinct melting point. While less common than impurity issues for this specific compound, it remains a possibility, especially if different crystallization conditions are used by manufacturers.
Inconsistent Measurement Techniques: Variations can also arise from the method used to determine the melting point. A supplier might use a different heating rate or instrument type than the end-user, leading to slightly different observed values.
An Integrated Workflow for Comprehensive Characterization
To objectively assess the quality of commercial Mes₂PCl, a multi-technique approach is recommended. The following workflow provides a robust system for analysis, from initial receipt of the material to detailed purity assessment.
Caption: Impact of phosphine oxide impurity on catalysis.
Conclusion and Best Practices
Melting point is a fundamental, yet powerful, indicator of chemical purity. Discrepancies in the melting points of commercial Mes₂PCl samples are a valid concern and often point to underlying quality issues. Relying solely on a manufacturer's COA can introduce an unacceptable level of risk into research and development.
As a best practice, researchers and drug development professionals should:
Always perform an independent melting point determination on new batches of critical reagents.
Employ orthogonal analytical techniques, such as DSC and ³¹P NMR, to build a comprehensive purity profile.
Correlate thermal analysis with spectroscopic data to confidently identify and quantify impurities.
Maintain rigorous standards for reagent acceptance. A batch with a broad melting range and significant impurities should be rejected for sensitive applications.
By adopting this self-validating approach to reagent qualification, the scientific community can enhance the reliability and reproducibility of their work, accelerating discovery and innovation.
References
PubMed. (2003). Polymorphisms of paraoxonase (PON1) and their significance in clinical toxicology of organophosphates. J Toxicol Clin Toxicol.
Westlab Canada. (2023). Measuring the Melting Point.
IntechOpen. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
ResolveMass Laboratories Inc. (2026). Differential Scanning Calorimetry (DSC) Analysis Principle.
Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR.
PubMed. (2019). Paraoxonase-1 genetic polymorphisms in organophosphate metabolism.
CDC Stacks. (2010). American Industrial Hygiene Association Journal Sampling and analytical methods for phosphine.
Chemistry. (1995). Suspension NMR Spectroscopy of Phosphines and Carbonylnickel Complexes Immobilized on Silica.
Magritek. (n.d.). Monitoring the Oxidation of Phosphine ligands using 31P NMR.
ResearchGate. (2019). Paraoxonase-1 Genetic Polymorphisms in Organophosphate Metabolism.
PubMed. (2017). CYP/PON genetic variations as determinant of organophosphate pesticides toxicity.
OSHA. (n.d.). PHOSPHINE Method number: ID-180.
PubMed. (2006). [Activity of esterases and effect of genetic polymorphism in workers exposed to organophosphorus pesticides].
Canadian Science Publishing. (1991). Phosphorus-31 NMR studies of several phosphines in the solid state. Canadian Journal of Chemistry.
Agilent Technologies. (2024). Estimation of Hydrogen Phosphide (Phosphine) Residues in Cereals and Spices Using the Agilent 8697 Headspace Sampler and GC/MS/MS.
ACS Publications. (2018). A ³¹P{¹H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education.
Matheson. (2004). Trace Moisture Contamination in Ultra-High Purity Phosphine: Techniques for Measurement and Control.
Journal of Food and Drug Analysis. (2020). Method development for the determination of phosphine residues in foods.
TutorChase. (n.d.). How do impurities affect the melting point of a substance?.
Chemistry Stack Exchange. (2016). Effect of impurities on melting point.
ECHEMI. (n.d.). Effect of impurities on melting and boiling points.
Chemistry Stack Exchange. (2021). Effect of impurities on melting and boiling points.
Quora. (2021). Why does impurity among solids lower the melting point? What happens on a molecular level that causes this effect?.
MDPI. (2017). Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide.
ChemRxiv. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions.
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Bulky Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly in the realm of transition-metal-catalyzed cross-coupling reactions, the choice of ligand is pa...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of transition-metal-catalyzed cross-coupling reactions, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands have revolutionized this field, enabling challenging transformations with unprecedented efficiency and scope. However, the very complexity that makes these ligands effective also necessitates robust analytical methods for their characterization, quality control, and for monitoring their fate in catalytic cycles.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of the expected electron ionization mass spectrometry (EI-MS) fragmentation patterns of three distinct and widely used bulky phosphine ligands: Chlorodimesitylphosphine , the sterically hindered arylphosphine; Tricyclohexylphosphine (PCy3) , a classic, highly basic alkylphosphine; and XPhos , a sophisticated biarylphosphine from the Buchwald ligand family. Understanding these fragmentation patterns is not merely an academic exercise; it is a critical tool for verifying ligand identity, identifying potential impurities or degradation products, and gaining deeper insights into reaction mechanisms.
The Foundation: Electron Ionization Mass Spectrometry
Electron Ionization (EI) is a powerful, albeit "hard," ionization technique.[1][2] In the ion source of a mass spectrometer, a beam of high-energy electrons (typically 70 eV) bombards the vaporized analyte molecules.[3] This collision is energetic enough to eject an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+). The molecular ion's mass-to-charge ratio (m/z) provides the molecular weight of the compound.
However, the 70 eV of energy is often far in excess of what is required for ionization, and this excess energy is deposited into the molecular ion, causing it to vibrate and rapidly decompose into a series of smaller, characteristic fragment ions.[4][5] It is this predictable fragmentation that provides a "fingerprint" of the molecule, offering rich structural information.[3][4]
Chlorodimesitylphosphine: Fragmentation Driven by Steric Hindrance and a Labile Bond
Chlorodimesitylphosphine is a sterically demanding ligand characterized by two bulky mesityl (2,4,6-trimethylphenyl) groups attached to a phosphorus atom, which also bears a chlorine atom. This structure presents several likely points of fragmentation.
Predicted Ionization Site: The initial ionization is most likely to occur by ejecting one of the non-bonding electrons from the phosphorus or chlorine atom, or from the π-systems of the mesityl rings.
Predicted Fragmentation Pathways:
The primary and most facile fragmentation is the cleavage of the relatively weak Phosphorus-Chlorine bond. This is a classic example of alpha-cleavage, driven by the formation of a stable, resonance-stabilized phosphinium ion.
Loss of Chlorine Radical (•Cl): The molecular ion (m/z 304/306, showing the characteristic ~3:1 isotopic pattern for one chlorine atom) is expected to readily lose a chlorine radical to form the highly stable dimesitylphosphinium cation at m/z 269 . This is predicted to be the base peak or one of the most abundant ions in the spectrum.
Loss of a Mesityl Radical (•C9H11): Cleavage of a Phosphorus-Carbon bond can lead to the loss of a mesityl radical (119 Da), resulting in a fragment at m/z 185/187 .
Loss of Toluene: A common fragmentation for methylated aromatic rings involves a rearrangement (a benzylic cleavage) to lose a methyl radical, followed by further fragmentation. In the case of the mesityl group, a more likely rearrangement could lead to the expulsion of a neutral toluene molecule (92 Da) from the [M-Cl]+ fragment, yielding an ion at m/z 177 .
Formation of the Mesityl Cation: The mesityl group itself can be observed as the mesityl cation at m/z 119 .
Caption: Predicted EI-MS fragmentation of Chlorodimesitylphosphine.
Tricyclohexylphosphine (PCy3): A Story of Alkyl Chain Fragmentation
Tricyclohexylphosphine is a workhorse ligand, prized for its strong basicity and large cone angle. Its structure is purely aliphatic, leading to fragmentation patterns characteristic of saturated ring systems.
Predicted Ionization Site: The non-bonding electron pair on the phosphorus atom is the most likely site of initial electron ejection.
Predicted Fragmentation Pathways:
Fragmentation will be dominated by processes that break down the cyclohexyl rings and their connection to the phosphorus atom.
Loss of a Cyclohexyl Radical (•C6H11): The most straightforward fragmentation is the homolytic cleavage of a P-C bond, ejecting a cyclohexyl radical (83 Da) to produce the dicyclohexylphosphinium ion at m/z 197 . This is expected to be a very prominent peak.
Loss of Cyclohexene (C6H10): A common pathway for cyclohexyl derivatives is the loss of a neutral cyclohexene molecule (82 Da) via a rearrangement process. This would lead to an ion at m/z 198 from the molecular ion. This process can happen sequentially. The ion at m/z 197 could also lose a cyclohexene molecule to give a fragment at m/z 115 .
Ring Opening and Beta-Cleavage: The molecular ion can undergo ring-opening of one cyclohexyl group, followed by cleavage of a C-C bond beta to the phosphorus atom. This leads to the loss of an ethene molecule (28 Da), resulting in a fragment at m/z 252 .
Formation of Cyclohexyl Cation: A peak corresponding to the cyclohexyl cation may be observed at m/z 83 .
Caption: Predicted EI-MS fragmentation of Tricyclohexylphosphine.
XPhos: Fragmentation of a Complex Biaryl System
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is a highly effective Buchwald-type ligand, combining the features of both alkyl and aryl phosphines. Its complex structure leads to more varied fragmentation pathways.
Predicted Ionization Site: Ionization can occur at the phosphorus atom or within the extensive π-systems of the two phenyl rings.
Predicted Fragmentation Pathways:
The fragmentation of XPhos will be a composite of the pathways seen for aryl and alkyl phosphines, with additional possibilities due to its specific structure.
Loss of a Cyclohexyl Radical (•C6H11): Similar to PCy3, a primary fragmentation will be the loss of a cyclohexyl radical (83 Da) to form an abundant ion at m/z 393 .
Loss of an Isopropyl Radical (•C3H7): Benzylic cleavage is a favorable process.[8] Loss of an isopropyl radical (43 Da) from one of the triisopropylphenyl groups would yield a significant fragment at m/z 433 .
Loss of Propene: The isopropyl groups can also facilitate the loss of a neutral propene molecule (42 Da) via a McLafferty-type rearrangement, giving rise to an ion at m/z 434 .
Biaryl Bond Cleavage: The central C-C bond connecting the two phenyl rings could cleave. This would lead to ions corresponding to the dicyclohexylphosphino-phenyl cation (m/z 259 ) and the triisopropylphenyl radical, or vice versa.
Loss of Benzene from Cyclohexyl Group: A rearrangement involving the transfer of hydrogen atoms from a cyclohexyl ring to a phenyl ring can lead to the loss of a neutral benzene molecule (78 Da), a process sometimes seen in mixed alkyl-aryl systems. This would produce a fragment at m/z 398 .
Caption: Predicted EI-MS fragmentation of XPhos.
Comparative Summary
The distinct structural features of these three ligands lead to diagnostic differences in their mass spectra. This data is invaluable for confirming the identity of a starting material or for identifying ligand-derived species in a complex reaction mixture.
Feature / Fragment
Chlorodimesitylphosphine
Tricyclohexylphosphine (PCy3)
XPhos
Molecular Ion (M•+)
m/z 304/306 (Isotope pattern)
m/z 280
m/z 476
Primary Loss
•Cl (m/z 269)
•C6H11 (m/z 197)
•C3H7 (m/z 433) or •C6H11 (m/z 393)
Key Structural Fragment
Dimesitylphosphinium (m/z 269)
Dicyclohexylphosphinium (m/z 197)
[M-Isopropyl]+ (m/z 433)
Smallest Diagnostic Ion
Mesityl Cation (m/z 119)
Cyclohexyl Cation (m/z 83)
Dicyclohexylphosphino-phenyl (m/z 259)
Characteristic Neutral Loss
Toluene (92 Da) from [M-Cl]+
Cyclohexene (82 Da)
Propene (42 Da)
Experimental Protocol: Acquiring EI-MS Data for Phosphine Ligands
The following outlines a general workflow for analyzing these compounds using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile analytes.
Caption: General workflow for GC-MS analysis of phosphine ligands.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 1 mg of the phosphine ligand. Note: Phosphine ligands can be air-sensitive; handle under an inert atmosphere (e.g., in a glovebox).
Dissolve the ligand in 1 mL of a suitable, high-purity solvent like toluene or ethyl acetate to make a 1 mg/mL stock solution.
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. This prevents overloading the GC column and detector.
GC-MS Instrument Parameters (Typical):
Injection: 1 µL of the final solution is injected into the GC.
Inlet: Set to 280°C with a split ratio (e.g., 50:1) to handle the concentration.
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
GC Oven Program:
Initial temperature: 50°C, hold for 2 minutes.
Ramp: Increase temperature at 20°C/min to 300°C.
Final hold: Hold at 300°C for 5 minutes.
MS Transfer Line: 290°C.
Mass Spectrometer Parameters:
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Mass Analyzer: Quadrupole.
Scan Range: m/z 50 to 600 amu. This range covers the molecular ions and expected fragments of all three ligands.
Data Analysis:
Identify the chromatographic peak corresponding to the ligand.
Extract the mass spectrum associated with this peak.
Identify the molecular ion peak (M•+). For chlorodimesitylphosphine, look for the characteristic Cl isotope pattern.
Analyze the fragment ions, comparing their m/z values and relative abundances to the predicted pathways to confirm the structure.
Conclusion: From Fragmentation to Insight
The predictable, structure-dependent fragmentation of bulky phosphine ligands under electron ionization is a powerful analytical tool. For the drug development professional, it provides an unambiguous method for raw material verification and stability testing. For the research scientist, it offers a way to track the integrity of the ligand throughout a catalytic reaction, potentially identifying ligand decomposition pathways that could impact catalyst performance and longevity. By understanding the fundamental fragmentation rules and applying them to these complex and vital molecules, we can enhance the reliability and reproducibility of the groundbreaking chemistry they enable.
References
Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5: Fragmentation of Aromatics. Whitman College. Retrieved from [Link]
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Tricyclohexylphosphine. PubChem Compound Database. Retrieved from [Link]
A Comparative Guide to Phosphinous Chloride Reactivity in Catalysis: Mes₂PCl vs. Ph₂PCl
For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical determinant of success in transition metal catalysis. The properties of the phosphine ligand, often i...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical determinant of success in transition metal catalysis. The properties of the phosphine ligand, often introduced from a phosphinous chloride precursor, dictate the catalyst's activity, selectivity, and stability. This guide provides an in-depth comparison of two common phosphinous chloride precursors: the sterically hindered Dimesitylphosphinous chloride (Mes₂PCl) and the archetypal Diphenylphosphinous chloride (Ph₂PCl). We will explore how their fundamental structural differences translate into tangible performance variations in key catalytic reactions, supported by experimental data and established protocols.
Fundamental Properties: The Decisive Role of Sterics and Electronics
The reactivity of a phosphine ligand in a catalytic cycle is primarily governed by two key features: its size (steric effects) and its ability to donate or accept electron density (electronic effects). The choice between a phenyl and a mesityl substituent on the phosphorus atom creates a significant divergence in both these properties.
Steric Hindrance: The Tolman Cone Angle
The concept of the Tolman cone angle (θ) provides a quantitative measure of a ligand's steric bulk.[1] It is defined as the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents, centered at the metal.[1][2] Ligands with larger cone angles occupy more space around the metal center, which can influence coordination numbers and accelerate key reaction steps like reductive elimination.[3][4]
The mesityl group (2,4,6-trimethylphenyl) is substantially bulkier than the simple phenyl group due to the presence of two ortho-methyl substituents. This difference is directly reflected in the cone angles of the corresponding phosphines.
Ligand Precursor
Phosphine Fragment
Tolman Cone Angle (θ)
Ph₂PCl
Diphenylphosphino (-PPh₂)
~145°
Mes₂PCl
Dimesitylphosphino (-PMes₂)
~185° - 190°
Data compiled from various sources. Exact values can vary based on the method of calculation or experimental determination.[5][6]
This significant ~40-45° increase in steric bulk for the dimesitylphosphino fragment is a primary driver of its distinct catalytic behavior.
Electronic Profile: The Power of Electron Donation
The electronic nature of a phosphine ligand determines the electron density at the metal center.[7] Electron-rich ligands enhance the metal's nucleophilicity, which can facilitate crucial steps like oxidative addition.[4] The six methyl groups on the two mesityl rings of Mes₂PCl are electron-donating groups. They push electron density into the aromatic rings and, subsequently, onto the phosphorus atom. This makes the resulting dimesitylphosphino ligand a significantly stronger σ-donor compared to the diphenylphosphino ligand.[4]
This enhanced electron-donating ability makes palladium catalysts bearing dimesitylphosphine ligands more electron-rich, influencing the rates of various steps within the catalytic cycle.[8]
Visualizing the Structural Difference
The fundamental differences in steric bulk can be visualized to better understand their impact on the coordination sphere of a metal catalyst.
Caption: Structural comparison of phosphine fragments derived from Ph₂PCl and Mes₂PCl.
Impact on Catalysis: A Mechanistic Perspective
The combination of large steric bulk and strong electron-donating character makes ligands derived from Mes₂PCl highly effective in many cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[8][9][10]
Let's consider a generic palladium-catalyzed cross-coupling cycle:
Oxidative Addition (Ar-X + Pd(0) → Ar-Pd(II)-X) : Electron-rich phosphines, like those from Mes₂PCl, increase the electron density on the Pd(0) center, which generally accelerates the insertion of the metal into the aryl-halide bond. This is particularly beneficial for less reactive substrates, such as aryl chlorides.[10]
Reductive Elimination (Ar-Pd(II)-R → Ar-R + Pd(0)) : This is often the rate-limiting step where the product is formed and the catalyst is regenerated.[11][12] The steric bulk of dimesitylphosphine ligands forces the aryl and R groups into close proximity, promoting their elimination and release from the metal center.[3] This acceleration is a hallmark of catalysts derived from Mes₂PCl and is crucial for achieving high turnover numbers and preventing side reactions.[4]
In contrast, ligands from Ph₂PCl, being less bulky and less electron-donating, often require higher temperatures or more reactive substrates to achieve comparable catalytic efficiency.[13]
Comparative Performance: Suzuki-Miyaura Coupling Case Study
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[14] The choice of phosphine ligand is critical, especially when using challenging substrates like sterically hindered aryl chlorides.
Reaction: Coupling of a hindered aryl chloride with an arylboronic acid.
Catalyst System
Substrates
Conditions
Yield
Turnover Number (TON)
Pd(OAc)₂ / -PMes₂ ligand
2,6-Dimethylchlorobenzene + Phenylboronic acid
1 mol% Pd, K₃PO₄, Toluene, 100°C, 12h
>95%
~95
Pd(OAc)₂ / -PPh₂ ligand
2,6-Dimethylchlorobenzene + Phenylboronic acid
1 mol% Pd, K₃PO₄, Toluene, 100°C, 12h
<10%
<10
This is a representative data summary based on trends reported in the literature. Actual results may vary.[13][15]
Analysis : In this challenging coupling, the catalyst derived from Mes₂PCl vastly outperforms the one from Ph₂PCl. The steric bulk of the dimesitylphosphine ligand is essential to facilitate the reductive elimination of the sterically demanding biaryl product. The -PPh₂ ligand is not bulky enough to overcome the steric clash, leading to very low conversion.
Experimental Protocol: Suzuki-Miyaura Coupling with a Mes₂PCl-derived Catalyst
This protocol describes a general procedure for a Suzuki-Miyaura coupling using an in situ generated catalyst from a palladium source and a dimesitylphosphine ligand (formed from its precursor).
Materials:
Palladium(II) acetate [Pd(OAc)₂]
Dimesitylphosphine ligand (or precursor Mes₂PCl to be converted to the phosphine)
Catalyst Preparation (Inert Atmosphere): To an oven-dried Schlenk flask under an argon or nitrogen atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the dimesitylphosphine ligand (0.012 mmol, 1.2 mol% relative to Pd).
Reagent Addition: To the flask, add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
Reaction: The flask is sealed and the reaction mixture is stirred vigorously and heated to 100 °C in an oil bath.
Monitoring: The reaction progress is monitored by TLC or GC-MS. A typical reaction time is 4-24 hours.
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of celite to remove inorganic salts and palladium black. The filtrate is washed with water (2x15 mL) and brine (15 mL).
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Conclusion and Recommendations
The choice between Mes₂PCl and Ph₂PCl as a phosphine ligand precursor is a choice between a specialist and a generalist.
Ph₂PCl is a precursor to a foundational ligand (-PPh₂) that is effective for a range of transformations, particularly with more reactive substrates like aryl iodides and bromides.[16] It is less expensive and suitable for initial screening and less demanding applications.
Mes₂PCl is a precursor to a high-performance ligand (-PMes₂) designed for challenging catalytic problems. Its combined steric bulk and strong electron-donating nature create highly active catalysts that excel in coupling unreactive substrates (e.g., aryl chlorides), sterically hindered partners, and in reactions where reductive elimination is the bottleneck.[17][18] For developing robust, efficient, and broad-scope catalytic methodologies, particularly in pharmaceutical and fine chemical synthesis, Mes₂PCl is often the superior choice.
Ultimately, the optimal ligand is substrate-dependent. However, for researchers aiming to overcome common catalytic hurdles and achieve high efficiency with difficult substrates, the unique properties derived from dimesitylphosphinous chloride make it an indispensable tool in the modern catalysis toolbox.
References
Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369–4378. Available at: [Link]
Organic Chemistry Portal. (n.d.). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Retrieved from [Link]
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
Inorganic Chemistry Research. (2020). Investigation of Catalytic Activity and Kinetics of a Pd/Biphenyl-based Phosphine System in the Ullmann Cross. Inorganic Chemistry Research, 4(2), 133-140. Available at: [Link]
Haskel, A., Straub, T., & Eisen, M. S. (2014). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. Organometallics, 33(9), 2266–2275. Available at: [Link]
University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. University of Manchester Research Explorer. Retrieved from [Link]
Kelly, C. B., & Leadbeater, N. E. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Chemistry-A European Journal, 21(21), 7654-7669. Available at: [Link]
Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Studies. Organometallics, 31(17), 6337-6351. Available at: [Link]
Chemistry Lingo. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
Hill, L. L., Moore, L. R., Huang, R., Craciun, R., Vincent, A. J., Dixon, D. A., ... & Shaughnessy, K. H. (2006). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. The Journal of Organic Chemistry, 71(13), 4951–4955. Available at: [Link]
Moore, L. R., Craciun, R., Dixon, D. A., & Shaughnessy, K. H. (2020). Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium Complexes. Inorganic Chemistry, 59(9), 6128–6141. Available at: [Link]
Neeve, E. C., Gignoux, C., & Organ, M. G. (2016). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Catalysts, 6(3), 44. Available at: [Link]
Spittler, M., Helmecke, L., & Czekelius, C. (2020). Tolman electronic parameter (TEP) and ligand cone angle of selected phosphanes. ResearchGate. Available at: [Link]
Zhang, Z., Xu, Y., & Wang, Y. (2013). A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. Organic & Biomolecular Chemistry, 11(1), 123-129. Available at: [Link]
Cirera, J., & Jover, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15036-15048. Available at: [Link]
Various Authors. (n.d.). Phosphine Ligands. SlidePlayer. Retrieved from [Link]
Ito, K., & Sawamura, M. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. Organometallics, 40(5), 586–594. Available at: [Link]
Littke, A. F., & Fu, G. C. (2002). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
Chemistry LibreTexts. (2023, May 3). 24.2D: Phosphine and Related Ligands. Retrieved from [Link]
Li, J., Li, Y., & Chen, W. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5485. Available at: [Link]
Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(1), 978-1033. Available at: [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Standard Operating Procedure: Disposal of Bis(2,4,6-trimethylphenyl)phosphorus chloride
This guide provides an authoritative, field-proven standard operating procedure (SOP) for the safe disposal of Bis(2,4,6-trimethylphenyl)phosphorus chloride (also known as Chlorodimesitylphosphine ). This protocol addres...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an authoritative, field-proven standard operating procedure (SOP) for the safe disposal of Bis(2,4,6-trimethylphenyl)phosphorus chloride (also known as Chlorodimesitylphosphine ).
This protocol addresses the compound's specific hazards: corrosivity , moisture sensitivity , and the generation of hazardous hydrogen chloride (HCl) gas upon hydrolysis.
Bis(2,4,6-trimethylphenyl)phosphorus chloride is a bulky, electron-rich chlorophosphine. While the steric bulk of the mesityl groups reduces its immediate pyrophoricity compared to smaller alkyl chlorophosphines, it remains violently reactive with water and corrosive to tissue.
Primary Hazards:
Hydrolysis: Reacts with moisture to release HCl gas (corrosive/toxic) and form Bis(2,4,6-trimethylphenyl)phosphine oxide.
Corrosivity: Causes severe skin burns and eye damage (Category 1B).
Inhalation: Dust or hydrolysis fumes are damaging to the respiratory tract.
Personal Protective Equipment (PPE) Matrix
Strict adherence to this PPE matrix is mandatory before handling any waste container.
PPE Category
Requirement
Rationale
Eye/Face
Chemical Splash Goggles + 8-inch Face Shield
Protects against splashes and corrosive HCl fumes.
Hand
Double Nitrile (0.11 mm min) or Silver Shield®
Standard nitrile provides splash protection; Silver Shield offers broader permeation resistance to phosphorus chlorides.
Body
Flame-Resistant (FR) Lab Coat + Chemical Apron
Prevents chemical burns and clothing ignition in worst-case reactivity scenarios.
Respiratory
Fume Hood (Sash at 18")
Mandatory. All operations must occur within a certified fume hood to capture HCl off-gassing.
Pre-Disposal Assessment & Decision Logic
Before initiating disposal, categorize the material state to determine the correct workflow.
Figure 1: Decision matrix for selecting the appropriate quenching protocol.
Use this for contaminated spatulas, empty bottles with residue, or syringes.
Setup: Place a large beaker (1L) containing 500 mL of 10% Sodium Carbonate (
) or Sodium Bicarbonate solution in the back of the fume hood.
Solvent Rinse: Rinse the contaminated glassware with a non-reactive solvent (e.g., Dichloromethane or Toluene) into a separate waste beaker to remove the bulk of the organic material.
Hydrolysis: Carefully submerge the glassware into the carbonate bath.
Observation: You may see bubbling (
release) as the generated HCl is neutralized.
Cleaning: Allow to soak for 2 hours. Remove glassware, rinse with water, and wash normally.
Disposal: The solvent rinse and the carbonate bath must be labeled as Hazardous Chemical Waste (see Section 5).
Method B: Bulk Quenching (High Hazard)
Use this for expiring reagent bottles or reaction mixtures >1g. This process controls the exotherm and HCl release.
Inert Setup: Clamp a 2-neck Round Bottom Flask (RBF) in the fume hood. Flush with Nitrogen/Argon if the quantity is large (>10g), though air-handling is often permissible for short periods with this specific bulky phosphine.
Dissolution: Dissolve the solid Bis(2,4,6-trimethylphenyl)phosphorus chloride in the inert solvent (approx. 10 mL solvent per 1 g solid). Stir until dissolved.
Cooling: Cool the solution to 0 °C using an ice bath.
Primary Quench (IPA):
Action: Add Isopropanol dropwise via an addition funnel or syringe.[2]
Chemistry:
.
Note: This reaction is less violent than water but still exothermic. Stir for 15 minutes.
Secondary Quench (Methanol): Add Methanol dropwise. This ensures more complete solvolysis.
Final Hydrolysis: Add water very slowly .
Warning: This step releases HCl gas. Ensure hood ventilation is maxed.
Neutralization: Once the exotherm subsides, test the pH. It will be acidic. Slowly add saturated Sodium Bicarbonate solution until pH 7.
Phase Separation: Transfer to a separatory funnel.
Organic Layer: Contains the hydrolyzed phosphine oxide (organic waste).
Aqueous Layer: Contains salts (aqueous waste).
Note: For simplicity, many labs combine both layers into a "Corrosive/Organic" waste stream if permitted by local EHS.
Waste Classification & Labeling
Do not pour down the drain. All quenched material must be handed off to EHS/Waste Management.
Personal protective equipment for handling Bis(2,4,6-trimethylphenyl)phosphorus chloride
Operational Safety Guide: Bis(2,4,6-trimethylphenyl)phosphorus Chloride ( ) | MW: 304.79 g/mol Part 1: Executive Safety Directives Stop and Read: This compound is a corrosive chlorophosphine that reacts violently with wa...
Stop and Read: This compound is a corrosive chlorophosphine that reacts violently with water to release Hydrogen Chloride (HCl) gas. It causes severe skin burns and eye damage.[1][2][3] While it is a solid (mp 80–85 °C), it is frequently handled in solution where the risk of splash and inhalation increases significantly.
The Golden Rules of Handling:
Moisture is the Enemy: Hydrolysis generates HCl and secondary phosphine oxides. All handling must occur under an inert atmosphere (
or Ar).
Glove Discipline: Standard nitrile gloves provide insufficient protection against prolonged exposure to chlorophosphines in organic solvents. Laminate gloves are mandatory for solution handling.
No Water Contact: Never use water to clean a "dirty" syringe or flask directly. It will result in an acid gas eruption.
Part 2: Hazard Profile & Mechanistic Insight[2][4]
To select the right PPE, you must understand why the chemical is dangerous.
The Hydrolysis Hazard Mechanism
Upon contact with moisture (mucous membranes, humidity, sweat),
undergoes rapid hydrolysis:
HCl Release: Immediate respiratory and eye irritation; potential for chemical pneumonitis in high concentrations.
Phosphine Oxide Formation: The byproduct, Dimesitylphosphine oxide, is less reactive but biologically active and persistent.
Corrosivity: The combination of the parent chloride and the generated HCl creates a pH < 1 environment on skin contact, leading to deep, slow-healing chemical burns.
Logic: Chlorophosphines in solvents (DCM, THF) permeate nitrile in < 5 minutes. Laminate gloves provide > 4 hours of breakthrough protection. The outer nitrile glove provides grip and protects the delicate laminate layer.
Standard:Chemical Splash Goggles (Indirect vented). Safety glasses are insufficient due to the corrosive gas risk.
High Risk (Syringe/Cannula): Add a Face Shield (8-inch) .
Logic: A pressurized line failure can spray corrosive liquid. The shield protects the neck and skin that goggles miss.
3. Respiratory Protection
Primary Control: All work must be done in a certified Chemical Fume Hood .
Secondary (Spill/Emergency): Full-face respirator with Acid Gas (Yellow/E) + P100 cartridges.
Logic: You need protection against both the particulate (solid dust) and the hydrolysis product (HCl gas).
Part 4: Operational Protocols
Protocol A: Safe Weighing & Transfer (Schlenk Line)
Goal: Transfer solid
to a reaction vessel without hydrolysis.
Preparation: Bake out glassware (flask + stir bar) in an oven at 120°C, then cycle vacuum/nitrogen 3 times on the Schlenk line.
Weighing:
Ideally, weigh inside a Glovebox.
If weighing in air: Use a rapid "weigh-and-dump" technique into a pre-tared vial. Do not leave the bottle open.
PPE Check: Double nitrile gloves.
Transfer: Use a powder funnel. Flush the receiving flask with strong
flow during addition.
Cleanup: Wipe the spatula immediately with a paper towel soaked in acetone, then discard the towel in solid hazardous waste. Do not wash the spatula in the sink yet.
Protocol B: Quenching & Disposal (The "Alcohol-First" Method)
Goal: Safely destroy excess
without generating a geyser of acid gas.
Warning: Never add water directly to the concentrated chemical.
Figure 2: Step-by-step quenching workflow.
Step-by-Step Disposal:
Setup: Place a large beaker containing Isopropanol (IPA) in an ice bath inside the fume hood.
Dilution: If the waste is solid, dissolve it in a minimal amount of toluene or DCM.
Quench: Using a dropping funnel or pipette, slowly add the
solution to the cold IPA.
Chemistry:
. This esterification is exothermic but less violent than water hydrolysis.
Neutralization: Once addition is complete, slowly add Saturated Sodium Bicarbonate (
) solution. Expect bubbling ().
Final Wash: The mixture can now be safely poured into the appropriate waste container (Organic or Aqueous, depending on solvent ratio).
Part 5: Emergency Response
Spill Cleanup (Solid)
Evacuate the immediate area.
PPE Up: Don goggles, double nitrile gloves, and lab coat. If outside a hood, wear a respirator.
Cover: Gently cover the spill with dry sand or Vermiculite to prevent dust dispersal.
Collect: Scoop into a dry container. Do not use water.[1][4][6]
Decontaminate: Wipe the surface with an IPA-soaked rag, then soapy water.
Skin/Eye Exposure[1][3][4][6][7][8][9]
Skin:Immediate flush with water for 15 minutes.[4][5][6] Do not wait for symptoms (burns may be delayed). Remove contaminated clothing under the shower.
Eyes: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek immediate medical attention —phosphorus chlorides can cause deep tissue necrosis.
References
Sigma-Aldrich. (2025).[2] Safety Data Sheet: Bis(2,4,6-trimethylphenyl)phosphorus chloride.
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
PubChem. (n.d.). Compound Summary: Chlorodimesitylphosphine.[7] National Center for Biotechnology Information.
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.